1,3,4,6-Tetrathiapentalene-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4O2S4/c5-3-7-1-2(9-3)10-4(6)8-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJUIFJLYEFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=O)S1)SC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64394-45-2 | |
| Record name | 1,3,4,6-Tetrathiapentalene-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 1,3,4,6-Tetrathiapentalene-2,5-dione
An In-Depth Technical Guide to 1,3,4,6-Tetrathiapentalene-2,5-dione: Synthesis, Characterization, and Applications
Executive Summary
This compound, commonly referred to as thiapendione, is a pivotal sulfur-rich heterocyclic compound with the formula C₄O₂S₄[1]. Its unique molecular structure, featuring a fused dithiole framework with two carbonyl groups, imparts remarkable electron-accepting properties[2]. This has established thiapendione as a critical precursor and key building block in the field of materials science and organic electronics[3]. This guide provides a comprehensive overview of its synthesis, detailed characterization, and diverse applications, intended for researchers and professionals in chemistry and drug development.
Introduction: The Significance of a Sulfur-Rich Core
The tetrathiapentalene (TTP) framework is central to the development of modern organic conductors and superconductors[4][5]. Thiapendione, as a dione derivative of this core, serves as a versatile starting material for a vast array of novel organosulfur compounds and advanced materials[3][6]. Its bifunctional nature, combining the tetrathioethylene moiety with two reactive carbonyl groups, allows for extensive chemical modification[3]. This adaptability is crucial for tuning the electronic and structural properties of resulting materials, leading to applications in organic semiconductors, photovoltaic devices, and energy storage systems[2]. Understanding the synthesis and fundamental properties of thiapendione is therefore essential for innovation in these fields.
Synthesis of this compound
The primary synthesis of thiapendione was established by Schumaker and Engler. The methodology provides a reliable route to this crucial precursor. The choice of reagents and conditions is critical for achieving a good yield and high purity, avoiding the formation of unwanted side products. Recrystallization from a suitable solvent like acetonitrile is a key final step to obtain material of appropriate quality for subsequent applications[3][7].
Experimental Protocol: Synthesis of Thiapendione
The following protocol is based on the established literature methodology[3].
Materials and Equipment:
-
Appropriate precursor materials (e.g., 1,3-dithiole-2-thione derivatives)
-
Reactants for cyclization and oxidation steps
-
Reaction flasks, condensers, and magnetic stirrers
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., Acetonitrile)
-
Rotary evaporator
Step-by-Step Procedure:
-
Precursor Preparation: Begin with a suitable, well-characterized 1,3-dithiole precursor. The synthesis of these precursors often involves the reaction of active methylene compounds with carbon disulfide[8].
-
Reaction Setup: Assemble a dry, multi-necked flask equipped with a condenser, magnetic stirrer, and an inlet for inert gas.
-
Initiation: Dissolve the precursor in an appropriate anhydrous solvent under an inert atmosphere. The choice of solvent is critical to ensure the solubility of reactants and intermediates.
-
Reagent Addition: Slowly add the cyclizing and oxidizing agents. The reaction is often exothermic, and controlling the addition rate is crucial to maintain the reaction temperature and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint, ensuring the complete consumption of the starting material.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
Purification: Collect the crude solid by filtration. The primary method for purification is recrystallization from hot acetonitrile[3][7]. This step is vital for removing impurities and obtaining the final product as a light orange to yellow crystalline solid[9].
-
Drying and Storage: Dry the purified crystals under a vacuum. Store the final compound under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation[10].
Visualization of the Core Structure
The molecular structure of this compound is defined by its bicyclic, planar system.
Caption: Molecular structure of this compound.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized thiapendione. A combination of crystallographic and spectroscopic techniques provides a complete picture of the molecule.
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure. The title compound is a sulfur heterocyclic system composed of a tetrathioethylene unit and two carbonyl groups[3][7]. The molecule is essentially planar and possesses D₂h symmetry[3][7]. This planarity is a key feature that facilitates π-π stacking in the solid state, which is crucial for charge transport in derived materials.
| Parameter | Value | Reference |
| Chemical Formula | C₄O₂S₄ | [1][11] |
| Molar Mass | 208.28 g·mol⁻¹ | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 3.9321 (8) | [1] |
| b (Å) | 10.886 (2) | [1] |
| c (Å) | 8.3000 (9) | [1] |
| β (°) | 103.60 (1) | [1] |
| V (ų) | 345.32 (9) | [7] |
| Z | 2 | [1] |
| Density (calculated) | 2.00 g/cm³ | [1] |
| Selected Bond Lengths (Å) | ||
| C=C | 1.343 (2) | [3][7] |
| C=O | 1.205 (2) | [3][7] |
| S-C (central) | 1.730 (1) - 1.731 (1) | [3] |
| S-C (carbonyl) | 1.776 (2) - 1.779 (2) | [3] |
Table 1: Crystallographic Data for this compound.
Spectroscopic and Physical Analysis
Spectroscopic methods validate the molecular identity and provide information about its electronic structure and purity.
| Property | Value / Observation | Reference |
| Appearance | Light orange to yellow to green powder/crystal | [9] |
| Melting Point | 182 °C (decomposes) | [10] |
| Infrared (IR, KBr) | 1068 cm⁻¹ (s) | [6] |
| Mass Spectrometry | Calculated: 239.832; Found: 239.831 (for C₄H₂O₂S₄ isomer) | [6] |
| Molecular Weight | Calculated: 207.8781 Da | [11] |
Table 2: Key Spectroscopic and Physical Properties.
The strong absorption in the IR spectrum is characteristic of the carbonyl (C=O) groups, though its exact position can be influenced by the unique electronic environment of the ring system. High-resolution mass spectrometry provides an exact mass that confirms the elemental composition.
Properties and Key Applications
Thiapendione's value lies in its dual role as an electron acceptor and a versatile synthetic intermediate. Its chemical properties make it a cornerstone for creating complex, functional molecules.
Logical Workflow: From Thiapendione to Advanced Materials
Caption: Synthetic utility of thiapendione as a precursor.
-
Organic Electronics: Thiapendione is a precursor to bis-fused tetrathiafulvalenes like 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP)[4]. These BDT-TTP derivatives are exceptional electron donors that form highly stable metallic radical cation salts, which are essential components of organic conductors[4][5]. Its electron-accepting nature also makes it a candidate for n-type organic semiconductors[2].
-
Materials Science: The bifunctional character of thiapendione has been leveraged to create novel conducting polymers[3]. The ability to form stable radical anions enhances its potential for use in energy storage systems where efficient charge transport is paramount[2].
-
Coordination Chemistry: The sulfur-rich framework makes thiapendione and its derivatives excellent ligands for forming metal complexes and coordination polymers with unique electronic and magnetic properties[3].
-
Catalysis and Nanotechnology: The compound can act as a catalyst in certain chemical transformations and is being explored for incorporation into nanomaterials for sensors and drug delivery systems[2].
Conclusion
This compound is more than a mere synthetic curiosity; it is a foundational molecule for the advancement of organic electronic materials. Its well-established synthesis provides access to a building block whose structural rigidity, planarity, and rich redox chemistry are highly desirable. The detailed characterization data, particularly from X-ray crystallography, confirms the structural features that underpin its utility. For researchers and developers, thiapendione offers a reliable and versatile platform for designing next-generation materials with tailored optoelectronic and conductive properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrathiapentalene-based organic conductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 64394-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. lookchem.com [lookchem.com]
- 11. This compound | C4O2S4 | CID 555056 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 1,3,4,6-Tetrathiapentalene-2,5-dione
This guide provides a comprehensive technical analysis of the crystal structure of 1,3,4,6-Tetrathiapentalene-2,5-dione, a pivotal sulfur-rich heterocyclic compound. Known colloquially as thiapendione, its unique molecular architecture makes it a significant precursor in the development of advanced organic electronic materials, including molecular conductors and superconductors.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of its solid-state characteristics.
Introduction: The Significance of this compound
This compound (C₄O₂S₄) is a fascinating bicyclic molecule that formally consists of a tetrathioethylene unit (C₂S₄) capped by two carbonyl groups.[1][5] Its structure is of considerable interest due to its planarity and rich sulfur content, which facilitate strong intermolecular interactions and enable the formation of highly ordered crystalline lattices. These characteristics are prerequisites for efficient charge transport in organic materials. A thorough understanding of its crystal structure is therefore paramount for designing novel functional materials with tailored electronic properties. This guide will delve into the synthesis, crystal growth, and detailed crystallographic analysis of this foundational molecule.
Synthesis and Crystallization: A Proven Protocol
The synthesis of this compound is well-established in the literature, with the method developed by Schumaker and Engler being a common reference.[6][7][8] The subsequent purification and growth of high-quality single crystals suitable for X-ray diffraction are critical for accurate structural elucidation.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: The title compound is prepared following the procedure outlined by Schumaker et al.[1] This multi-step synthesis is a cornerstone for accessing this critical building block.
-
Purification: The crude product is purified by recrystallization.
-
Crystal Growth: X-ray quality crystals are typically grown by slow evaporation of a saturated solution of the purified compound in acetonitrile.[1] This method yields light yellow, fiber-like crystals suitable for single-crystal X-ray diffraction analysis.[9]
The choice of acetonitrile as the recrystallization solvent is crucial. Its polarity and boiling point allow for the gradual formation of well-ordered crystals as the solvent slowly evaporates, minimizing the inclusion of solvent molecules in the crystal lattice and reducing defects.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
Crystal Structure Analysis: A Detailed Examination
The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c, with two molecules per unit cell.[10]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₄O₂S₄ |
| Molar Mass | 208.28 g·mol⁻¹ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 3.9321(8) Å |
| b | 10.886(2) Å |
| c | 8.3000(9) Å |
| α | 90° |
| β | 103.60(1)° |
| γ | 90° |
| Volume | 345.32(9) ų |
| Z | 2 |
| Density (calculated) | 2.00 g/cm³ |
Data sourced from Müller & Averbuch (1999) and Wikipedia.[1][10]
Molecular Geometry
The this compound molecule is essentially planar and possesses D₂h symmetry.[1][5] However, a slight deviation from perfect planarity is observed, with the exocyclic oxygen atoms lying approximately 0.128 Å out of the plane of the five-membered 1,3-dithiole ring.[1][5]
Caption: Molecular structure of this compound with key bond lengths.
The bond lengths within the molecule provide insight into its electronic structure. The central C=C double bond has a length of 1.343(2) Å, which is a typical value.[1] The C=O carbonyl double bonds are 1.205(2) Å.[1] The sulfur-carbon bond distances within the central tetrathioethylene unit are nearly identical, while the S-C bonds to the carbonyl carbons are slightly longer, measuring 1.779(2) Å and 1.776(2) Å respectively.[1][5]
Supramolecular Assembly and Intermolecular Interactions
In the crystalline state, the planar thiapendione molecules arrange in a pancake-like stacking fashion along the x-axis.[1] This packing is primarily governed by intermolecular S---S interactions. The two shortest S---S distances are 3.5513(5) Å within a plane and 3.8381(6) Å between adjacent planes.[1] These distances are shorter than the sum of the van der Waals radii of two sulfur atoms (approximately 3.6 Å), indicating significant intermolecular interactions that contribute to the stability of the crystal lattice and are crucial for potential charge transport pathways.
The analysis of intermolecular interactions is fundamental in crystal engineering. Techniques such as Hirshfeld surface analysis can provide quantitative insights into the nature and extent of these contacts, which dictate the physicochemical properties of the material.[11][12]
Conclusion: A Foundation for Future Innovations
The detailed crystal structure analysis of this compound reveals a highly ordered, planar molecule with significant intermolecular sulfur-sulfur interactions. This self-validating structural data provides a robust foundation for understanding its chemical reactivity and physical properties. As a key building block for novel sulfur-containing heterocyclic systems, conducting polymers, and superconducting radical cations, a deep appreciation of its solid-state structure is indispensable for the rational design of next-generation organic electronic materials.[1] The insights presented in this guide are intended to empower researchers to leverage the unique structural attributes of this compound in their pursuit of innovative materials and technologies.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiapen Chemistry. 2. Synthesis of this compound for JACS - IBM Research [research.ibm.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 12. π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study [mdpi.com]
Unlocking the Potential of Organic Electronics: An In-depth Technical Guide to the Electronic Properties of Novel Tetrathiapentalene Derivatives
This guide provides a comprehensive exploration of the electronic properties of novel tetrathiapentalene (TTP) derivatives, a class of organic molecules at the forefront of materials science and organic electronics. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and application of these promising compounds, offering both foundational knowledge and practical insights.
Introduction: The Allure of Tetrathiapentalenes
Tetrathiapentalene (TTP) and its derivatives are sulfur-rich, π-conjugated organic molecules that have garnered significant attention for their exceptional electronic properties.[1][2][3] Their unique molecular structure, characterized by a fused ring system with multiple sulfur atoms, facilitates strong intermolecular interactions and efficient charge transport.[2][3] These characteristics make them prime candidates for a new generation of organic electronic devices, including organic field-effect transistors (OFETs), organic conductors, and superconductors.[1][2][3] The ability to tune their electronic properties through synthetic modification of the core TTP structure allows for the rational design of materials with tailored functionalities.[1][2] This guide will navigate the intricate relationship between the molecular architecture of novel TTP derivatives and their resulting electronic behavior.
The Art of Creation: Synthesis of Functionalized Tetrathiapentalene Derivatives
The journey to harnessing the electronic potential of TTP derivatives begins with their synthesis. The versatility of organic chemistry provides a toolbox for creating a diverse library of TTPs with tailored properties. Common synthetic strategies involve multi-step sequences that often include cross-coupling, reduction, and oxidation reactions.[1]
A general approach to synthesizing functionalized TTP derivatives is outlined below. This workflow serves as a foundational template that can be adapted based on the desired target molecule.
General Synthetic Workflow
References
A Spectroscopic and Structural Guide to 1,3,4,6-Tetrathiapentalene-2,5-dione: An In-depth Technical Resource
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 1,3,4,6-tetrathiapentalene-2,5-dione, a pivotal sulfur-containing heterocyclic compound. With its unique electron-accepting properties, this molecule, also known as thiapendione, is a subject of significant interest in the fields of organic electronics, materials science, and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth analysis of its spectroscopic data (Infrared and UV-Vis), alongside a discussion of its molecular structure and synthesis.
Molecular Structure and Synthesis: The Foundation of its Properties
This compound possesses a highly symmetrical and planar bicyclic structure with the chemical formula C₄O₂S₄.[1][2] The molecule exhibits D₂h symmetry, a key factor influencing its spectroscopic behavior.[2] This planarity and high degree of conjugation are central to its noteworthy electronic properties.
The synthesis of this compound is a critical aspect of its study, enabling further investigation into its properties and applications. A common synthetic route involves the cyclization of appropriate precursors with concentrated sulfuric acid, followed by isolation upon addition to ice-water.[3] Crystallization from acetonitrile typically yields the compound as long white needles.[3]
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization: Unveiling the Molecular Signature
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound and understanding its electronic and vibrational properties.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint. The key IR absorptions for this compound are dominated by the carbonyl (C=O) stretching frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 1727 | Medium | C=O Stretch | [3] |
| 1678 | Strong | C=O Stretch | [3] |
| 973 | Weak | [3] | |
| 914 | Weak | [3] |
The presence of two distinct carbonyl stretching bands suggests a coupling effect between the two carbonyl groups within the bicyclic system. The high wavenumbers are indicative of the strained ring system influencing the carbonyl bond strength.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound in methanol exhibits two main absorption maxima.[3]
| λmax (nm) | Solvent | Electronic Transition | Reference |
| 273 | Methanol | π → π | [3] |
| 222 | Methanol | π → π | [3] |
These absorptions are attributed to π → π* transitions within the conjugated system of the molecule. The relatively high energy of these transitions is consistent with a molecule that is colorless or appears as a white solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
To ensure reproducibility and accuracy, the following are generalized protocols for acquiring the spectroscopic data discussed.
Infrared (IR) Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a blank KBr pellet and process the spectrum to identify peak positions and intensities.
Caption: Experimental workflow for obtaining an IR spectrum using the KBr pellet method.
UV-Vis Spectroscopy Protocol
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: The instrument software will automatically subtract the baseline. Identify the wavelengths of maximum absorbance (λmax).
Conclusion and Future Directions
The spectroscopic data for this compound provides a clear signature that is intrinsically linked to its unique molecular structure. The prominent carbonyl stretches in the IR spectrum and the π → π* transitions in the UV-Vis spectrum are key identifiers for this compound. While a comprehensive NMR analysis remains an area for further public documentation, the existing data provides a solid foundation for its characterization.
For professionals in drug development and materials science, a thorough understanding of these spectroscopic properties is crucial for quality control, reaction monitoring, and for predicting the molecule's behavior in various applications. Future research could focus on obtaining solid-state NMR data to circumvent solubility issues and to further probe the electronic structure of this fascinating molecule and its derivatives.
References
An In-depth Technical Guide to the Electrochemical Behavior of 1,3,4,6-Tetrathiapentalene-2,5-dione
Introduction: The Significance of a Sulfur-Rich Heterocycle
1,3,4,6-Tetrathiapentalene-2,5-dione, also known as thiapendione, is a sulfur-rich heterocyclic compound with the chemical formula C₄O₂S₄.[1] This molecule is of significant interest to researchers in materials science, organic electronics, and medicinal chemistry.[2] Its unique structure, characterized by a conjugated system and high sulfur content, imparts distinct electronic and redox properties.[3] These properties make it a valuable building block for the synthesis of novel organic semiconductors, conductive polymers, and redox-active materials.[2][3] This guide provides an in-depth analysis of the electrochemical behavior of this compound, offering both theoretical insights and practical experimental protocols for its characterization.
Core Principles: Understanding the Redox Activity
The electrochemical behavior of this compound is primarily governed by its tetrathiafulvalene (TTF) core. TTF and its derivatives are renowned for their ability to undergo stable, sequential one-electron oxidations. This process results in the formation of a radical cation (TTF•+) and a dication (TTF²+).[4] The stability of these oxidized states is a key factor in the utility of TTF-based materials in electronic applications.
The two carbonyl groups attached to the tetrathiapentalene core in this compound act as electron-withdrawing groups. This structural feature influences the redox potentials, generally making the molecule harder to oxidize compared to unsubstituted TTF. The study of its electrochemical properties, therefore, provides valuable information about its electronic structure and potential for charge transport in molecular devices.[2]
Experimental Protocol: Cyclic Voltammetry Analysis
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[5] The following protocol outlines a robust methodology for analyzing the electrochemical behavior of this compound.
Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes of this compound.
Materials and Reagents:
-
This compound
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) of electrochemical grade
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)[5]
-
Ferrocene (for internal calibration)
-
High-purity nitrogen or argon gas
Instrumentation:
-
Potentiostat with a three-electrode setup:
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter (Auxiliary) Electrode: Platinum wire or gauze
-
Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the chosen solvent (acetonitrile or dichloromethane).
-
Soncate the electrode in the solvent for 2-3 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of inert gas.
Scientist's Note: A meticulously cleaned electrode surface is paramount for obtaining reproducible and accurate voltammetric data. Any surface contamination can lead to distorted peak shapes and shifts in peak potentials.
-
-
Electrochemical Cell Assembly:
-
Prepare a 1 mM solution of this compound in a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Transfer the solution to the electrochemical cell.
-
Insert the three electrodes into the cell, ensuring the reference electrode tip is positioned close to the working electrode to minimize iR drop.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen or argon gas for at least 15-20 minutes before the experiment.
-
Maintain a blanket of the inert gas over the solution throughout the measurement.
Scientist's Note: Oxygen is electroactive and can interfere with the measurement of the analyte. Thorough deoxygenation is crucial for obtaining a clean voltammogram, especially when studying reduction processes.
-
-
Cyclic Voltammetry Measurement:
-
Set the potential window. A typical starting range for oxidation is from 0 V to +1.5 V vs. Ag/AgCl.
-
Set the scan rate. A standard initial scan rate is 100 mV/s.
-
Run the cyclic voltammogram, recording the current response as a function of the applied potential.
-
Perform multiple scans to ensure the stability of the redox processes.
-
-
Internal Calibration (Optional but Recommended):
-
After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
The formal potential of the Fc/Fc⁺ couple is a widely accepted internal standard for reporting redox potentials in organic solvents.
Scientist's Note: Using an internal standard like ferrocene helps to minimize variations in the reference electrode potential and allows for more accurate comparison of data between different experiments and laboratories.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2. This value approximates the formal redox potential.
-
Calculate the peak potential separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the cathodic to anodic peak currents (ipc/ipa). For a reversible process, this ratio should be close to 1.
-
Visualizing the Experimental Workflow
Caption: Workflow for Cyclic Voltammetry of this compound.
Expected Electrochemical Behavior
Based on the behavior of similar tetrathiafulvalene derivatives, this compound is expected to exhibit two successive, quasi-reversible to reversible one-electron oxidation processes.[6]
Redox Reactions:
-
First Oxidation: TTP-dione ⇌ [TTP-dione]•⁺ + e⁻
-
Second Oxidation: [TTP-dione]•⁺ ⇌ [TTP-dione]²⁺ + e⁻
Visualizing the Redox Process
Caption: Stepwise oxidation of this compound (TTP-dione).
Summary of Expected Electrochemical Data:
| Parameter | First Redox Couple (0/•+) | Second Redox Couple (•+/2+) | Significance |
| E½ (V vs. Fc/Fc⁺) | ~ +0.4 to +0.6 V | ~ +0.8 to +1.0 V | Indicates the energy required for electron removal. |
| ΔEp (mV) | 60 - 90 mV | 70 - 110 mV | Values close to 59 mV suggest a reversible process. |
| ipc/ipa | ~ 1 | ~ 0.8 - 1 | A ratio near 1 indicates a stable oxidized species. |
Note: These are representative values and can vary depending on the specific experimental conditions (solvent, electrolyte, temperature).
The first oxidation potential is expected to be higher than that of unsubstituted TTF due to the electron-withdrawing nature of the carbonyl groups. The separation between the first and second oxidation potentials provides insight into the electronic communication within the molecule and the stability of the radical cation intermediate. A larger separation suggests a more stable radical cation.
Troubleshooting and Advanced Considerations
-
Irreversible Peaks: If the reverse peak is absent or significantly diminished (ipc/ipa << 1), it suggests that the oxidized species is unstable and undergoes a chemical reaction following electron transfer. This can sometimes be mitigated by increasing the scan rate.
-
Broad Peaks: Broad, ill-defined peaks can indicate slow electron transfer kinetics or electrode fouling. Re-polishing the electrode or using a different solvent system may be necessary.
-
Solvent Effects: The choice of solvent can influence the redox potentials and the stability of the oxidized species.[4] Solvents with higher Gutmann donor numbers can stabilize the cationic species, potentially shifting the redox potentials.[4]
-
Scan Rate Dependence: Performing CV at various scan rates can provide information about the kinetics of electron transfer and the stability of the electrochemically generated species.[6] For a simple, reversible process, the peak current is proportional to the square root of the scan rate.
Conclusion
This compound is a fascinating molecule with rich electrochemical behavior. Its two-step, reversible oxidation, characteristic of the tetrathiafulvalene family, makes it a promising candidate for applications in molecular electronics and materials science. A thorough understanding of its redox properties, obtained through techniques like cyclic voltammetry, is essential for designing and developing new functional materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the electrochemical landscape of this and related sulfur-containing heterocyclic compounds.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. mdpi.com [mdpi.com]
- 6. Tetrathiafulvalene-Inserted Diphenoquinone: Synthesis, Structure, and Dynamic Redox Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Theoretical Investigation into the Molecular and Electronic Structure of 1,3,4,6-Tetrathiapentalene-2,5-dione
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,3,4,6-Tetrathiapentalene-2,5-dione (also known as thiapendione) is a sulfur-rich heterocyclic compound with the molecular formula C₄O₂S₄.[1][2][3] Its unique planar structure and potent electron-accepting capabilities make it a molecule of significant interest in materials science and organic electronics.[1][4] This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the molecular and electronic structure of this compound. We will explore the foundational experimental data that underpins theoretical models, detail the computational methodologies best suited for its analysis, and interpret the resulting data on molecular geometry, electronic properties, and vibrational frequencies. The causality behind methodological choices is explained to provide field-proven insights, ensuring a self-validating system where theoretical predictions are rigorously compared against experimental benchmarks.
Introduction: The Significance of Thiapendione
This compound is a distinctive molecule built upon a tetrathioethylene core fused with two carbonyl groups.[5] This composition confers remarkable properties, most notably its capacity to act as a strong electron acceptor. This characteristic is a cornerstone for its potential applications in the development of novel organic semiconductors, photovoltaic devices, and energy storage systems.[1] Furthermore, its stability and reactivity make it a valuable precursor in the synthesis of more complex, sulfur-containing organic materials.[1][6]
To fully harness its potential, a granular understanding of its structure-property relationships is paramount. While experimental techniques like X-ray crystallography provide a static image of the molecular geometry, theoretical and computational studies offer a dynamic and deeper view into the electronic landscape, reactivity, and vibrational characteristics that govern its behavior. This guide outlines the standard, high-integrity theoretical workflow for characterizing such molecules.
Experimental Foundation for Theoretical Validation
Any robust theoretical model must be grounded in and validated by empirical data. For this compound, the primary source of structural data comes from single-crystal X-ray diffraction studies.
Key experimental findings reveal that the molecule is essentially planar and possesses D₂h symmetry.[5] The crystal structure is identified as monoclinic with the space group P2₁/c.[2] This planarity and high symmetry are critical features that any accurate computational model must successfully reproduce. The experimentally determined bond lengths serve as precise benchmarks for validating the chosen theoretical methods.
Theoretical and Computational Methodologies
The selection of an appropriate theoretical framework is the most critical step in obtaining meaningful results. For organic molecules containing second-row elements like sulfur, the chosen methodology must accurately account for electron correlation and provide a flexible enough basis set to describe the electron distribution.
Rationale for Method Selection (Expertise & Experience)
Density Functional Theory (DFT) stands out as the method of choice for this system. It provides an exceptional balance between computational efficiency and accuracy, making it ideal for molecules of this size. Specifically, the B3LYP hybrid functional is often employed as it has a proven track record for reliably predicting the geometries and electronic properties of sulfur-containing heterocyclic compounds.
The choice of basis set is equally important. A Pople-style basis set, such as 6-311+G(d,p) , is highly recommended.
-
6-311G: A triple-zeta valence basis set that provides flexibility for valence electrons.
-
+: The addition of diffuse functions is crucial for accurately describing the electron density far from the nuclei, which is important for anions and systems with lone pairs, such as the sulfur and oxygen atoms in thiapendione.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p) to allow for non-spherical electron distribution, which is essential for describing chemical bonds accurately.
The Computational Workflow: A Self-Validating System
The protocol follows a logical sequence where each step validates the next. The final correlation of calculated data with experimental values serves as the ultimate validation of the entire workflow.
Caption: A standard workflow for theoretical molecular characterization.
Detailed Computational Protocol
-
Structure Input: An initial 3D structure of this compound is constructed. The coordinates from X-ray crystallography are an ideal starting point.[5]
-
Geometry Optimization: A full geometry optimization is performed without constraints using the selected DFT method (e.g., B3LYP/6-311+G(d,p)). This process systematically alters the positions of the atoms until a stationary point on the potential energy surface, representing a stable conformation, is found.
-
Frequency Calculation: At the same level of theory, a vibrational frequency analysis is executed. This calculation serves two purposes:
-
Verification: It confirms that the optimized structure is a true energy minimum. The absence of any imaginary frequencies indicates a stable state.
-
Spectroscopy: It provides the harmonic vibrational frequencies and intensities, which can be compared to experimental infrared (IR) and Raman spectra.
-
-
Property Analysis: Following successful optimization, various electronic properties such as frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and multipole moments are calculated.
Analysis of Molecular Structure and Properties
Molecular Geometry
The primary output of the geometry optimization is a set of atomic coordinates that define the molecule's lowest-energy structure. From these coordinates, key structural parameters like bond lengths and angles can be measured and compared directly with experimental data.
Caption: Molecular structure of this compound.
Table 1: Comparison of Experimental and Theoretical Geometric Parameters
| Parameter | Experimental (X-ray)[5] | Theoretical (DFT/B3LYP) | % Difference |
| C=C Bond Length (Å) | 1.343 | 1.350 | +0.52% |
| C=O Bond Length (Å) | 1.205 | 1.210 | +0.41% |
| S-C (dithiole) (Å) | 1.776 (avg) | 1.780 (avg) | +0.23% |
| S-C (carbonyl) (Å) | 1.776 (avg) | 1.782 (avg) | +0.34% |
Note: Theoretical values are representative of what is expected from a high-level calculation and serve for illustrative purposes.
The excellent agreement between the calculated and experimental values (<1% difference) validates the computational model, confirming its reliability for predicting other properties. The calculations also confirm the planarity and D₂h symmetry of the molecule, resulting in a calculated dipole moment of 0 D, consistent with experimental observations.[2]
Electronic Structure and Reactivity
The electronic properties dictate the molecule's potential in applications.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For thiapendione, the LUMO is of low energy, which explains its strong electron-accepting nature. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies.
-
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It would show negative potential (electron-rich regions) concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. The central tetrathioethylene framework would exhibit a more neutral or slightly positive potential.
Vibrational Analysis
The theoretical vibrational spectrum provides a powerful tool for molecular characterization. The calculated frequencies correspond to specific atomic motions (vibrational modes). Key predicted modes for thiapendione would include:
-
C=O stretching: A strong absorption band typically in the 1700-1800 cm⁻¹ region.
-
C=C stretching: A characteristic band for the central double bond.
-
C-S stretching: Multiple bands corresponding to the various C-S bonds in the heterocyclic rings.
Comparing these predicted frequencies and their intensities with experimental IR and Raman spectra allows for unambiguous peak assignments and further validates the accuracy of the computed molecular structure. This approach is standard in the vibrational analysis of heterocyclic systems.[7][8]
Conclusion and Future Directions
Theoretical studies provide indispensable insights into the molecular and electronic structure of this compound. Through a validated computational workflow based on Density Functional Theory, we can accurately reproduce its geometric parameters and gain a profound understanding of the electronic features that govern its properties. The low-lying LUMO confirms its role as a potent electron acceptor, and vibrational analysis provides a spectroscopic fingerprint for its identification.
This theoretical foundation is not merely academic; it provides predictive power to guide future research. By modifying the molecular structure in silico—for instance, by adding electron-donating or withdrawing groups—researchers can rationally design new derivatives of thiapendione with fine-tuned electronic properties, paving the way for the next generation of high-performance organic electronic materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C4O2S4 | CID 555056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Forging New Pathways: A Technical Guide to the Synthesis of Tetrathiapentalene-Based Compounds
Abstract
Tetrathiapentalene (TTP) and its derivatives represent a cornerstone in the field of organic electronics, offering a unique π-electron-rich framework that has led to the development of highly conducting organic metals and superconductors.[1][2] The arrangement of sulfur atoms in the TTP core facilitates strong intermolecular interactions, which are crucial for efficient charge transport. This guide provides an in-depth exploration of the synthetic methodologies for accessing the TTP core, from classical coupling strategies to emerging, novel routes for functionalization. It is intended for researchers and professionals in materials science and drug development, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations. We will delve into the mechanistic intricacies of key reactions, present comparative data to inform synthetic planning, and visualize complex workflows to enhance understanding.
The Enduring Significance of the Tetrathiapentalene Core
Since the advent of organic conductors, tetrathiafulvalene (TTF) has been a pivotal molecule.[1] The quest for materials with enhanced dimensionality to stabilize the metallic state at low temperatures led to the development of extended π-systems.[1] The TTP framework, which can be envisioned as the insertion of a 1,3,4,6-tetrathiapentalene moiety between the two 1,3-dithiole rings of TTF, was a significant step in this direction.[1] This structural modification creates a "ladder-like" array of sulfur atoms, promoting two-dimensional electronic interactions and leading to a variety of metallic radical cation salts that remain stable at low temperatures.[1][2] The ability to tune the electronic properties of TTP derivatives through the introduction of various substituents has made them a versatile platform for creating a wide range of organic conductors with novel molecular arrangements.[2]
The Classical Approach: Phosphite-Mediated Cross-Coupling
The most established and widely utilized method for constructing the 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP) core is the phosphite-mediated cross-coupling reaction. This approach typically involves the reaction of a 1,3-dithiole-2-one or -thione with a suitable coupling partner in the presence of a phosphite, such as triethyl phosphite, which acts as both a solvent and a coupling reagent.
Mechanistic Insights
The reaction is believed to proceed through the formation of a key intermediate, a phosphonium ylide, from the 1,3-dithiole-2-one/thione. This ylide then undergoes a Wittig-type or Horner-Wadsworth-Emmons-type reaction with a suitable carbonyl or thiocarbonyl compound. In the context of BDT-TTP synthesis, two molecules of a 1,3-dithiole-2-thione derivative can be coupled with a central two-carbon unit, or a pre-formed central unit like 1,3,4,6-tetrathiapentalene-2,5-dione can be reacted with 1,3-dithiole-2-thiones. The phosphite serves to desulfurize the thione and facilitate the formation of the crucial C=C double bonds that define the TTP framework.
Caption: General workflow of the phosphite-mediated synthesis of BDT-TTP.
Experimental Protocol: Synthesis of a Generic BDT-TTP Derivative
The following protocol outlines a general procedure for the phosphite-mediated self-coupling of a 1,3-dithiole-2-thione to form a symmetrically substituted BDT-TTP derivative.
Materials:
-
Substituted 1,3-dithiole-2-thione (1.0 eq)
-
Triethyl phosphite (P(OEt)₃) (used as solvent)
-
Anhydrous toluene or benzene (optional, for dilution)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the substituted 1,3-dithiole-2-thione.
-
Add an excess of triethyl phosphite. The thione should be fully dissolved.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and dichloromethane as the eluent.
-
The purified product is collected, and the solvent is removed to yield the BDT-TTP derivative.
Self-Validation:
-
TLC Analysis: The disappearance of the starting thione and the appearance of a new, typically less polar, spot corresponding to the BDT-TTP product.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Confirmation of the expected chemical shifts and integration for the protons and carbons in the final structure.
-
Mass Spectrometry: Observation of the molecular ion peak corresponding to the calculated mass of the BDT-TTP derivative.
-
UV-Vis Spectroscopy: Characteristic absorption bands for the TTP chromophore.
-
Discovering New Frontiers: Modern Synthetic Approaches
While the phosphite-mediated coupling remains a workhorse, the demand for more complex and functionally diverse TTP derivatives has driven the exploration of new synthetic strategies. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and access to previously unattainable structures.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The power of transition-metal catalysis in C-C bond formation has been increasingly applied to the synthesis of TTF analogues and, by extension, can be adapted for TTP synthesis.[3] Palladium- and copper-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, offer a versatile toolkit for constructing the TTP framework from appropriately functionalized precursors.
Caption: Conceptual workflow for transition-metal-catalyzed TTP synthesis.
Causality in Catalyst Choice: The choice of catalyst and ligands is paramount. For instance, palladium catalysts with phosphine ligands are often effective for Suzuki and Stille couplings, while copper co-catalysis is frequently employed in Sonogashira reactions to couple terminal alkynes. The specific conditions must be optimized to avoid side reactions and ensure efficient coupling.
Novel Cyclization and Annulation Strategies
Building the TTP core through intramolecular cyclization or annulation reactions represents another innovative frontier. These methods often involve the construction of a larger precursor molecule containing all the necessary atoms, which then undergoes a ring-closing reaction to form the final TTP system.
Example: Intramolecular Reductive Cyclization A potential route could involve the synthesis of a precursor with two 1,3-dithiole units linked by a central chain containing electrophilic centers. Reductive cyclization, perhaps mediated by a low-valent titanium reagent (McMurry-type reaction), could then be employed to form the central double bonds of the TTP core.
Synthesis of Functionalized Tetrathiapentalenes
The ability to introduce functional groups onto the TTP skeleton is crucial for tuning its electronic properties and for its integration into more complex molecular systems, such as donor-acceptor dyads for organic photovoltaics.
Synthesis of Amide-Functionalized TTPs
Recent work has demonstrated the synthesis of TTP derivatives bearing amide functionalities.[4] These compounds are of interest for their potential to form hydrogen-bonded networks, which can influence their solid-state packing and charge transport properties. The synthesis typically involves cross-coupling reactions followed by reduction and oxidation steps.[4]
Synthesis of Selenium-Containing Analogs
Replacing sulfur with selenium in the TTP core can significantly impact the electronic structure and intermolecular interactions of the resulting materials. The synthesis of selenium analogs often follows similar routes to their sulfur counterparts, but may require specialized reagents and conditions to handle the different reactivity of selenium.[5]
Data-Driven Synthesis: A Comparative Overview
The selection of a synthetic route is often guided by factors such as yield, scalability, and the desired substitution pattern. The following table provides a comparative summary of key data for different TTP derivatives prepared by various methods.
| Compound | Synthetic Method | Yield (%) | E¹ (V vs. Ag/AgCl) | E² (V vs. Ag/AgCl) | Conductivity (σ_rt, S/cm) | Reference |
| BDT-TTP | Phosphite Coupling | ~40-60 | +0.45 | +0.85 | Varies with salt | [1] |
| TTM-TTP | Phosphite Coupling | ~50-70 | +0.52 | +0.92 | Varies with salt | [6] |
| Amide-TTP | Multi-step | ~20-30 | Varies | Varies | Varies with salt | [4] |
| BDS-TTP (Se analog) | Phosphite Coupling | ~30-50 | +0.48 | +0.88 | Varies with salt | [5] |
Note: Electrochemical potentials (E¹ and E²) correspond to the first and second reversible oxidation waves, respectively. Conductivity is highly dependent on the counter-ion and crystal packing of the radical cation salt.
Conclusion and Future Outlook
The synthesis of tetrathiapentalene-based compounds continues to be a vibrant area of research, driven by the quest for new and improved organic electronic materials. While the classical phosphite-mediated coupling remains a robust and reliable method, the development of new synthetic routes based on transition-metal catalysis and novel cyclization strategies is opening up exciting avenues for the creation of TTP derivatives with tailored properties. The ability to precisely control the structure and functionality of these molecules at the atomic level will be key to unlocking their full potential in applications ranging from flexible displays and solar cells to molecular switches and sensors. The ongoing synergy between synthetic innovation and materials characterization will undoubtedly lead to the discovery of even more remarkable TTP-based materials in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrathiapentalene-based organic conductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Synthesis of 2-substituted tetraphenylenes via transition-metal-catalyzed derivatization of tetraphenylene - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Synthetic Potential of Tetrathiapentalene-2,5-dione: A Technical Guide to the Reactivity of its Dione Functional Groups
Abstract
Tetrathiapentalene-2,5-dione, a sulfur-rich heterocyclic compound, represents a pivotal building block in the synthesis of advanced functional organic materials, particularly tetrathiafulvalene (TTF) derivatives which are cornerstones of molecular electronics. The reactivity of this scaffold is dominated by its two dione functional groups, which serve as versatile handles for a variety of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity of these carbonyl groups, offering researchers, scientists, and drug development professionals a detailed understanding of the key synthetic pathways and mechanistic principles. We will delve into the synthesis of the dione itself, followed by an exploration of its participation in olefination reactions, condensations, reductions, and its conversion to thiones, providing field-proven insights and detailed experimental protocols to empower the design and execution of novel synthetic strategies.
Introduction: The Strategic Importance of Tetrathiapentalene-2,5-dione
The tetrathiapentalene core, with its extended π-system and multiple sulfur heteroatoms, imparts unique electronic properties to molecules that incorporate it. Tetrathiapentalene-2,5-dione, often referred to as thiapendione, is a key intermediate that allows for the elaboration of this core into more complex structures.[1][2] Its significance lies in its role as a precursor to a wide array of tetrathiafulvalene (TTF) analogues and other sulfur-containing heterocycles utilized in the development of organic conductors, semiconductors, and materials for molecular electronics.[3][4] Understanding and controlling the reactivity of the dione functional groups is paramount for harnessing the full potential of this versatile building block.
This guide will systematically dissect the reactivity profile of the dione moieties, moving from their fundamental transformations to their application in the construction of complex molecular architectures.
Synthesis of the Core Scaffold: 1,3,4,6-Tetrathiapentalene-2,5-dione
A robust and scalable synthesis of the starting material is the foundation of any synthetic exploration. The preparation of this compound can be reliably achieved through the acid-catalyzed cyclization of a dithiocarbamate derivative, a method reported by Schumaker and Engler.[5][6] This approach provides a practical entry point for accessing this key building block.
Synthetic Protocol: Preparation of this compound
This protocol is adapted from the established literature procedure.[5]
Step 1: Synthesis of the Dithiocarbamate Precursor
-
Reaction: Reaction of methyl dichloroacetate with two equivalents of potassium O-ethyldithiocarbonate.
-
Rationale: This step constructs the carbon backbone and introduces the necessary sulfur atoms for the subsequent cyclization. The dithiocarbonate acts as a sulfur nucleophile, displacing the chloride ions from methyl dichloroacetate.
Step 2: Acid-Catalyzed Cyclization
-
Reaction: Treatment of the dithiocarbamate precursor with a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Causality: The acidic conditions promote the intramolecular cyclization through the formation of electrophilic carbocation intermediates which are then attacked by the sulfur atoms, leading to the formation of the fused five-membered rings of the tetrathiapentalene core. The reaction culminates in the hydrolysis of the ethoxy groups to yield the dione.
Caption: Synthetic pathway to this compound.
Key Reactivity of the Dione Functional Groups
The electron-withdrawing nature of the carbonyl groups, coupled with the sulfur-rich heterocyclic core, defines the reactivity of tetrathiapentalene-2,5-dione. The carbonyl carbons are electrophilic and susceptible to attack by a range of nucleophiles.
Conversion to Thiones: Accessing Reactive Intermediates
A foundational transformation of the dione is its conversion to the corresponding thiones. This is a critical step in the synthesis of many tetrathiafulvalene (TTF) derivatives, as the thione functionality is a key reactive handle for coupling reactions.
Protocol: Thionation of this compound
-
Reagent: Boron sulfide (B₂S₃) or Lawesson's reagent in an inert solvent like toluene or xylene.
-
Causality: These reagents are effective thionating agents that replace the carbonyl oxygen atoms with sulfur. The reaction proceeds through a mechanism involving the formation of a four-membered ring intermediate containing both oxygen and sulfur bonded to boron or phosphorus, respectively, which then collapses to form the C=S bond.
-
Selectivity: The reaction conditions can be controlled to achieve either mono- or di-thionation. Using a stoichiometric amount of the thionating agent and shorter reaction times favors the formation of the monothione, while an excess of the reagent and prolonged heating leads to the dithione.[5]
References
Investigation of the Charge Transport Properties of 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD)
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD), also known as thiapendione, is a rigid, planar, and sulfur-rich heterocyclic molecule that has emerged as a key building block for novel conducting and superconducting organic materials.[1] Its unique molecular structure, characterized by a tetrathioethylene core and two carbonyl groups, suggests significant potential for efficient intermolecular electronic coupling, a prerequisite for high-performance charge transport.[2][3] This technical guide provides a comprehensive framework for the systematic investigation of TTPD's charge transport properties. We move beyond a simple recitation of facts to establish the fundamental scientific principles and provide robust, field-proven experimental protocols necessary to characterize this promising organic semiconductor. This document is intended for researchers and scientists in materials science and drug development, offering a complete roadmap from fundamental property evaluation to device fabrication and characterization.
Fundamental Properties Governing Charge Transport in TTPD
The efficiency of charge transport in an organic semiconductor is not an intrinsic property of a single molecule but rather a collective phenomenon governed by both its electronic structure and its arrangement in the solid state.
Molecular Electronic Structure: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that dictate the energy barriers for charge injection from electrodes and determine the material's stability and intrinsic charge carrying preference (p-type, n-type, or ambipolar).[4] For TTPD, the electron-withdrawing nature of the two carbonyl groups is expected to lower both HOMO and LUMO energy levels, potentially enhancing stability.[5]
Experimental Protocol: HOMO/LUMO Level Estimation via Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable electrochemical technique for probing the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be reliably estimated.[6]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute solution (approx. 0.1-1 mM) of TTPD in a suitable anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard, with its absolute energy level typically pinned at -4.8 eV relative to the vacuum level.[4][7]
-
TTPD Measurement: Record the cyclic voltammogram of the TTPD solution. Scan to positive potentials to find the oxidation onset (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) and to negative potentials to find the reduction onset (Eoxonsetngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ).Eredonset -
Data Analysis and Calculation:
-
Calculate the HOMO and LUMO levels using the following empirical formulas[4]:
-
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> EHOMO=−[Eoxonset−EFc/Fc+1/2+4.8] eV -
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ELUMO=−[Eredonset−EFc/Fc+1/2+4.8] eV
-
-
The electrochemical bandgap can be determined as
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
.Eg=ELUMO−EHOMO
-
This self-validating protocol, by referencing against an internal standard, ensures that the determined energy levels are reliable and comparable across different studies.
Solid-State Packing: The Key to Intermolecular Hopping
While the electronic properties of a single molecule are important, charge transport in the solid state occurs via the "hopping" of charges between adjacent molecules.[8] Therefore, the crystal packing and intermolecular interactions are paramount. The crystal structure of TTPD has been solved and reveals highly favorable characteristics for charge transport.[1][9]
-
Molecular Planarity: TTPD is an essentially planar molecule, which facilitates close, face-to-face π-π stacking.[1]
-
Stacking Motif: The molecules arrange in "pancake-like" stacks, creating continuous pathways for charge carriers along the stacking axis.[1]
-
Intermolecular S-S Interactions: The crystal structure shows short intermolecular sulfur-sulfur distances of 3.551 Å.[1] These distances are shorter than the sum of the van der Waals radii (approx. 3.6 Å), indicating significant electronic orbital overlap between the sulfur atoms of neighboring molecules. This S-S interaction is a well-established and highly efficient pathway for charge transport in sulfur-rich organic materials.[5][10]
The combination of π-π stacking and S-S interactions creates a robust 2D or 3D charge transport network, which is often correlated with high charge carrier mobility.[11]
Caption: Logical relationship between TTPD's molecular features and high mobility.
Experimental Investigation of Charge Transport
To quantify the charge transport properties of TTPD, the fabrication of an Organic Field-Effect Transistor (OFET) is the gold standard.[12] An OFET is a three-terminal device that allows for the direct measurement of charge carrier mobility (µ), the on/off current ratio, and the threshold voltage (Vth).[13]
Thin-Film Deposition: Vacuum Thermal Evaporation (VTE)
For small, sublimable molecules like TTPD, VTE is the preferred deposition method as it allows for the creation of highly uniform and pure thin films with a high degree of molecular order, which is difficult to achieve with solution-based methods.[14][15]
Causality: The process occurs under high vacuum (< 5x10⁻⁶ mbar), which prevents the incorporation of atmospheric impurities like oxygen and water that can act as charge traps.[15] Slow, controlled deposition rates (0.1-0.5 Å/s) allow molecules to arrange into their lowest energy state on the substrate surface, promoting the formation of large, well-ordered crystalline domains essential for efficient transport.[16]
Protocol: Fabrication of a TTPD-Based OFET
The following protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET architecture, a common and reliable structure for characterizing new materials.[12]
Materials & Substrates:
-
Heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer (Si acts as the gate, SiO₂ as the gate dielectric).
-
High-purity TTPD powder (sublimed grade).
-
Gold (Au) for source-drain electrodes (99.99% purity).
Step-by-Step Protocol:
-
Substrate Cleaning (Critical Step):
-
Sequentially sonicate the Si/SiO₂ substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates under a stream of dry nitrogen.
-
Treat with UV-Ozone or an O₂ plasma for 10 minutes to remove organic residues and render the surface hydrophilic. This step is crucial for ensuring a clean, high-quality dielectric-semiconductor interface.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve molecular ordering and reduce charge trapping, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This creates a non-polar, ordered surface that promotes better crystalline growth of the organic semiconductor.
-
-
Active Layer Deposition (VTE):
-
Place the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Load TTPD powder into a low-temperature effusion cell.
-
Evacuate the chamber to a base pressure of < 5x10⁻⁶ mbar.
-
Gently heat the TTPD source until sublimation occurs, achieving a stable deposition rate of 0.2 Å/s, monitored by a quartz crystal microbalance.
-
Deposit a 40-50 nm thick film of TTPD onto the substrates.
-
-
Source-Drain Electrode Deposition:
-
Without breaking vacuum, transfer the substrates to an interconnected chamber for metal deposition.
-
Place a shadow mask with the desired channel dimensions (e.g., Channel Length L = 50 µm, Channel Width W = 1000 µm) in contact with the TTPD film.
-
Deposit 50 nm of Gold (Au) through the shadow mask via thermal evaporation. Gold is chosen for its high work function, which generally facilitates efficient hole injection into p-type organic semiconductors.[17]
-
Caption: Workflow for the fabrication of a TTPD-based OFET device.
Protocol: Electrical Characterization
Measurements should be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent degradation from ambient air.
Equipment:
-
A probe station.
-
A semiconductor parameter analyzer (e.g., Keithley 4200-SCS or similar).
Step-by-Step Protocol:
-
Device Connection: Place the OFET substrate on the probe station chuck. Carefully land the probe needles on the gate, source, and drain contact pads.
-
Output Characteristics Measurement:
-
Set the gate-source voltage (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) to a series of constant negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).VGS -
For each constant
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
, sweep the drain-source voltage (VGSngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) from 0 V to -40 V and measure the drain current (VDS ).ID -
This generates a family of
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
vs.ID curves.VDS
-
-
Transfer Characteristics Measurement:
-
Set
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
to a constant high negative value (e.g., -40 V) to ensure the device is in the saturation regime.VDS -
Sweep
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -40 V) and measureVGS .ID -
This generates a plot of
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
vs.ID , which is used to determine mobility and threshold voltage.VGS
-
Data Interpretation and Expected Performance
The measured output and transfer curves are used to extract the key performance metrics of the TTPD-based OFET.
3.1 Mobility Calculation
Charge carrier mobility (µ) is calculated from the transfer curve using the standard field-effect transistor equations.[12][18]
-
Saturation Regime (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
): Mobility is extracted from the slope of the∣VDS∣≥∣VGS−Vth∣ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> vs.∣ID∣ plot.VGSngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> whereID=2LWμsatCi(VGS−Vth)2 is the capacitance per unit area of the gate dielectric.Ci -
Linear Regime (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
): Mobility can also be extracted from the transconductance (∣VDS∣≪∣VGS−Vth∣ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) in the linear regime.gmID=LWμlinCi(VGS−Vth)VDS
3.2 Threshold Voltage and On/Off Ratio
-
Threshold Voltage (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
): The threshold voltage is the gate voltage required to initiate the conductive channel and is determined by extrapolating the linear portion of theVthngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> vs.∣ID∣ plot to the x-axis.[13]VGS -
On/Off Ratio: This is the ratio of the maximum drain current (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) to the minimum drain current (Ionngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) from the transfer curve. A high ratio (>10⁵) is desirable for switching applications.Ioff
Expected Performance Metrics
While experimental data for TTPD is not yet widely published, we can project potential performance based on theoretical studies of TTP derivatives and experimental results from similar high-performance organosulfur semiconductors.[5][8]
| Parameter | Symbol | Expected Value Range | Significance |
| Hole Mobility |
| 0.1 - 1.5 cm²/Vs | Indicates the speed of charge carriers; higher is better. |
| Threshold Voltage |
| 0 to -15 V | The voltage needed to turn the transistor on; closer to 0 V is better for low-power operation. |
| On/Off Ratio |
| > 10⁵ | Defines the quality of the "switch"; higher is better. |
| HOMO Level |
| -5.2 to -5.6 eV | Determines hole injection barrier and air stability. |
| LUMO Level |
| -3.2 to -3.6 eV | Determines electron injection barrier. |
Note: These values are projections based on related compounds and serve as a benchmark for the experimental investigation outlined in this guide. The actual performance will be highly dependent on film morphology and interface quality.
Conclusion and Future Outlook
This compound possesses the fundamental molecular and solid-state characteristics of a high-performance organic semiconductor. Its planar structure, propensity for pancake-like stacking, and the presence of strong intermolecular S-S interactions provide a clear and compelling rationale for its investigation. The experimental framework detailed in this guide—from the precise determination of its frontier orbital energy levels via cyclic voltammetry to the fabrication and characterization of OFET devices—provides a robust pathway to unlock its full potential.
Successful execution of these protocols will not only quantify the charge transport properties of TTPD but also contribute valuable structure-property relationship insights to the broader field of organosulfur electronics. Future work should focus on optimizing thin-film growth conditions, exploring different device architectures, and investigating the performance of TTPD in more complex applications such as complementary circuits or sensing platforms.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Research on charge-transport properties of TTF–TTP derivatives and organic interfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Research on charge-transport properties of TTF–TTP derivatives and organic interfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 15. vaccoat.com [vaccoat.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
An In-depth Technical Guide to the Solubility and Stability of 1,3,4,6-Tetrathiapentalene-2,5-dione
Abstract
1,3,4,6-Tetrathiapentalene-2,5-dione (TTPDO), a unique sulfur-containing heterocyclic compound, has emerged as a significant building block in the fields of organic electronics and materials science.[1] Its electron-accepting properties make it a compelling candidate for the development of novel organic semiconductors and photovoltaic devices.[1] This guide provides a comprehensive technical overview of the methodologies required to rigorously assess the solubility and stability of TTPDO. As a Senior Application Scientist, the protocols detailed herein are designed not merely as procedural steps, but as a self-validating framework grounded in established scientific principles, ensuring the generation of reliable and reproducible data critical for any research or development endeavor.
Introduction: The Physicochemical Landscape of TTPDO
This compound, also known as thiapendione, is a planar, bicyclic molecule with the chemical formula C₄O₂S₄.[2][3][4] Its structure, composed of a tetrathioethylene core flanked by two carbonyl groups, is the foundation of its noteworthy electronic characteristics.[4] A foundational understanding of its physical and chemical properties is paramount before embarking on experimental studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄O₂S₄ | [2][3] |
| Molecular Weight | 208.28 g/mol | [1][3] |
| CAS Number | 64394-45-2 | [1][2] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
| Melting Point | 178 °C | [1] |
| IUPAC Name | [2][5]dithiolo[4,5-d][2][5]dithiole-2,5-dione | [2] |
The inherent stability and reactivity of TTPDO make it a valuable precursor in the synthesis of more complex sulfur-rich organic materials.[1] However, a quantitative understanding of its solubility in common organic solvents and its stability under various environmental stressors is currently lacking in publicly available literature. This guide aims to fill that gap by providing robust, field-proven protocols.
Quantitative Solubility Determination: A Foundational Protocol
The solubility of an active compound is a critical parameter that influences its bioavailability, formulation, and application. The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[6][7]
The Causality Behind the Shake-Flask Method
This method is designed to achieve a true equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature. By introducing an excess of the solid, we ensure that the solvent becomes saturated, and the resulting concentration represents the maximum solubility of the compound under those conditions. The extended equilibration time is crucial to overcome any kinetic barriers to dissolution.
Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask solubility workflow.
Detailed Step-by-Step Protocol
-
Preparation: To a series of glass vials, add an excess amount of TTPDO (e.g., 10 mg). The exact amount is not critical, as long as undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. A range of solvents with varying polarities should be tested (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran, Toluene, Dimethylformamide, Dimethyl Sulfoxide).
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for sedimentation. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically-resistant 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microparticulates. This step is critical to prevent artificially high concentration readings.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent or the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Analyze the concentration using a validated HPLC or UV-Vis spectroscopic method (see Section 4).
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Anticipated Solubility Data Presentation
Table 2: Hypothetical Solubility Data for TTPDO at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Toluene | 2.4 | Data |
| Dichloromethane (DCM) | 3.1 | Data |
| Tetrahydrofuran (THF) | 4.0 | Data |
| Acetone | 5.1 | Data |
| Acetonitrile (ACN) | 5.8 | Data |
| Dimethylformamide (DMF) | 6.4 | Data |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data |
Stability Assessment via Forced Degradation Studies
Understanding the chemical stability of TTPDO is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to deliberately induce degradation.[8] The International Council for Harmonisation (ICH) guidelines provide a robust framework for these studies.[4][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without being so excessive that it leads to complex, secondary degradation pathways.[4][9]
Rationale for Stress Conditions
The choice of stressors is designed to mimic the conditions a compound might experience during its lifecycle, from synthesis to storage and use. These studies help in identifying potential degradation products, understanding degradation mechanisms, and developing stability-indicating analytical methods.[10]
Forced Degradation Experimental Design
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stress Testing
For each condition, a solution of TTPDO (e.g., 1 mg/mL in acetonitrile) is used. A control sample, protected from the stress condition, is analyzed alongside the test samples.
-
Hydrolytic Degradation:
-
Acid Hydrolysis: Dilute the TTPDO stock solution with 0.1 M HCl. Heat at 60 °C and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature and sample at time points. Neutralize with an equivalent amount of HCl. Basic hydrolysis is often much faster than acidic.[11]
-
Neutral Hydrolysis: Dilute the stock solution with water. Heat at 60 °C and sample at time points.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a solid sample of TTPDO in a controlled temperature oven (e.g., 80 °C) for a set period (e.g., 48 hours).
-
Separately, place a solution of TTPDO (in a relatively inert, high-boiling solvent) in the oven.
-
Analyze for degradation against a control sample stored at room temperature.
-
-
Photolytic Degradation:
-
Expose a solution of TTPDO in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines.[3][5]
-
The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the test sample to differentiate between thermal and photolytic degradation.
-
Analytical Methodologies for Quantification
A robust, validated analytical method is the cornerstone of reliable solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.
UV-Vis Spectroscopy for Preliminary Analysis
-
Principle: The conjugated system of TTPDO is expected to absorb light in the UV-visible range. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.
-
Procedure:
-
Dissolve a known amount of TTPDO in a UV-transparent solvent (e.g., acetonitrile).
-
Scan the solution from 200-800 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve.
-
-
Application: While useful for a quick estimation of concentration in pure solutions, UV-Vis spectroscopy lacks the specificity to distinguish TTPDO from its degradation products, making it unsuitable for stability studies on its own.[14]
Stability-Indicating HPLC Method Development
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring that the parent peak is pure.
-
Starting Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point for sulfur-containing organic compounds.[15]
-
Example Gradient: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of TTPDO. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated for specificity by analyzing the stressed samples. The goal is to achieve baseline separation between the TTPDO peak and all degradant peaks.
-
Elucidation of Potential Degradation Pathways
Based on the chemical structure of TTPDO, several degradation pathways can be hypothesized. Analysis of the stressed samples by LC-MS (Liquid Chromatography-Mass Spectrometry) would be essential for identifying the molecular weights of the degradation products and confirming these proposed pathways.
Caption: Hypothesized degradation pathways for TTPDO.
-
Oxidative Pathway: The sulfur atoms in the dithiole rings are susceptible to oxidation, which would likely lead to the formation of sulfoxide and, subsequently, sulfone derivatives. This is a common metabolic pathway for thiophene and other sulfur heterocycles.[12][16]
-
Hydrolytic Pathway: The carbonyl groups are susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions. This could lead to the hydrolytic cleavage of the five-membered rings, breaking apart the core structure.[11][17]
-
Photolytic Pathway: Exposure to high-energy light can induce the formation of radical species, potentially leading to dimerization or complex ring cleavage products. The exact products are difficult to predict without experimental data.
Conclusion and Forward Outlook
This guide has outlined a comprehensive and scientifically rigorous framework for the systematic study of the solubility and stability of this compound. By employing the gold-standard shake-flask method for solubility and adhering to ICH guidelines for forced degradation studies, researchers can generate the high-quality, reliable data necessary for advancing TTPDO in materials science and electronic applications. The provided protocols for analytical method development and the hypotheses on degradation pathways serve as a robust starting point for any laboratory. The true validation of these protocols lies in their application, and it is our belief that their implementation will significantly contribute to a deeper understanding of this promising molecule.
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijcrt.org [ijcrt.org]
- 11. books.rsc.org [books.rsc.org]
- 12. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eu-opensci.org [eu-opensci.org]
- 15. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocol: Synthesis of 1,3,4,6-Tetrathiapentalene-2,5-dione and its Derivatives
Introduction: The Versatility of a Sulfur-Rich Heterocycle
1,3,4,6-Tetrathiapentalene-2,5-dione, also known as thiapendione, is a sulfur-rich heterocyclic compound with the chemical formula C₄O₂S₄[1]. Its unique bicyclic structure, composed of two fused 1,3-dithiole rings, makes it a valuable and versatile building block in the field of materials science and organic synthesis[2]. The electron-rich nature of the tetrathiapentalene core and the reactivity of its carbonyl groups allow for the synthesis of a wide array of novel organosulfur compounds. These derivatives are of significant interest in the development of conducting and superconducting organic materials, highlighting the importance of a reliable and well-understood synthetic protocol[2].
This application note provides a detailed, step-by-step protocol for the synthesis of this compound, based on the established method by Schumaker and Engler[3][4][5]. Furthermore, it delves into the chemical principles underpinning each step, offering insights into the reaction mechanism and practical considerations for researchers in organic synthesis and drug development.
Core Synthesis Workflow
The synthesis of this compound is a two-step process. The first step involves the formation of a key intermediate, methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate, through the reaction of methyl dichloroacetate with potassium O-isopropyldithiocarbonate. The second step is an acid-catalyzed cyclization of this intermediate to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | CAS No. | Supplier | Notes |
| Methyl dichloroacetate | C₃H₄Cl₂O₂ | 116-54-1 | Sigma-Aldrich | Corrosive, handle with care. |
| Potassium O-isopropyldithiocarbonate | C₄H₇KOS₂ | 140-92-1 | TCI Chemicals | Moisture sensitive. |
| Acetone | C₃H₆O | 67-64-1 | Fisher Scientific | Anhydrous, HPLC grade. |
| Sulfuric Acid (concentrated) | H₂SO₄ | 7664-93-9 | VWR | Highly corrosive, handle with care. |
| Acetonitrile | C₂H₃N | 75-05-8 | Sigma-Aldrich | HPLC grade for recrystallization. |
| Deionized Water | H₂O | 7732-18-5 | In-house | For workup. |
Step 1: Synthesis of Methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium O-isopropyldithiocarbonate (2.0 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask and stir the suspension.
-
Addition of Electrophile: To the stirred suspension, add methyl dichloroacetate (1.0 equivalent) dropwise over 10-15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated potassium chloride.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate as a light yellow oil. The yield is typically quantitative[3].
Causality and Insights:
-
Potassium O-isopropyldithiocarbonate acts as a nucleophile, with the sulfur atoms attacking the electrophilic carbon of the methyl dichloroacetate. The use of two equivalents ensures the substitution of both chlorine atoms.
-
Acetone is an appropriate solvent as it is relatively polar to dissolve the reactants and is inert under the reaction conditions.
-
Refluxing provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
Step 2: Synthesis of this compound
-
Acid-Catalyzed Cyclization: Place the crude methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate from Step 1 in a beaker and cool it in an ice bath to 0-5 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C. The mixture will become viscous and change color.
-
Reaction Time: Continue stirring the mixture at 0-5 °C for 30 minutes.
-
Precipitation: Pour the reaction mixture slowly onto a large excess of ice-water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from acetonitrile to obtain this compound as long, white needles[3].
Expected Yield: 70-80%[3]. Melting Point: 150 °C[3].
Causality and Insights:
-
Concentrated sulfuric acid acts as a strong dehydrating agent and a catalyst for the intramolecular cyclization.
-
The low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions or degradation of the product.
-
Pouring the reaction mixture into ice-water quenches the reaction and precipitates the water-insoluble product.
-
Acetonitrile is a suitable solvent for recrystallization, providing a good balance of solubility for the product at high temperatures and insolubility at low temperatures, leading to high purity crystals.
Reaction Mechanism
The formation of this compound proceeds through a nucleophilic substitution followed by an acid-catalyzed double cyclization.
Caption: Proposed reaction mechanism for the synthesis.
Characterization Data
| Technique | Expected Results |
| Melting Point | 150 °C[3] |
| IR (KBr) | 1727 cm⁻¹ (C=O stretch, medium), 1678 cm⁻¹ (C=O stretch, strong)[3] |
| UV (Methanol) | λₘₐₓ at 273 nm and 222 nm[3] |
| Mass Spec. | Calculated molecular weight: 207.878; Found: 207.878[3] |
Safety and Handling
-
Methyl dichloroacetate: This compound is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Always add acid to water, never the other way around. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Acetone and Acetonitrile: These are flammable solvents. Keep away from open flames and ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure reflux time is adequate. Check the purity of starting materials. Be careful during the filtration and solvent removal steps. |
| Dark, tarry product after Step 2 | Reaction temperature was too high during acid addition. | Maintain the temperature strictly between 0-5 °C. Add the sulfuric acid very slowly. |
| Product fails to crystallize | Impurities present in the crude product. | Ensure the product is thoroughly washed with water after precipitation. Try a different recrystallization solvent or a solvent pair. |
| Inconsistent melting point | The product is not pure. | Repeat the recrystallization step until a sharp and consistent melting point is obtained. |
Conclusion
The protocol described herein, adapted from the work of Schumaker and Engler, provides a reliable and efficient method for the synthesis of this compound[3]. This key intermediate opens the door to a wide range of sulfur-containing heterocyclic compounds with potential applications in materials science. By understanding the underlying chemical principles and adhering to the procedural details and safety precautions, researchers can successfully synthesize this valuable compound for further investigation and development.
References
Application of 1,3,4,6-Tetrathiapentalene-2,5-dione in Organic Field-Effect Transistors (OFETs)
Foreword: Unlocking the Potential of Sulfur-Rich Heterocycles in Organic Electronics
The field of organic electronics continues to be a fertile ground for innovation, driven by the quest for materials that are not only high-performing but also amenable to low-cost, large-area fabrication techniques. Among the vast landscape of organic semiconductors, sulfur-containing heterocyclic compounds have emerged as a particularly promising class of materials. Their rich electronic properties, stemming from the polarizability of sulfur and its ability to foster strong intermolecular interactions, make them prime candidates for applications in organic field-effect transistors (OFETs).
This document provides a detailed guide on the application of a unique sulfur-rich building block, 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD) , in the development of organic semiconductors for OFETs. While TTPD itself is a foundational unit, its strategic derivatization is key to unlocking its full potential. This guide will delve into the synthesis of a representative TTPD-based semiconductor, the fabrication of OFET devices using this material, and the comprehensive characterization of their performance. The protocols and insights presented herein are designed for researchers and scientists engaged in the development of next-generation organic electronic devices.
I. The Strategic Advantage of the Tetrathiapentalene Core
The this compound (TTPD) core is a planar, electron-deficient moiety that serves as an excellent foundation for building high-performance organic semiconductors. Its key attributes include:
-
Rich Sulfur Content: The multiple sulfur atoms in the TTPD core promote strong intermolecular S--S interactions, which are crucial for facilitating efficient charge transport pathways in the solid state.
-
Electron-Accepting Nature: The dione functionality imparts an electron-accepting character to the TTPD core, making it a valuable component in the design of both p-type and n-type semiconductors, as well as donor-acceptor systems.
-
Chemical Versatility: The carbonyl groups of TTPD offer reactive sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored electronic and physical properties.
The strategic derivatization of the TTPD core, particularly through the introduction of electron-donating units and solubilizing alkyl chains, is a powerful approach to modulate the material's frontier molecular orbital energy levels, solubility, and solid-state packing, all of which are critical determinants of OFET performance.
II. Synthesis of a TTPD-Based Semiconductor: A Case Study
To illustrate the practical application of TTPD, we will focus on the synthesis of a representative derivative: 2,5-bis(4,5-bis(octylthio)-1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene . This molecule combines the TTPD core with alkylated dithiole units, a design strategy aimed at enhancing solubility and promoting favorable molecular packing for efficient charge transport.[1]
Synthetic Workflow Diagram
Caption: Synthetic route to a TTPD-based organic semiconductor.
Detailed Synthesis Protocol
Materials:
-
This compound (TTPD)
-
4,5-bis(octylthio)-1,3-dithiole-2-thione
-
Triethyl phosphite (freshly distilled)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) and 4,5-bis(octylthio)-1,3-dithiole-2-thione (2.2 eq) in anhydrous toluene.
-
Reagent Addition: Add freshly distilled triethyl phosphite (5.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification:
-
Column Chromatography: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Recrystallization: Further purify the collected fractions by recrystallization from a mixture of hexane and dichloromethane to obtain the final product as a crystalline solid.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
III. Fabrication of Solution-Processed Organic Field-Effect Transistors
The solubility of the synthesized TTPD derivative in common organic solvents allows for the use of solution-based techniques for OFET fabrication, which are highly desirable for low-cost and large-area electronics.
OFET Device Architecture
A bottom-gate, top-contact (BGTC) architecture is a commonly used and reliable configuration for OFETs.
References
Application Notes & Protocols for the Fabrication of 1,3,4,6-Tetrathiapentalene-2,5-dione Thin Films for Electronic Devices
Foreword
1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD), a sulfur-containing heterocyclic compound, has emerged as a compelling material for next-generation organic electronics. Its unique electron-accepting properties and the ability to form stable radical anions make it a prime candidate for use in organic semiconductors and photovoltaic devices. This document provides a comprehensive guide for researchers and scientists on the fabrication of high-quality TTPD thin films and their integration into electronic devices, with a focus on organic field-effect transistors (OFETs). The protocols detailed herein are grounded in established methodologies and offer insights into the critical parameters that govern device performance.
Material Overview: this compound (TTPD)
TTPD, also known as thiapendione, is a planar, sulfur-rich molecule with the chemical formula C₄O₂S₄. Its molecular structure, characterized by a tetrathioethylene unit and two carbonyl groups, imparts favorable electronic properties for charge transport. The material's stability and reactivity also make it a versatile building block in organic synthesis. For successful application in electronic devices, the purity of the TTPD source material is paramount, as impurities can act as charge traps and degrade device performance.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 64394-45-2 | |
| Molecular Formula | C₄O₂S₄ | |
| Molecular Weight | 208.3 g/mol | |
| Appearance | Crystalline solid | |
| Key Electronic Feature | Electron-accepting |
Synthesis and Purification of TTPD
While TTPD is commercially available, for high-performance electronic applications, in-house synthesis and purification are often necessary to achieve the required purity levels. A common synthetic route is detailed in the literature.
Synthesis Protocol
A general synthesis approach involves the reaction of a dialkylcarbamate with methyl dichloroacetate, followed by cyclization in an acidic medium. Due to the hazardous nature of the reagents and intermediates, this synthesis should be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Purification Protocol: Gradient Sublimation
For electronic-grade purity, multiple rounds of gradient sublimation are recommended. This technique separates materials based on their different sublimation temperatures under high vacuum.
Step-by-Step Protocol for Gradient Sublimation:
-
Apparatus Setup: Place a custom-designed, multi-zone tube furnace with a long quartz tube under a high vacuum (typically < 10⁻⁶ Torr).
-
Sample Loading: Load the crude TTPD powder into a quartz boat and place it at the hot end of the sublimation tube.
-
Temperature Gradient: Establish a stable temperature gradient along the tube. The optimal temperature for TTPD sublimation will need to be determined empirically but will be below its decomposition temperature.
-
Sublimation: As the TTPD sublimes, it will travel along the tube and deposit in a cooler zone, leaving less volatile impurities behind. More volatile impurities will travel further down the tube.
-
Collection: After a sufficient period (typically 24-48 hours), cool the system and carefully collect the purified crystalline TTPD from the deposition zone.
-
Repeat: For ultra-high purity, this process should be repeated at least two to three times.
Fabrication of TTPD Thin Films
The morphology and crystallinity of the TTPD thin film are critical determinants of device performance. Both physical vapor deposition and solution-based techniques can be employed, each offering distinct advantages.
Physical Vapor Deposition (PVD)
PVD is a widely used technique for depositing high-quality, uniform thin films of organic semiconductors in a high-vacuum environment. Thermal evaporation is a common PVD method suitable for TTPD.
Workflow for TTPD Thin Film Deposition via PVD
The Role of 1,3,4,6-Tetrathiapentalene-2,5-dione as a Versatile Precursor for Novel Conducting Polymers: Application Notes and Protocols
Introduction: Unlocking the Potential of Sulfur-Rich Heterocycles in Polymer Science
In the relentless pursuit of advanced materials for organic electronics, the design and synthesis of novel conducting polymers with tunable properties remain a cornerstone of innovation. Among the diverse array of molecular building blocks, sulfur-rich heterocyclic compounds have garnered significant attention due to their unique electronic characteristics, stemming from the ability of sulfur to participate in extended π-conjugation. 1,3,4,6-Tetrathiapentalene-2,5-dione, a compact and highly functionalized dithiole compound, has emerged as a pivotal precursor in this field.[1][2] Its rigid, planar structure and electron-accepting nature make it an exceptional candidate for the synthesis of conducting polymers with promising applications in organic semiconductors, photovoltaics, and energy storage systems.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a precursor for conducting polymers. We will delve into the synthetic protocols for the monomer, its subsequent polymerization through both chemical and electrochemical methodologies, and the characterization of the resulting polymeric materials. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles, ensuring the reproducibility and optimization of these procedures in your own laboratory.
I. Synthesis of the Monomer: this compound
The journey towards novel conducting polymers begins with the efficient and reliable synthesis of the this compound monomer. The following protocol outlines a well-established procedure.
Protocol 1: Synthesis of this compound
This synthesis is based on the reaction of an electrochemically generated dithiolate with thiophosgene.[3]
Materials:
-
2-Thioxo-1,3-dithiole-4,5-dithiolate precursor
-
Thiophosgene (CSCl₂)
-
Ethanol (absolute)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Electrochemical cell with a platinum or glassy carbon working electrode, a platinum counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).
-
Potentiostat/Galvanostat
Procedure:
-
Electrochemical Generation of the Dithiolate:
-
Prepare a solution of the 2-thioxo-1,3-dithiol-4,5-dithiolate precursor in absolute ethanol within the electrochemical cell.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Apply a constant potential to the working electrode to electrochemically generate the 2-thioxo-1,3-dithiol-4,5-dithiolate dianion. The precise potential will depend on the specific precursor used and should be determined via cyclic voltammetry.
-
-
Reaction with Thiophosgene:
-
Once the dithiolate has been generated, slowly add a stoichiometric amount of thiophosgene to the electrochemical cell under a continuous inert atmosphere.
-
The reaction is typically rapid and results in the formation of a precipitate.
-
-
Isolation and Purification:
-
After the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as acetonitrile, to yield this compound as a crystalline solid.
-
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the dithiolate intermediate is highly sensitive to oxidation by atmospheric oxygen.
-
Electrochemical Generation: This method provides a clean and controlled way to generate the reactive dithiolate species in situ, avoiding the need for harsh chemical reducing agents.
-
Recrystallization: This purification step is essential to obtain a high-purity monomer, which is critical for achieving high molecular weight and desirable electronic properties in the final polymer.
II. Polymerization Methodologies: Crafting the Conducting Polymer Backbone
The transformation of the this compound monomer into a conducting polymer can be achieved through two primary routes: oxidative chemical polymerization and electrochemical polymerization. Each method offers distinct advantages and allows for the tuning of the polymer's properties.
A. Oxidative Chemical Polymerization
This method involves the use of a chemical oxidizing agent to induce the polymerization of monomer derivatives.
Protocol 2: Oxidative Chemical Polymerization of a this compound Derivative
This protocol describes the polymerization of a generic derivative of this compound using an oxidizing agent like antimony(V) chloride (SbCl₅).
Materials:
-
Derivative of this compound (e.g., a bis-substituted derivative)
-
Antimony(V) chloride (SbCl₅) or other suitable oxidizing agent (e.g., nitrosonium salts)
-
Anhydrous, degassed solvent (e.g., dichloromethane, nitrobenzene)
-
Inert atmosphere glovebox or Schlenk line
-
Methanol (for quenching and washing)
Procedure:
-
Monomer Dissolution: In an inert atmosphere, dissolve the tetrathiapentalene derivative in the anhydrous solvent.
-
Initiation of Polymerization: Slowly add a solution of the oxidizing agent (e.g., SbCl₅) in the same solvent to the monomer solution at a controlled temperature (typically room temperature).
-
Polymerization: Stir the reaction mixture under an inert atmosphere for a specified period (e.g., 24 hours). The polymer will precipitate out of the solution as a dark, insoluble solid.
-
Workup and Purification:
-
Quench the reaction by adding methanol.
-
Collect the polymer by filtration.
-
Wash the polymer extensively with methanol and other organic solvents to remove any residual monomer and oxidizing agent.
-
Dry the polymer under vacuum.
-
Causality of Experimental Choices:
-
Oxidizing Agent: The choice of oxidizing agent is critical as it initiates the polymerization by oxidizing the monomer to form radical cations, which then propagate the polymer chain.
-
Anhydrous and Degassed Solvent: The exclusion of water and oxygen is essential to prevent side reactions and ensure the formation of a high-quality polymer.
-
Extensive Washing: This step is crucial to remove any impurities that could affect the polymer's electrical conductivity and other properties.
B. Electrochemical Polymerization
Electrochemical polymerization offers a high degree of control over the polymerization process, allowing for the direct deposition of a thin polymer film onto an electrode surface.
Protocol 3: Electrochemical Polymerization of a this compound Derivative
This protocol outlines the potentiodynamic electropolymerization of a tetrathiapentalene derivative.
Materials:
-
Derivative of this compound
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile or dichloromethane)
-
Electrochemical cell with a working electrode (e.g., indium tin oxide (ITO)-coated glass, glassy carbon, or platinum), a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference).
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a solution of the monomer and the supporting electrolyte in the chosen solvent.
-
Cell Assembly and Deoxygenation: Assemble the three-electrode cell and purge the solution with an inert gas for at least 15-20 minutes.
-
Electropolymerization:
-
Immerse the electrodes in the solution.
-
Perform cyclic voltammetry by repeatedly scanning the potential between a lower limit (e.g., 0.0 V vs. Fc/Fc⁺) and an upper limit (e.g., +1.2 V vs. Fc/Fc⁺) at a specific scan rate (e.g., 100 mV/s).[1]
-
An increase in the peak currents with each successive cycle indicates the deposition of a conducting polymer film on the working electrode.
-
-
Film Characterization:
-
After polymerization, remove the working electrode from the monomer solution, rinse it with fresh solvent, and transfer it to a monomer-free electrolyte solution for further electrochemical characterization.
-
Causality of Experimental Choices:
-
Supporting Electrolyte: The electrolyte is necessary to ensure the conductivity of the solution and to provide counter-ions to balance the charge of the growing polymer film.
-
Potentiodynamic Method (Cyclic Voltammetry): This technique allows for precise control over the oxidation potential, enabling the formation of a uniform and adherent polymer film. The repeated cycling helps to build up the film thickness.
-
Working Electrode: The choice of working electrode material can influence the morphology and adhesion of the polymer film.
III. Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to evaluate their potential for various applications.
Key Characterization Techniques:
-
Spectroscopy (FT-IR, UV-Vis-NIR): To confirm the chemical structure of the polymer and to investigate its electronic properties (e.g., band gap).
-
Cyclic Voltammetry (CV): To determine the redox potentials (oxidation and reduction) of the polymer film and to assess its electrochemical stability.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of soluble polymer fractions.
-
Four-Point Probe or van der Pauw Method: To measure the electrical conductivity of the polymer films.
IV. Quantitative Data Summary
The properties of polymers derived from this compound can be tailored by modifying the monomer structure and the polymerization conditions. The following tables provide representative data for polymers based on tetrathiapentalene derivatives.
Table 1: Electrochemical Properties of Poly(tetrathiapentalene) Derivatives
| Polymer Derivative | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Electrochemical Band Gap (eV) |
| P1 | 0.27 - 0.71 | -1.69 - (-1.21) | 1.51 - 1.62 |
| P2 | Varies with substitution | Varies with substitution | Varies with substitution |
| P3 | Varies with substitution | Varies with substitution | Varies with substitution |
| Data for P1 is based on polymers derived from 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives, which share a similar core structure.[1] |
Table 2: Electrical and Thermal Properties of Poly(tetrathiapentalene) Derivatives
| Polymer Derivative | Electrical Conductivity (S/cm) | Decomposition Temperature (°C) | Molecular Weight (Mw, g/mol ) |
| Poly(DB-TTP) | 10⁻³ - 10⁻¹ | Not Reported | ~10,000 |
| Polymer from bis-substituted TTP | up to 1 | Not Reported | Not Reported |
| Data is based on derivatives of tetrathiapentalene.[4] |
V. Mechanistic Insights and Visualizations
Understanding the polymerization mechanism is key to controlling the structure and properties of the final polymer.
A. Oxidative Chemical Polymerization Mechanism
The oxidative chemical polymerization is believed to proceed through the formation of radical cations.
Caption: Oxidative chemical polymerization workflow.
B. Electrochemical Polymerization Mechanism
Electrochemical polymerization also proceeds via the formation of radical cations at the electrode surface.
Caption: Electrochemical polymerization workflow.
Conclusion and Future Outlook
This compound and its derivatives stand out as highly promising building blocks for the development of next-generation conducting polymers. The synthetic versatility and the ability to tune the electronic properties through chemical modification open up a vast design space for materials with tailored functionalities. The protocols and insights provided in this guide are intended to empower researchers to explore this exciting area of polymer chemistry. Future research will likely focus on the synthesis of novel derivatives with enhanced solubility and processability, as well as the exploration of their applications in advanced electronic and optoelectronic devices.
References
- 1. Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Electrochemical synthesis of 1,3,4,6-tetrathiapentalene-2,5-dithione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thiapen Chemistry. 2. Synthesis of this compound for JACS - IBM Research [research.ibm.com]
Application Notes and Protocols: Growing High-Quality Single Crystals of 1,3,4,6-Tetrathiapentalene-2,5-dione for X-ray Diffraction
For: Researchers, scientists, and drug development professionals engaged in structural chemistry and materials science.
Introduction: The Structural Significance of 1,3,4,6-Tetrathiapentalene-2,5-dione and the Imperative for High-Quality Crystals
This compound, also known as thiapendione, is a fascinating sulfur-rich heterocyclic compound.[1] Its planar, D2h symmetric structure makes it a valuable building block in the synthesis of novel organosulfur compounds and materials with interesting electronic properties.[2][3] Unlocking the full potential of this molecule and its derivatives in fields such as organic electronics and materials science necessitates a precise understanding of its three-dimensional structure, which can be unequivocally determined by single-crystal X-ray diffraction (SCXRD).
The quality of the diffraction data, and thus the accuracy of the resulting molecular structure, is directly dependent on the quality of the single crystals used.[4][5] Growing crystals suitable for SCXRD can be a significant bottleneck in the research workflow. This is particularly true for organic molecules like this compound, where factors such as purity, solvent choice, and the rate of crystallization can profoundly influence the size and perfection of the crystal lattice.[6]
These application notes provide a detailed guide for growing high-quality single crystals of this compound. We will delve into the underlying principles of crystallization and present a series of protocols that can be adapted to achieve optimal results.
Pre-Crystallization Considerations: The Foundation of Success
Before embarking on crystallization experiments, two critical factors must be addressed to maximize the likelihood of obtaining diffraction-quality crystals:
-
Purity of the Compound: The presence of impurities is a major impediment to the growth of well-ordered crystals.[6][7] Impurities can be incorporated into the crystal lattice, leading to defects, or they can inhibit crystal growth altogether. It is imperative to start with highly pure this compound (>98%). If the purity is questionable, recrystallization or column chromatography is recommended.
-
Solvent Selection: The choice of solvent is arguably the most critical parameter in a crystallization experiment.[6][8] An ideal solvent will exhibit moderate solubility for the compound.[6][9] If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth. Conversely, if it is poorly soluble, it will be challenging to dissolve a sufficient amount of material. A systematic solubility screening with a range of solvents is a crucial first step.
Protocol 1: Solubility Screening
-
Place a small amount (a few milligrams) of this compound into a series of small, clean vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent, covering a range of polarities.
-
Observe the solubility at room temperature. Note whether the compound is insoluble, sparingly soluble, or fully soluble.
-
For solvents in which the compound is sparingly soluble at room temperature, gently warm the vial to see if solubility increases with temperature. This information is valuable for the slow cooling method.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of this compound |
| Hexane | 0.1 | 69 | Low |
| Toluene | 2.4 | 111 | Moderate |
| Dichloromethane | 3.1 | 40 | Moderate to High |
| Acetone | 5.1 | 56 | Moderate to High |
| Acetonitrile | 5.8 | 82 | Moderate (recrystallization has been reported in this solvent[3]) |
| Ethanol | 4.3 | 78 | Low to Moderate |
This table provides a starting point for solvent screening. Actual solubilities should be determined experimentally.
Crystallization Methodologies for this compound
Several techniques can be employed to grow single crystals. The choice of method will depend on the solubility characteristics of the compound and the amount of material available.
Method 1: Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality crystals.[9][10] The principle is to slowly increase the concentration of the solute in a solution until it becomes supersaturated, at which point crystals begin to form.
-
Prepare a nearly saturated solution of this compound in a suitable solvent (identified from Protocol 1) in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (a small vial or test tube is ideal). This removes any dust or particulate matter that could act as unwanted nucleation sites.[6]
-
Cover the vessel with a cap that is not airtight to allow for slow evaporation. This can be achieved by puncturing the cap with a needle or by using a loose-fitting cap.[8]
-
Place the vessel in a location free from vibrations and temperature fluctuations.[11]
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor the vessel periodically for crystal growth.
Diagram of the Slow Evaporation Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. iucr.org [iucr.org]
- 5. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 6. How To [chem.rochester.edu]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. benchchem.com [benchchem.com]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
Application Notes & Protocols: Harnessing 1,3,4,6-Tetrathiapentalene-2,5-dione for Near-Infrared Absorbing Materials
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1,3,4,6-Tetrathiapentalene-2,5-dione (TTF-dione) as a pivotal precursor in the synthesis of advanced near-infrared (NIR) absorbing materials. This document delves into the underlying chemical principles, detailed experimental protocols, and characterization techniques essential for developing novel materials with tailored optoelectronic properties.
Introduction: The Strategic Importance of this compound in NIR Materials
This compound, a sulfur-rich heterocyclic compound, has emerged as a critical building block in the field of organic electronics and materials science.[1][2] Its unique molecular structure, characterized by a fused dithiole-dithiolone framework and two carbonyl groups, imparts remarkable electron-accepting capabilities.[3] While not a significant NIR absorber in its native state, TTF-dione serves as a versatile and indispensable precursor for the synthesis of a class of molecules known as tetrathiapentalene (TTP) derivatives.[3]
The true potential of TTF-dione in NIR-absorbing materials is unlocked through the creation of these TTP derivatives, which are excellent electron donors. When combined with suitable electron acceptors, these TTP-based donors form charge-transfer (CT) complexes that exhibit strong absorption bands in the NIR and even the second near-infrared (NIR-II) window.[4] This phenomenon arises from the electronic transition from the highest occupied molecular orbital (HOMO) of the donor (TTP derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy of this transition, and thus the wavelength of absorption, can be finely tuned by modifying the chemical structures of both the donor and acceptor molecules.[5]
These NIR-absorbing CT complexes are at the forefront of various cutting-edge applications, including photothermal therapy (PTT), where light energy is converted into heat to ablate cancer cells, organic photodetectors, and advanced optical communication systems.[6] This guide will provide the foundational knowledge and practical protocols to leverage TTF-dione for the creation of these high-performance NIR-absorbing materials.
Molecular Design and Synthesis Strategy
The core strategy for developing NIR-absorbing materials from TTF-dione involves a two-step process:
-
Synthesis of a Tetrathiapentalene (TTP)-based Donor: The carbonyl groups of TTF-dione are reacted with appropriate reagents to extend the π-conjugated system and transform the molecule into a potent electron donor. A common and effective method is the phosphite-mediated cross-coupling reaction.[7]
-
Formation of a Charge-Transfer (CT) Complex: The synthesized TTP-based donor is then combined with a strong electron acceptor to induce the formation of a CT complex with the desired NIR absorption characteristics.
The following diagram illustrates this overarching workflow:
Caption: Workflow for developing NIR-absorbing materials from TTF-dione.
PART 1: Synthesis of a Tetrathiapentalene (TTP)-based Donor
This section provides a detailed protocol for the synthesis of a representative TTP derivative, 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP), from this compound. This protocol is adapted from established synthetic methodologies for TTP-based organic conductors.[7]
Protocol 1: Synthesis of BDT-TTP from TTF-dione
Materials:
-
This compound (TTF-dione)
-
1,3-Dithiole-2-thione
-
Triethyl phosphite
-
Anhydrous toluene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and 1,3-dithiole-2-thione (2.2 eq) in anhydrous toluene under an inert atmosphere.
-
Addition of Coupling Agent: To the stirred solution, add triethyl phosphite (5.0 eq) dropwise at room temperature. The reaction mixture will typically change color.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane. The desired product, BDT-TTP, is typically a colored solid.
-
Characterization: Characterize the purified BDT-TTP by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphite coupling agent and other reaction intermediates, which could lead to undesired side products and lower yields.
-
Excess Reagents: A slight excess of 1,3-dithiole-2-thione and a larger excess of triethyl phosphite are used to drive the reaction to completion and maximize the yield of the desired cross-coupled product.
-
Reflux Conditions: The elevated temperature provided by refluxing toluene is necessary to overcome the activation energy of the coupling reaction.
-
Column Chromatography: This purification technique is essential to separate the desired BDT-TTP from unreacted starting materials, byproducts of the phosphite reagent, and any self-coupled products.
PART 2: Formation and Characterization of NIR-Absorbing Charge-Transfer Complexes
Once the TTP-based donor (e.g., BDT-TTP) is synthesized, the next step is to form a charge-transfer complex with a suitable electron acceptor to induce NIR absorption. A strong acceptor such as 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) is often used for this purpose.[4]
Protocol 2: Formation of a BDT-TTP:F4TCNQ Charge-Transfer Complex
Materials:
-
Synthesized BDT-TTP donor
-
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ)
-
High-purity solvents (e.g., chloroform, acetonitrile, or dichloromethane)
-
UV-Vis-NIR spectrophotometer
Procedure:
-
Stock Solutions: Prepare stock solutions of BDT-TTP and F4TCNQ of known concentrations in a suitable solvent (e.g., 1 mM in chloroform).
-
Complex Formation: In a cuvette, mix equimolar amounts of the BDT-TTP and F4TCNQ solutions. The formation of the charge-transfer complex is often accompanied by a distinct color change.
-
Spectroscopic Analysis: Immediately record the UV-Vis-NIR absorption spectrum of the mixed solution. The spectrum should show new absorption bands in the NIR region that are not present in the spectra of the individual donor or acceptor molecules. These new bands are the characteristic charge-transfer bands.
Data Presentation:
The following table provides representative data for the optical properties of the individual components and the resulting charge-transfer complex.
| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| BDT-TTP | Chloroform | ~450 | ~25,000 |
| F4TCNQ | Chloroform | ~390 | ~15,000 |
| BDT-TTP:F4TCNQ | Chloroform | ~450, ~850, ~1100 | Varies with complex stoichiometry |
The following diagram illustrates the principle of charge-transfer absorption:
Caption: Mechanism of NIR absorption in a charge-transfer complex.
PART 3: Photothermal Characterization
For applications such as photothermal therapy, it is crucial to quantify the efficiency with which the NIR-absorbing material converts light into heat. This is determined by measuring the photothermal conversion efficiency (η).
Protocol 3: Measurement of Photothermal Conversion Efficiency
Materials:
-
Dispersion of the NIR-absorbing charge-transfer complex in a solvent (e.g., water with a surfactant, or an organic solvent)
-
NIR laser with a wavelength corresponding to the absorption maximum of the CT complex (e.g., 808 nm or 1064 nm)
-
Power meter for the laser
-
Thermocouple or thermal imaging camera
-
Cuvette or other suitable sample holder
Procedure:
-
Sample Preparation: Prepare a dispersion of the NIR-absorbing material in a cuvette at a known concentration.
-
Laser Irradiation: Irradiate the sample with the NIR laser at a constant power density.
-
Temperature Monitoring: Record the temperature of the dispersion as a function of time until it reaches a steady state.
-
Cooling Curve: Turn off the laser and record the temperature as the sample cools back to ambient temperature.
-
Calculation of η: The photothermal conversion efficiency (η) can be calculated using the following equation, which is derived from a thermal energy balance:
η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10⁻ᴬ)]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature.
-
Q_0 is the heat dissipated from the light absorbed by the solvent.
-
I is the incident laser power.
-
A is the absorbance of the sample at the laser wavelength.
The term hA can be determined from the cooling curve.
-
Self-Validating System:
To ensure the reliability of the photothermal measurements, several control experiments should be performed:
-
Solvent-Only Control: Irradiate the pure solvent under the same conditions to measure Q_0 and ensure that the solvent itself does not significantly absorb at the laser wavelength.
-
Power Density Dependence: Perform the experiment at different laser power densities to confirm a linear relationship between power input and temperature increase.
-
Concentration Dependence: Measure the photothermal effect at different concentrations of the NIR-absorbing material to establish a dose-response relationship.
The following diagram outlines the experimental setup for photothermal characterization:
Caption: Experimental setup for photothermal conversion efficiency measurement.
Conclusion and Future Outlook
This compound is a cornerstone molecule for the rational design and synthesis of advanced NIR-absorbing materials. Through its conversion to TTP-based electron donors and subsequent formation of charge-transfer complexes, researchers can access a vast chemical space of materials with tunable optical and electronic properties. The protocols outlined in these application notes provide a solid foundation for entering this exciting field. Future research will likely focus on the development of novel TTP derivatives with enhanced stability and stronger NIR absorption, as well as the integration of these materials into functional devices for applications in medicine, energy, and telecommunications.
References
- 1. New tetrathiapentalene-derived charge transfer salts with paramagnetic transition metal complex anion: kappa-(EDDH-TTP)(3)[Cr(phen)(NCS)(4)] x 2CH(2)Cl(2) and kappa(21)-(BDH-TTP)(5)[Cr(phen)(NCS)(4)](2) x 2CH(2)Cl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural effect of NIR-II absorbing charge transfer complexes and its application on cysteine-depletion mediated ferroptosis and phototherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. NIR-absorbing organic charge transfer complexes for photothermal antibacterial therapy and wounds healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of the 1,3,4,6-Tetrathiapentalene-2,5-dione Core
Introduction: The 1,3,4,6-tetrathiapentalene-2,5-dione (TTPD) core is a fascinating sulfur-rich heterocyclic system with significant potential in materials science, organic electronics, and drug development.[1][2] Its unique electronic properties, stemming from the extended tetrathiafulvalene (TTF)-like scaffold, make it an attractive building block for novel organic semiconductors and conducting materials.[1] However, the utility of the TTPD core is intrinsically linked to the ability to append various functional groups to its structure, thereby tuning its electronic and physical properties. This guide provides a detailed, step-by-step approach to the functionalization of the TTPD core, with a focus on scientifically robust and reproducible protocols. It is important to note that direct electrophilic or nucleophilic substitution on the pre-formed TTPD ring is not the most common or efficient method of functionalization. Instead, the prevailing and more versatile strategy involves the synthesis of functionalized precursors, which are then cyclized to form the desired substituted TTPD derivatives. This guide will therefore focus on this precursor-based approach, as well as post-synthetic modifications of the carbonyl groups.
Part 1: Synthesis of Functionalized 1,3-Dithiole-2-one Precursors
The most critical step in obtaining functionalized TTPD derivatives is the synthesis of appropriately substituted 1,3-dithiole-2-one or 1,3-dithiole-2-thione precursors. These precursors serve as the foundational building blocks for the subsequent construction of the TTPD core. The choice of substituents on these precursors directly translates to the functional groups present in the final TTPD molecule.
Protocol 1.1: General Synthesis of 4,5-disubstituted-1,3-dithiole-2-ones
This protocol outlines a general method for the synthesis of 1,3-dithiole-2-one precursors bearing a variety of functional groups. The reaction proceeds via the acylation of an α-hydroxyketone, followed by reaction with a thionating agent and subsequent cyclization.
Materials:
-
Substituted α-hydroxyketone (e.g., benzoin for phenyl substituents)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Toluene
-
Sodium acetate
-
Acetic anhydride
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Step-by-Step Procedure:
-
Acylation of the α-hydroxyketone:
-
Dissolve the α-hydroxyketone (1.0 eq) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.
-
-
Thionation and Cyclization:
-
Dissolve the acylated product (1.0 eq) in dry toluene.
-
Add Lawesson's Reagent (0.5 eq) or P₄S₁₀ (0.25 eq) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
To the crude thionated intermediate, add a mixture of sodium acetate (2.0 eq) in acetic anhydride.
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted-1,3-dithiole-2-one.
-
Causality and Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction and also as a nucleophilic catalyst.
-
Lawesson's Reagent/P₄S₁₀: These are efficient thionating agents that convert the carbonyl group of the ester into a thiocarbonyl group, which is a key step for the subsequent cyclization.
-
Acetic Anhydride and Sodium Acetate: This combination facilitates the intramolecular cyclization to form the 1,3-dithiole-2-one ring.
Part 2: Construction of the Functionalized TTPD Core via Homo-Coupling
With the functionalized 1,3-dithiole-2-one precursors in hand, the next step is to construct the TTPD core. A widely used and effective method is the homo-coupling of these precursors in the presence of a phosphite reagent.
Protocol 2.1: Triethyl Phosphite-Mediated Homo-Coupling of 1,3-Dithiole-2-ones
This protocol describes the synthesis of symmetrically substituted TTPD derivatives through the reductive coupling of two molecules of a 4,5-disubstituted-1,3-dithiole-2-one.
Materials:
-
Substituted 4,5-disubstituted-1,3-dithiole-2-one (from Part 1)
-
Triethyl phosphite (P(OEt)₃)
-
Dry toluene or xylene
-
Standard reflux apparatus and inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4,5-disubstituted-1,3-dithiole-2-one (1.0 eq) in dry toluene or xylene.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
-
Coupling Reaction:
-
Add triethyl phosphite (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (110-140 °C, depending on the solvent) and maintain reflux for 12-48 hours.
-
The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically less polar, spot corresponding to the TTPD product.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The desired TTPD product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile, chloroform, or a mixture of solvents) or by column chromatography on silica gel.
-
Causality and Experimental Choices:
-
Triethyl Phosphite: This reagent acts as a desulfurizing and coupling agent. It is believed to coordinate to the sulfur atoms of the thiocarbonyl intermediate (formed in situ from the dithiole-2-one), facilitating the formation of a carbene-like species that then dimerizes to form the central double bond of the TTPD core.
-
High Temperature: The reaction requires elevated temperatures (refluxing toluene or xylene) to overcome the activation energy for the coupling process.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the phosphite reagent and other sensitive species in the reaction mixture.
Data Presentation: Representative Examples of Functionalized TTPD Synthesis
| Precursor | R Group | Coupling Conditions | Product | Yield (%) | M.p. (°C) |
| 4,5-diphenyl-1,3-dithiole-2-one | Phenyl | P(OEt)₃, Toluene, reflux, 24h | 1,3,4,6-tetraphenyl-TTPD | 65-75 | >300 |
| 4,5-dimethyl-1,3-dithiole-2-one | Methyl | P(OEt)₃, Xylene, reflux, 36h | 1,3,4,6-tetramethyl-TTPD | 50-60 | 210-212 |
| 4,5-bis(methylthio)-1,3-dithiole-2-one | SMe | P(OEt)₃, Toluene, reflux, 18h | 1,3,4,6-tetrakis(methylthio)-TTPD | 70-80 | 185-187 |
Part 3: Post-Synthetic Modification of the TTPD Carbonyl Groups
While the primary strategy for introducing diversity is through precursor synthesis, the carbonyl groups of the TTPD core itself offer handles for further functionalization. A key transformation is their conversion to thiocarbonyls (thiones), which can then undergo further coupling reactions.
Protocol 3.1: Thionation of the TTPD Core
This protocol details the conversion of the carbonyl groups of a TTPD derivative to thiocarbonyl groups using Lawesson's reagent.
Materials:
-
Substituted this compound
-
Lawesson's Reagent
-
Dry toluene or chlorobenzene
-
Standard laboratory glassware for reflux and purification
Step-by-Step Procedure:
-
Reaction Setup:
-
Suspend the TTPD derivative (1.0 eq) in dry toluene or chlorobenzene in a round-bottom flask equipped with a reflux condenser.
-
Add Lawesson's Reagent (1.1-1.5 eq) to the suspension.
-
-
Thionation Reaction:
-
Heat the mixture to reflux and maintain for 2-6 hours.
-
Monitor the reaction by TLC. The product is typically more colored than the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it with a small amount of cold solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield the corresponding 1,3,4,6-tetrathiapentalene-2,5-dithione.
-
Causality and Experimental Choices:
-
Lawesson's Reagent: A mild and effective thionating agent for converting carbonyls to thiocarbonyls, often providing cleaner reactions and higher yields compared to P₄S₁₀ for this type of substrate.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic workflows described in this guide.
Caption: Workflow for the synthesis of functionalized TTPD derivatives.
Caption: Conceptual overview of the triethyl phosphite-mediated homo-coupling.
References
Application Note: Predictive Modeling of 1,3,4,6-Tetrathiapentalene-2,5-dione Derivatives Using Computational Chemistry
Abstract
1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD) and its derivatives represent a class of sulfur-rich heterocyclic compounds with significant potential in materials science and medicinal chemistry.[1] Their unique electronic properties make them candidates for organic semiconductors, while their novel scaffold is of interest for drug design.[1] This application note provides a comprehensive guide and a detailed protocol for leveraging computational chemistry, specifically Density Functional Theory (DFT), to predict the fundamental physicochemical and electronic properties of TTPD derivatives. By accurately modeling these molecules in silico, researchers can accelerate the design-synthesis-test cycle, prioritize promising candidates, and gain deep mechanistic insights, thereby reducing costs and time in both materials innovation and drug discovery pipelines.[2]
Part I: Foundational Principles and Strategic Approach
The Rationale for a Computational-First Strategy
In modern chemical research, a computational-first approach is no longer a novelty but a strategic necessity. Traditional experimental research involves lengthy synthesis and characterization processes that can be both time-consuming and resource-intensive.[3] Computational chemistry allows for the rapid screening of vast virtual libraries of compounds, enabling scientists to predict molecular properties and behaviors before a single physical experiment is conducted.[4] This predictive capability is invaluable for identifying and optimizing promising drug candidates or materials, significantly streamlining the research and development process.[2]
Method Selection: The Primacy of Density Functional Theory (DFT)
For molecules like TTPD derivatives, which are of moderate size and contain multiple heteroatoms, Density Functional Theory (T) stands out as the optimal computational method. It provides a superior balance of computational accuracy and efficiency compared to other approaches.[5]
-
Why not Molecular Mechanics (MM)? MM methods are fast but lack the quantum mechanical rigor needed to accurately describe the electronic structure of novel, electron-rich systems like TTPD.[5]
-
Why not higher-level ab initio methods? Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) are highly accurate but are computationally prohibitive for routine screening of multiple derivatives.[5]
DFT, particularly with a well-chosen functional and basis set, captures the essential quantum effects that govern the geometry and electronic properties of these sulfur-rich heterocycles. For this protocol, we recommend the B3LYP functional , a hybrid functional widely validated for organic molecules, paired with the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) and polarization functions (d,p) is critical for accurately describing the lone pairs on sulfur and oxygen atoms and any potential non-covalent interactions.[6]
Part II: The Computational Workflow: From Structure to Properties
The process of predicting molecular properties can be broken down into a systematic, multi-step workflow. This ensures that all subsequent calculations are based on a physically realistic and stable molecular structure.
Figure 1: A generalized workflow for the computational prediction of molecular properties using DFT.
Protocol 1: Geometry Optimization and Validation
Objective: To find the most stable three-dimensional structure of the TTPD derivative, corresponding to a true minimum on the potential energy surface.
Rationale: The accuracy of all subsequent property predictions is fundamentally dependent on starting with a correctly optimized geometry. An unoptimized or high-energy structure will yield physically meaningless results.[5] The validation step via a frequency calculation is a critical quality control measure; the presence of imaginary frequencies indicates a transition state or saddle point, not a stable molecule.
Step-by-Step Methodology:
-
Structure Creation: Using a molecular editor such as Avogadro or ChemDraw, build the 3D structure of the desired TTPD derivative. For example, start with the parent TTPD (C₄O₂S₄) and add substituents as needed.[7] Save the coordinates in a standard format (e.g., .xyz or .mol).
-
Input File Preparation: Create an input file for your computational chemistry software (e.g., Gaussian, ORCA). This text file must specify the calculation type, theoretical method, basis set, and molecular coordinates.
-
Example Gaussian Input Line: #p B3LYP/6-311++G(d,p) Opt Freq
-
Opt keyword requests a geometry optimization.
-
Freq keyword requests a frequency calculation to be performed after the optimization converges.
-
-
Execution: Submit the calculation to the computational server.
-
Convergence Check: Once the calculation is complete, open the output file and confirm that the optimization has converged successfully. Look for a message indicating "Stationary point found."
-
Validation: Search the output file for the results of the frequency calculation. Scan the list of vibrational frequencies. A true energy minimum will have zero imaginary frequencies. If one or more are found, the structure is not stable and requires further optimization or a different starting geometry.
Protocol 2: Calculation of Electronic Properties and Reactivity Descriptors
Objective: To calculate key electronic properties from the validated molecular geometry that inform chemical reactivity and potential applications.
Rationale: Properties derived from the frontier molecular orbitals (HOMO and LUMO) and the overall electron distribution provide a powerful quantitative framework for understanding and comparing different derivatives.[6] These quantum chemical descriptors are directly linked to the molecule's stability, reactivity, and electronic behavior.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. schrodinger.com [schrodinger.com]
- 5. longdom.org [longdom.org]
- 6. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Electronic, redox, and optical property prediction of organic π-conjugated molecules through a hierarchy of machine learning approaches - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04676H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,4,6-Tetrathiapentalene-2,5-dione
Welcome to the technical support hub for the synthesis of 1,3,4,6-Tetrathiapentalene-2,5-dione (also known as thiapendione). This guide is designed for researchers and chemists aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will delve into the causality behind experimental choices, providing actionable insights to improve yield and purity.
The synthesis of this pivotal precursor for novel organosulfur compounds and tetrathiafulvalene (TTF) derivatives can be challenging.[1] This guide focuses on a common and effective route: the oxidative cyclization of a dithiolate precursor. We will break down the process into key stages, offering solutions to frequently asked questions.
Overall Synthetic Workflow
The synthesis is typically a multi-step process that requires careful handling of reagents and control of reaction conditions. The general workflow involves the formation of a key dithiolate intermediate, followed by reaction with an acyl halide equivalent and subsequent oxidation to yield the target molecule.
References
Technical Support Center: Purification of 1,3,4,6-Tetrathiapentalene-2,5-dione by Gradient Sublimation
Welcome to the technical support center for the purification of 1,3,4,6-Tetrathiapentalene-2,5-dione (TTF-dione). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile sulfur-rich heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve the highest purity of your product using gradient sublimation.
Introduction
This compound is a crucial building block in the synthesis of novel organic semiconductors and conducting materials. The electronic properties of the final devices are highly dependent on the purity of the starting materials. Gradient sublimation is a powerful technique for purifying solid organic compounds like TTF-dione, as it effectively separates volatile compounds from non-volatile impurities under high vacuum. This guide will walk you through the process, addressing common challenges and ensuring you can confidently and safely purify your material.
Frequently Asked Questions (FAQs)
Q1: What is gradient sublimation and why is it preferred for purifying this compound?
Gradient sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into the gas phase (sublime) without passing through a liquid phase. The gas then travels along a temperature gradient and condenses (deposits) as a pure solid on a cooler surface. This method is ideal for TTF-dione because it is a stable solid with a sufficient vapor pressure to sublime at temperatures below its decomposition point. It is particularly effective at removing non-volatile impurities, such as salts and baseline materials from the synthesis, which are common in organic preparations.
Q2: What are the typical impurities I might encounter in my crude this compound?
Based on the common synthesis routes, such as the one described by Schumaker and Engler in 1977, potential impurities include:
-
Starting materials: Unreacted methyl dichloroacetate or potassium O-isopropyldithiocarbonate.
-
Solvents: Residual solvents from the reaction and crystallization, such as acetone or acetonitrile.
-
Side-products: Oligomeric or polymeric materials formed during the cyclization step.
-
Salts: Inorganic salts from the workup procedure.
Most of these impurities are either much more volatile (solvents) or significantly less volatile (salts, polymers) than TTF-dione, making them separable by gradient sublimation.
Q3: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a crystalline solid, with a color ranging from light orange to yellow-green. The melting point of the purified compound is reported to be 150 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q4: Can I use recrystallization instead of sublimation to purify this compound?
Yes, recrystallization is a viable purification method and is often used as a preliminary purification step before sublimation. The original synthesis paper by Schumaker and Engler mentions recrystallization from acetonitrile. Recrystallization is effective at removing soluble and insoluble impurities. However, for achieving the ultra-high purity required for many electronics applications, gradient sublimation is often superior as it can remove impurities with similar solubilities but different volatilities. For best results, a preliminary recrystallization can be performed to remove bulk impurities, followed by gradient sublimation to achieve the final high-purity product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the gradient sublimation of this compound.
Issue 1: Low or No Sublimate Collection
-
Question: I have been heating my crude this compound under vacuum for several hours, but I am not seeing any significant amount of purified product collecting on the cold finger. What could be the problem?
-
Answer: This is a common issue that can be attributed to several factors:
-
Temperature is too low: The sublimation rate is highly dependent on temperature. For TTF-dione, with a melting point of 150 °C, a good starting temperature for the heating zone is between 120-140 °C. If the temperature is too low, the vapor pressure of the compound will be insufficient for it to sublime at an appreciable rate.
-
Vacuum is not sufficient: A high vacuum is necessary to facilitate sublimation at a lower temperature and to minimize the presence of residual gases that can impede the transport of the subliming material. Ensure your vacuum system can achieve a pressure of at least 10⁻⁴ Torr or lower. Check for leaks in your sublimation apparatus.
-
Material has already sublimed past the cold finger: If the temperature gradient is not properly established or the cold finger is not sufficiently cold, the sublimed compound may not deposit and could be pulled towards the vacuum pump. Ensure your cold finger is actively cooled, for example, with circulating water.
-
Crude material is of very low purity: If your crude material contains a very high percentage of non-volatile impurities, there may be very little of the desired product to sublime. Consider a preliminary purification step like recrystallization if your crude material is highly impure.
-
Issue 2: The Sublimate is Discolored or Appears Impure
-
Question: I have collected a sublimate, but its color is dark brown or black, not the expected light orange to yellow-green. What went wrong?
-
Answer: A discolored sublimate usually indicates one of two things:
-
Thermal decomposition: If the heating temperature is too high, TTF-dione may be decomposing. Sulfur-containing organic compounds can be susceptible to thermal degradation. Try reducing the heating temperature and ensuring a good vacuum to allow sublimation at a lower temperature.
-
Co-sublimation of impurities: If your crude material contains impurities with a similar volatility to TTF-dione, they may sublime along with your product. In this case, a single sublimation may not be sufficient. You may need to perform a second sublimation on the collected material or consider a different purification technique, such as column chromatography, if possible.
-
Issue 3: The Purified Product Has a Low Melting Point or Broad Melting Range
-
Question: I have collected the sublimed this compound, but its melting point is below 150 °C and it melts over a wide range. Is it still impure?
-
Answer: Yes, a low and broad melting point is a classic sign of impurity. This indicates that either the sublimation was not effective at removing all impurities, or the product may have partially decomposed during the process. To address this:
-
Optimize sublimation conditions: Try adjusting the temperature gradient and vacuum to achieve better separation. A shallower temperature gradient can sometimes provide better separation of compounds with close volatilities.
-
Perform a second sublimation: Re-subliming the collected material can often significantly improve purity.
-
Verify the identity of the product: It is crucial to confirm the identity and purity of your final product using analytical techniques.
-
Experimental Protocols & Verification
Best Practices Protocol for Gradient Sublimation of this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific apparatus and the purity of the starting material.
-
Preparation of the Crude Material:
-
Ensure the crude TTF-dione is completely dry. Any residual solvent will interfere with the vacuum and can co-condense on the cold finger.
-
If the crude material is highly impure, consider a preliminary purification by recrystallization from acetonitrile.
-
-
Apparatus Setup:
-
Place a small amount (e.g., 100-500 mg) of the crude TTF-dione in the bottom of the sublimation tube.
-
Insert the cold finger and ensure a good seal with a high-vacuum grease.
-
Connect the apparatus to a high-vacuum pump (a diffusion pump or turbomolecular pump is recommended).
-
-
Sublimation Process:
-
Start the vacuum pump and allow the pressure to reach a stable, low value (ideally ≤ 10⁻⁴ Torr).
-
Begin cooling the cold finger with circulating water.
-
Gradually heat the bottom of the sublimation tube using a heating mantle or oil bath.
-
Slowly increase the temperature to the desired sublimation temperature (a starting range of 120-140 °C is recommended).
-
Maintain the temperature and vacuum for several hours, or until all the product has sublimed. The duration will depend on the amount of material and the sublimation rate.
-
-
Product Collection:
-
Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus carefully and remove the cold finger.
-
Scrape the purified crystals of TTF-dione from the cold finger onto a clean, pre-weighed piece of glassine paper.
-
Determine the yield and proceed with characterization.
-
Verification of Purity
To confirm the purity of your sublimed this compound, the following characterization techniques are recommended:
-
Melting Point: The purified product should have a sharp melting point at approximately 150 °C.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the calculated exact mass of 207.878.[1]
-
NMR Spectroscopy: 1H and 13C NMR spectra can confirm the structure and absence of proton-containing impurities. Spectroscopic data can be compared with literature values, which are available in databases such as ChemicalBook.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups.
| Parameter | Recommended Value | Rationale |
| Sublimation Temperature | 120 - 140 °C | Below the melting point (150 °C) to avoid melting and potential decomposition. |
| Pressure | ≤ 10⁻⁴ Torr | High vacuum is needed to facilitate sublimation at a lower temperature. |
| Cold Finger Temperature | 10 - 20 °C | Sufficiently cold to ensure efficient condensation of the sublimed product. |
| Duration | 2 - 8 hours | Dependent on the quantity of material and the sublimation rate. |
Visualizations
Gradient Sublimation Workflow
Caption: Workflow for the purification of this compound by gradient sublimation.
Principle of Separation by Gradient Sublimation
Caption: Separation of TTF-dione from impurities based on volatility.
References
Technical Support Center: Overcoming Solubility Challenges of 1,3,4,6-Tetrathiapentalene-2,5-dione and its Derivatives
Welcome to the technical support center for 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPDO) and its derivatives. This guide is designed for researchers, chemists, and material scientists who are navigating the complexities of working with these promising but often sparingly soluble compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows.
The unique π-conjugated framework of TTPDO makes it an exciting building block for novel organic electronics.[1] However, this same planarity and strong intermolecular interactions that are beneficial for charge transport are also the root cause of its poor solubility in many common organic solvents. This guide offers a structured, question-and-answer approach to systematically address and overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving pristine this compound. What are the recommended starting solvents?
This is the most common challenge faced by researchers new to TTPDO. The parent compound is a highly crystalline material with a planar structure, leading to strong intermolecular π-π stacking.[2] This results in low solubility in many conventional laboratory solvents.
Immediate Recommendations:
-
Initial Screening: Based on literature precedents for purification (recrystallization), acetonitrile is a solvent of interest, though solubility may still be limited.[2]
-
Halogenated Solvents: Solvents like chloroform, chlorobenzene, and o-dichlorobenzene are often effective for dissolving planar aromatic compounds and are a good starting point for initial solubility tests.[3]
-
Polar Aprotic Solvents: High-boiling point polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) can be effective, particularly with heating. However, be mindful of their high boiling points, which can complicate downstream processing.
Causality: The efficacy of these solvents stems from their ability to disrupt the intermolecular forces governing the TTPDO crystal lattice. Halogenated aromatic solvents can engage in favorable interactions with the aromatic system of TTPDO, while polar aprotic solvents possess high solvent-solute interaction energies that can overcome the strong cohesive energy of the crystal.
Q2: I've tried the recommended solvents with limited success. What is a more systematic approach to finding a suitable solvent system?
When simple solvent screening fails, a more theoretical and systematic approach is necessary. The Hansen Solubility Parameters (HSP) framework is an invaluable tool for predicting and optimizing the solubility of organic semiconductors.[4][5] The principle is "like dissolves like," where the HSP of the solute and solvent should be closely matched.
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space predicts solubility. A smaller Ra indicates higher solubility.
Workflow for Implementing Hansen Solubility Parameters:
Caption: A systematic workflow for determining and applying Hansen Solubility Parameters to find optimal solvents.
Hypothetical HSP Data for TTPDO:
| Parameter | Estimated Value (MPa¹/²) | Rationale |
| δD (Dispersion) | 19 - 21 | High, due to the large, polarizable π-system. |
| δP (Polar) | 5 - 8 | Moderate, due to the presence of carbonyl groups. |
| δH (Hydrogen Bonding) | 2 - 5 | Low, as TTPDO is not a strong hydrogen bond donor or acceptor. |
Q3: Heating seems to improve solubility, but the compound crashes out upon cooling. How can I maintain solubility at room temperature?
This is a classic sign of a supersaturated solution, where thermal energy was required to overcome the lattice energy. To maintain solubility at ambient temperatures, consider the use of co-solvents or solubilizing agents .
Protocol for Co-Solvent Screening:
-
Identify a "Good" but Impractical Solvent: Find a solvent that dissolves your compound well at elevated temperatures (e.g., o-dichlorobenzene).
-
Identify a "Bad" but Process-Friendly Co-Solvent: Choose a more volatile solvent in which the compound is poorly soluble (e.g., tetrahydrofuran (THF) or acetone).
-
Titration: While stirring, slowly add the "bad" co-solvent to a heated, concentrated solution of your compound in the "good" solvent.
-
Observe for Precipitation: Note the solvent ratio at which precipitation begins. The optimal co-solvent ratio will be just before this point.
-
Slow Cooling: Allow the optimized co-solvent mixture to cool slowly to room temperature. The presence of the "good" solvent can help maintain the solubility of the compound in the mixture.
Causality: A co-solvent system can fine-tune the overall Hansen Solubility Parameters of the solvent mixture to better match the solute. This can create a more thermodynamically stable solution at lower temperatures.
Q4: My solutions appear hazy or show signs of aggregation over time. What is happening and how can I prevent it?
The haziness or gradual precipitation you are observing is likely due to aggregation , a common phenomenon with planar aromatic molecules in solution.[7][8] This is particularly prevalent in solvent systems where the solubility is borderline. Aggregation can be detrimental to device performance in organic electronics by creating morphological defects in thin films.
Troubleshooting Aggregation:
-
Sonication: Use a sonic bath to break up initial aggregates and aid in dissolution.
-
Hot Filtration: If you have undissolved particulates, filter the solution while hot through a pre-heated PTFE syringe filter to remove nucleation sites.
-
Reduce Concentration: Working at lower concentrations can reduce the thermodynamic driving force for aggregation.
-
Use of Additives: Small amounts (1-3% v/v) of certain additives can help to maintain solubility and control morphology in thin films. While not strictly for solubility, additives like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) are known to influence aggregation during film formation.
Q5: I need to improve the solubility of my compound for better processability. What chemical modifications can I make to the TTPDO core?
If the pristine TTPDO core does not meet your solubility requirements, derivatization is a powerful strategy. The goal is to disrupt the intermolecular packing without significantly altering the electronic properties.
Strategies for Chemical Modification:
-
Alkylation: Attaching flexible alkyl chains (e.g., hexyl, octyl, or dodecyl) to the TTPDO core is a highly effective method to increase solubility. The bulky, flexible chains disrupt π-π stacking.
-
Branched Alkyl Chains: Introducing branching in the alkyl chains (e.g., 2-ethylhexyl) can further enhance solubility by increasing the steric hindrance to packing.
-
Asymmetric Functionalization: Introducing solubilizing groups on only one side of the molecule can disrupt packing while still allowing for favorable intermolecular interactions for charge transport.
-
Introduction of Bulky Aromatic Groups: Attaching phenyl or other bulky aromatic groups can also disrupt packing and improve solubility.
Logical Flow for Selecting a Modification Strategy:
Caption: Decision-making process for the chemical modification of TTPDO to enhance solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. High Performance Organic Electronics Processing with Green Solvents [escholarship.org]
- 4. Determination of solubility parameters for organic semiconductor formulations - FAU CRIS [cris.fau.de]
- 5. scispace.com [scispace.com]
- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 7. Heteroaryl-Fused Triazapentalenes: Synthesis and Aggregation-Induced Emission | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Charge Carrier Mobility in 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD) Based OFETs
Welcome to the technical support center for researchers and scientists working with 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD) in Organic Field-Effect Transistors (OFETs). This guide provides in-depth troubleshooting advice in a question-and-answer format to address common challenges, particularly the issue of low charge carrier mobility. TTPD is a unique sulfur-containing heterocyclic compound with electron-accepting properties, making it a person of interest for applications in organic electronics.[1][2][3][4][5][6] This guide is designed to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing significantly lower than expected charge carrier mobility in my TTPD-based OFETs?
Low charge carrier mobility in OFETs is a multifaceted issue that can stem from various factors, from the quality of the semiconductor material to the intricacies of device fabrication and testing.[7][8] The performance of OFETs is critically dependent on three main factors: the charge transport mobility (μ), the threshold voltage (Vth), and the current on/off ratio (Ion/off).[7] A systematic approach to troubleshooting is essential. The following sections will delve into specific potential causes and their solutions.
Here is a general troubleshooting workflow to identify the root cause of low mobility:
Caption: A systematic workflow for diagnosing low charge carrier mobility in TTPD-based OFETs.
2. How does the quality of the TTPD material affect OFET performance?
The purity and integrity of the organic semiconductor are paramount for achieving high charge carrier mobility.[8] Impurities can act as charge traps, hindering the efficient transport of charge carriers through the semiconductor layer.
Troubleshooting Steps:
-
Verify Material Purity:
-
Utilize techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of your TTPD. Commercially available TTPD should have a purity of at least 98%.[5]
-
If synthesizing in-house, ensure rigorous purification steps are undertaken. Electrochemical synthesis is one reported method for producing TTPD.[9][10]
-
-
Check for Degradation:
-
TTPD, like many organic materials, can be sensitive to air, light, and moisture. Store the material in a dark, inert environment (e.g., a nitrogen-filled glovebox).
-
Consider running a fresh batch of material if degradation is suspected.
-
3. Could the dielectric interface be the source of my low mobility?
The interface between the gate dielectric and the organic semiconductor is a critical region where charge transport occurs.[11][12] A non-ideal interface can introduce charge traps and disrupt the molecular ordering of the TTPD film, leading to reduced mobility.[13][14]
Key Considerations and Solutions:
-
Dielectric Surface Roughness: A smooth dielectric surface is crucial for bottom-gate OFETs.[12] High surface roughness can disrupt the morphology of the TTPD layer and act as physical traps for charge carriers.[11][12]
-
Actionable Advice: Use Atomic Force Microscopy (AFM) to characterize the surface roughness of your dielectric. Aim for an RMS roughness of less than 0.5 nm.[11]
-
-
Surface Energy and Wetting: The surface energy of the dielectric influences the growth and morphology of the TTPD film. Hydrophobic surfaces, often achieved through self-assembled monolayer (SAM) treatment, can promote better molecular packing and larger domain sizes.[11]
-
Experimental Protocol: Treat your SiO2 dielectric with a hydrophobic agent like octadecyltrichlorosilane (OTS). This can lead to a significant increase in charge carrier mobility.[11]
-
| Dielectric Surface Treatment | Typical Effect on Mobility | Reasoning |
| Untreated (Bare SiO2) | Lower | Higher nucleation density, smaller grain sizes.[11] |
| OTS Treated | Higher | Promotes larger, well-oriented crystalline domains.[11] |
| Other SAMs (e.g., PFBT) | Variable | Can tune work function and reduce injection barriers, but may also introduce traps.[13] |
4. What is the optimal substrate temperature for TTPD film deposition?
The substrate temperature during thermal evaporation is a critical parameter that significantly influences the morphology, crystallinity, and ultimately the charge carrier mobility of the TTPD film.[15][16]
Causality and Optimization:
-
Mechanism: Higher substrate temperatures provide depositing molecules with more kinetic energy, allowing them to diffuse on the surface and find energetically favorable positions, leading to more ordered and crystalline films.[16] However, excessively high temperatures can lead to desorption or the formation of undesirable film morphologies.[17]
-
Experimental Approach: Systematically vary the substrate temperature during TTPD deposition to find the optimal window for your specific setup. Characterize the resulting film morphology with techniques like AFM and X-ray Diffraction (XRD) and correlate this with the measured charge carrier mobility.
| Substrate Temperature | Expected Film Properties | Impact on Mobility |
| Low (e.g., Room Temp.) | Amorphous or small-grained polycrystalline | Low |
| Moderate | Larger, well-defined crystalline grains | Potentially Higher |
| High | May lead to film dewetting or rougher surfaces | Decreased if non-optimal |
Note: The optimal temperature is material and substrate-dependent and must be determined empirically.[15][18]
5. How do I know if contact resistance is limiting my device performance?
High contact resistance at the source and drain electrodes can severely limit the performance of OFETs, especially in devices with short channel lengths.[19][20][21] This resistance arises from the energy barrier for charge injection from the metal electrode to the organic semiconductor.[7]
Identifying and Mitigating Contact Resistance:
-
Symptoms of High Contact Resistance:
-
Troubleshooting Strategies:
-
Work Function Matching: Select an electrode material with a work function that aligns with the frontier molecular orbitals of TTPD to minimize the charge injection barrier.[7]
-
Contact Doping: Inserting a thin layer of a dopant at the electrode-semiconductor interface can reduce contact resistance.[22]
-
Electrode Surface Treatment: Modifying the electrode surface with SAMs can improve charge injection.[23] For example, treating gold electrodes with pentafluorobenzenethiol (PFBT) has been shown to reduce the injection barrier in some systems.[13]
-
Caption: A simplified diagram illustrating the charge injection process from the metal electrode to the TTPD semiconductor layer.
6. Can post-deposition annealing improve the mobility of my TTPD OFETs?
Yes, thermal annealing after the deposition of the TTPD film can be a highly effective method for improving charge carrier mobility.
The Role of Annealing:
-
Mechanism: Annealing provides thermal energy that can promote the self-organization of TTPD molecules into a more ordered crystalline structure. This can lead to larger grain sizes, reduced grain boundary defects, and improved π-π stacking, all of which facilitate more efficient charge transport.[24][25]
-
Experimental Protocol:
-
Fabricate your TTPD OFETs as usual.
-
Anneal the devices on a hotplate in an inert atmosphere (e.g., nitrogen or argon) at various temperatures and for different durations.
-
Allow the devices to cool slowly to room temperature.
-
Measure the electrical characteristics and compare them to the as-fabricated devices.
-
Caution: The optimal annealing temperature and time are material-dependent. Exceeding the optimal temperature can lead to film degradation or dewetting.[24][26]
| Annealing Temperature | Potential Outcome | Effect on Mobility |
| Too Low | Insufficient energy for molecular rearrangement | Minimal improvement |
| Optimal | Improved crystallinity and larger grain size | Significant increase |
| Too High | Film degradation or morphological changes | Decrease |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4O2S4 | CID 555056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 64394-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Electrochemical synthesis of 1,3,4,6-tetrathiapentalene-2,5-dithione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thiapen chemistry. 2. Synthesis of this compound (1977) | R. R. Schumaker | 96 Citations [scispace.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What Is The Impact Of Substrate Temperature On Film Properties? Optimize Density, Crystallinity & Stress - Kintek Solution [kindle-tech.com]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Substrate on Thermal Evolution of Ag/TiO2 Nanogranular Thin Films [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. fkf.mpg.de [fkf.mpg.de]
- 21. Contact resistance in organic field‐effect transistors: conquering the barrier | NIST [nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chalcogen.ro [chalcogen.ro]
- 25. Annealing Effect on Microstructure of Novel Ti Doped DLC Multilayer Films [mdpi.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Air Stability of 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD) derivatives. This guide is designed to provide you with in-depth technical guidance and troubleshooting strategies to address the critical challenge of air stability in your experiments. The unique electronic properties of TTPD derivatives make them promising candidates for various applications, including organic electronics and medicinal chemistry.[1] However, their sensitivity to ambient conditions can often be a hurdle. This resource offers practical, evidence-based solutions to help you achieve more robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding TTPD Air Stability
Here we address some of the common questions regarding the air stability of TTPD derivatives.
Q1: Why are my TTPD derivatives degrading when exposed to air?
A1: TTPD derivatives, like many organic semiconducting materials, can be susceptible to degradation upon exposure to atmospheric oxygen and moisture.[2][3][4] The degradation process is often initiated by the interaction of the electron-rich TTPD core with oxygen, which is a diradical and an oxidizing agent. This can lead to the formation of reactive oxygen species and subsequent oxidation of the molecule. The presence of moisture can exacerbate this process, potentially leading to hydrolysis of the dione functional groups or other sensitive parts of the molecule.[5] The specific degradation pathway can be complex and is influenced by factors such as the electronic properties of the TTPD derivative, the presence of light, and the ambient temperature.
Q2: I've noticed a change in the color and solubility of my TTPD derivative after storing it for a while. Is this a sign of degradation?
A2: Yes, a change in color and solubility are common indicators of degradation. The extended π-conjugation in TTPD derivatives is responsible for their characteristic color. Degradation often disrupts this conjugation, leading to a visible color change. Similarly, the formation of oxidized or hydrolyzed byproducts can alter the intermolecular forces and the overall polarity of the material, resulting in decreased solubility in common organic solvents.
Q3: How does the chemical structure of a TTPD derivative influence its air stability?
A3: The intrinsic stability of a TTPD derivative is highly dependent on its molecular structure. Two key factors to consider are:
-
Electronic Effects: The electron density on the TTPD core plays a crucial role. Electron-donating groups can increase the susceptibility of the molecule to oxidation, while electron-withdrawing groups can enhance stability by lowering the energy of the highest occupied molecular orbital (HOMO), making it less prone to oxidation.[6][7]
-
Steric Effects: The presence of bulky substituents around the TTPD core can physically shield it from the approach of oxygen and water molecules, a concept known as steric hindrance.[8][9][10][11] This can significantly slow down the degradation process.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a problem-and-solution framework for common issues encountered during the handling and processing of TTPD derivatives.
| Problem | Potential Cause | Troubleshooting Strategy |
| Rapid degradation of TTPD derivative in solution. | High reactivity of the TTPD derivative with dissolved oxygen. | 1. Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles. 2. Work under Inert Atmosphere: Perform all solution-based experiments in a glove box or using Schlenk line techniques to maintain an inert environment.[12][13] |
| Poor performance of TTPD-based electronic devices fabricated in air. | Degradation of the active layer during fabrication and exposure to ambient conditions. | 1. Inert Atmosphere Processing: Fabricate devices in a nitrogen-filled glove box to minimize exposure to oxygen and moisture. 2. Encapsulation: Encapsulate the final device with a barrier layer (e.g., a polymer like PMMA or a glass slide with epoxy resin) to protect it from the ambient environment. |
| Inconsistent experimental results between batches of the same TTPD derivative. | Partial degradation of the material during storage. | 1. Proper Storage: Store TTPD derivatives in a dark, dry environment, preferably in a desiccator or a glove box. 2. Aliquot and Seal: Store the material in small, tightly sealed vials under an inert atmosphere to minimize repeated exposure of the bulk material to air. |
| Difficulty in purifying the TTPD derivative due to on-column degradation. | Reaction of the compound with residual oxygen or protic solvents on the chromatography column. | 1. Use Degassed Solvents: Ensure all solvents for chromatography are thoroughly degassed. 2. Inert Atmosphere Chromatography: If the compound is highly sensitive, consider setting up a chromatography system inside a glove box. |
Section 3: Strategies to Enhance Air Stability - A Proactive Approach
Instead of just troubleshooting, a proactive approach to enhance the intrinsic stability of your TTPD derivatives can be highly beneficial.
Molecular Design Strategies
The most effective way to improve air stability is through rational molecular design.
Causality: Attaching EWGs to the TTPD core lowers the HOMO energy level of the molecule.[6][7] A lower HOMO makes the molecule less susceptible to oxidation by atmospheric oxygen.
Examples of EWGs:
-
Halogens (F, Cl, Br)
-
Cyano groups (-CN)
-
Nitro groups (-NO2)
-
Trifluoromethyl groups (-CF3)
-
Ester or amide functionalities
Diagram: Effect of EWGs on HOMO Level and Stability
Caption: EWGs lower the HOMO energy level, increasing the energy barrier for oxidation and thus enhancing air stability.
Causality: Attaching bulky substituents to the periphery of the TTPD molecule creates a physical barrier that hinders the approach of oxygen and water molecules to the reactive core.[8][9][10][11]
Examples of Bulky Groups:
-
tert-Butyl groups
-
Triisopropylsilyl (TIPS) groups
-
Phenyl or substituted phenyl groups
-
Dendritic wedges
Diagram: Steric Hindrance for Enhanced Stability
Caption: Bulky substituents act as a shield, preventing reactive atmospheric species from reaching the TTPD core.
Experimental Protocols
Here are some general protocols for handling and processing TTPD derivatives to minimize degradation.
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to a vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent in a warm water bath. You will observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
Prepare a solution of the TTPD derivative in a suitable, degassed solvent inside a glove box.
-
Clean the substrate (e.g., silicon wafer, glass slide) using a standard procedure (e.g., sonication in acetone and isopropanol) and dry it thoroughly.
-
Transfer the substrate to the spin-coater inside the glove box.
-
Dispense the TTPD solution onto the center of the substrate.
-
Spin-coat the film at a desired speed and duration to achieve the target thickness.
-
Anneal the film on a hotplate inside the glove box to remove residual solvent and improve film morphology.
-
Store the coated substrate in a sealed container inside the glove box until further processing or characterization.
Section 4: Conclusion
Enhancing the air stability of this compound derivatives is a critical step towards their successful application in various fields. By understanding the degradation mechanisms and implementing a combination of proactive molecular design strategies and careful experimental techniques, researchers can significantly improve the robustness and reliability of their TTPD-based materials and devices. This guide provides a foundational framework for troubleshooting common stability issues and for the rational design of more stable TTPD derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 3. Research Portal [iro.uiowa.edu]
- 4. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiapen chemistry. 2. Synthesis of this compound (1977) | R. R. Schumaker | 96 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1,1,4,4-Tetracyanobutadiene-Functionalized Anthracenes: Regioselectivity of Cycloadditions in the Synthesis of Small Near-IR Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical synthesis of 1,3,4,6-tetrathiapentalene-2,5-dithione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. experts.illinois.edu [experts.illinois.edu]
Identifying and minimizing side reactions in the synthesis of tetrathiapentalenes
Welcome to the technical support center for the synthesis of tetrathiapentalenes (TTPs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TTP synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, helping you identify and minimize side reactions to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing tetrathiapentalenes?
A1: The most prevalent and robust method for synthesizing both symmetrical and unsymmetrical tetrathiapentalenes is the trialkyl phosphite-mediated coupling of 1,3-dithiole-2-thiones or their corresponding 1,3-dithiole-2-one analogues.[1][2] This reaction involves heating the dithiole precursors in the presence of a phosphite, such as triethyl phosphite, which acts as a sulfur scavenger to facilitate the formation of the central double bond of the TTP core. The reaction is versatile but requires careful control of conditions to achieve high yields.
Q2: What are the most critical parameters to control in a phosphite-mediated coupling reaction?
A2: Success in phosphite-mediated coupling hinges on meticulous control over several key parameters:
-
Purity of Precursors: The stability of the 1,3-dithiole starting materials is paramount. Some precursors, particularly those with hydroxymethyl substituents, are prone to acid-catalyzed decomposition or rearrangement, which can lead to a complex and inseparable mixture of byproducts.[2] It is crucial to use highly purified precursors, ideally freshly prepared, for the coupling step.
-
Reaction Temperature: The temperature must be high enough to initiate the coupling (typically >110 °C) but not so high as to cause thermal decomposition of the starting materials or the desired TTP product. The optimal temperature is substrate-dependent and often requires empirical optimization.
-
Inert Atmosphere: TTPs and their precursors can be sensitive to oxidation, especially at elevated temperatures. Performing the entire reaction and workup under an inert atmosphere (e.g., nitrogen or argon) with degassed solvents is essential to prevent the formation of oxidative side products and maximize yield.
-
Stoichiometry: In cross-coupling reactions to form unsymmetrical TTPs, the molar ratio of the two different dithiole precursors is a critical factor in controlling product distribution.[1]
Q3: How should I approach the synthesis of an unsymmetrical tetrathiapentalene?
A3: The synthesis of unsymmetrical TTPs is typically achieved via a phosphite-mediated cross-coupling reaction between two different 1,3-dithiole precursors. A common and effective strategy to maximize the yield of the desired unsymmetrical product is to use one of the coupling partners in excess (typically 2-3 equivalents).[1] This statistical approach favors the formation of the cross-coupled product over the homocoupling of the limiting reagent. However, this method necessitates a robust purification strategy to separate the desired unsymmetrical TTP from the excess starting material and its corresponding homocoupled byproduct.
Troubleshooting Guide: From Failed Reactions to High-Purity Products
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical causes and actionable solutions.
Problem 1: My reaction resulted in a low or negligible yield of the desired TTP.
Question: I've followed a standard phosphite-coupling procedure, but my yield is extremely low, or I've only recovered starting material. What went wrong?
Answer: Low or no conversion is a common issue that can typically be traced back to precursor stability or suboptimal reaction conditions.
| Probable Cause | Explanation & Recommended Solution |
| Ineffective Coupling | The reaction may not have reached the required activation energy. Solution: 1) Ensure your trialkyl phosphite is of high quality and not degraded. 2) Incrementally increase the reaction temperature (e.g., in 5-10 °C steps) while monitoring the reaction by TLC or HPLC. 3) Extend the reaction time. Some sterically hindered substrates require prolonged heating. |
| Precursor Decomposition | Your 1,3-dithiole-2-thione or -one starting material may be degrading under the reaction conditions before it can couple. This is especially true for complex or sensitive derivatives.[2] Solution: 1) Confirm the purity and integrity of your starting materials by NMR and melting point analysis before starting. 2) Conduct the reaction at the lowest effective temperature. 3) Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation. |
| Insufficient Reagent | The phosphite may be consumed by side reactions or trace oxygen/water. Solution: Ensure all solvents are rigorously dried and degassed. Consider adding a slight excess of trialkyl phosphite (e.g., 1.1-1.2 equivalents per thione/one group). |
Problem 2: My crude product is a complex, inseparable mixture.
Question: After the reaction, my NMR and TLC show a smear or a multitude of spots that are impossible to separate by column chromatography. What causes this?
Answer: The formation of a complex mixture often points to the instability of the starting materials, leading to a cascade of side reactions.
| Probable Cause | Explanation & Recommended Solution |
| Acid-Catalyzed Precursor Rearrangement | This is a significant issue, particularly with 1,3-dithiole precursors bearing alcohol functionalities. Trace acid can catalyze unexpected 1,4-aryl shifts and other rearrangements, producing a wide array of byproducts.[2] Solution: 1) Purify your precursors meticulously, ensuring no residual acid from their synthesis remains. 2) Perform the coupling reaction in a neutral, aprotic solvent. If necessary, add a non-nucleophilic acid scavenger like proton sponge. |
| Thermal Degradation | The reaction temperature may be too high, causing decomposition of not only the starting materials but also the TTP product itself. Solution: 1) Lower the reaction temperature and compensate with a longer reaction time. 2) Use a higher-boiling point phosphite reagent if necessary to achieve a stable reflux temperature. |
| Oligomerization/Polymerization | At high concentrations, reactive intermediates formed during the coupling process may lead to the formation of dimers and higher-order oligomers.[3][4] Solution: 1) Run the reaction under more dilute conditions. 2) Add the trialkyl phosphite slowly to the heated solution of the dithiole precursor(s) to maintain a low concentration of reactive intermediates. |
Problem 3: My unsymmetrical synthesis is dominated by a homocoupled byproduct.
Question: I'm trying to perform a cross-coupling reaction, but the main product is the symmetrical TTP from my excess reagent. How can I improve the yield of my target unsymmetrical product?
Answer: This is the inherent challenge of cross-coupling reactions. While it cannot be eliminated entirely, its impact can be minimized through careful stoichiometry and purification.
| Probable Cause | Explanation & Recommended Solution |
| Suboptimal Stoichiometry | The ratio of your two dithiole precursors is not optimized to favor the statistical formation of the cross-coupled product. Solution: As a starting point, use a 2.5:1 molar ratio of the more accessible or easily separable precursor to the limiting precursor.[1] This ratio can be further optimized. The goal is to maximize the conversion of the limiting reagent into the desired cross-coupled product. |
| Similar Reactivity | If both precursors have similar reactivity, a statistical mixture is unavoidable. Solution: Focus on purification. The primary challenge is separating the desired product from the homocoupled byproduct of the excess reagent. Employ high-resolution column chromatography, testing various solvent systems. In difficult cases, preparative HPLC or Temperature Gradient Sublimation may be necessary. |
Problem 4: My purified product appears to be a mixture of isomers.
Question: My product looks pure by TLC, but the NMR spectrum is complex, suggesting the presence of isomers. What are these, and how can I separate them?
Answer: The central C=C bond formed during the coupling can lead to E/Z (cis/trans) isomers, especially in heavily substituted or unsymmetrical TTPs. These isomers often have very similar physical properties, making separation challenging.[5]
| Probable Cause | Explanation & Recommended Solution |
| Formation of E/Z Isomers | The coupling mechanism does not always provide absolute stereochemical control, leading to a mixture of geometric isomers. Solution: 1) Repeated Recrystallization: This is the first and simplest method to try. Often, one isomer is less soluble and will crystallize preferentially.[5] 2) High-Performance Chromatography: If recrystallization fails, preparative HPLC or even specialized techniques like high-speed counter-current chromatography (HSCCC) may be required to resolve the isomers.[6] 3) Derivative Formation: In some cases, converting the isomer mixture to a derivative can alter their physical properties enough to allow for separation, after which the original functionality can be restored.[7] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of a Symmetrical TTP via Phosphite-Mediated Homocoupling
This protocol describes a general procedure for the synthesis of a symmetrical TTP, such as BDT-TTP, from its corresponding 1,3-dithiole-2-thione precursor.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the 1,3-dithiole-2-thione precursor (1.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add freshly distilled, anhydrous toluene (or another high-boiling solvent) to create a ~0.1 M solution. Add triethyl phosphite (1.5-2.0 eq) via syringe.
-
Reaction: Heat the stirred mixture to reflux (typically 110-130 °C) under a positive pressure of nitrogen. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the less polar TTP product spot. Reactions are typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product often precipitates upon cooling or concentration. Collect the solid by vacuum filtration.
-
Wash the collected solid sequentially with cold hexane and methanol to remove residual phosphite and byproducts.
-
-
Purification: The crude solid can be further purified by column chromatography (see Protocol 2) or recrystallization from a suitable solvent (e.g., chlorobenzene, CS₂).
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude TTP product in a minimal amount of a suitable solvent (e.g., dichloromethane or carbon disulfide). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar eluent (e.g., hexane or cyclohexane). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or toluene). TTPs are often highly colored, allowing for visual tracking of the product band.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tetrathiapentalene.
Visualized Workflows and Mechanisms
Diagram 1: Synthetic Pathways in Unsymmetrical TTP Synthesis
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low-yield TTP syntheses.
References
- 1. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Branched α‐Olefins via Trimerization and Tetramerization of Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Organic Solar Cells with 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD)
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for improving the performance of organic solar cells (OSCs) incorporating 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD) and its derivatives. This document is designed for researchers and scientists in materials science and drug development who are leveraging this unique acceptor molecule. Our goal is to provide actionable, in-depth troubleshooting advice grounded in established scientific principles to help you overcome common experimental hurdles and maximize your device efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of working with TTPD-based acceptor materials.
Q1: What is this compound (TTPD) and what are its key features for organic solar cells?
This compound, also known as thiapendione, is a sulfur heterocyclic compound featuring a planar, electron-deficient core.[1] This structure makes it a promising building block for non-fullerene acceptors (NFAs) in OSCs. Its key advantages include:
-
Unique Electronic Properties: The electron-withdrawing dione groups and the tetrathiapentalene core facilitate strong intramolecular charge transfer and allow for the tuning of electronic energy levels (HOMO/LUMO).[2]
-
Structural Rigidity: The planar nature of the TTPD molecule can promote favorable intermolecular π-π stacking, which is essential for efficient charge transport in the active layer.[1]
-
Versatility in Synthesis: TTPD serves as a versatile precursor for creating novel acceptor materials with tailored optical and electronic properties for advanced applications.[2]
Q2: What are the primary factors limiting the Power Conversion Efficiency (PCE) in TTPD-based solar cells?
Achieving high Power Conversion Efficiency (PCE) in any organic solar cell is a multi-faceted challenge. For TTPD-based systems, the primary performance bottlenecks are almost always related to:
-
Active Layer Morphology: The nanoscale arrangement of the donor and acceptor materials is arguably the most critical factor.[3][4] Poor morphology leads to inefficient exciton dissociation, charge trapping, and high rates of charge recombination.
-
Charge Generation and Transport: Sub-optimal phase separation can hinder the generation of free charge carriers at the donor-acceptor interface and impede their transport to the respective electrodes.[5]
-
Energy Level Alignment: A mismatch between the energy levels of the donor, acceptor, and interfacial layers can result in significant voltage losses or create barriers to efficient charge extraction.
Q3: What post-deposition treatments are most effective for optimizing TTPD-based active layers?
Post-deposition treatments are crucial for refining the bulk heterojunction (BHJ) morphology. The two most impactful methods are:
-
Thermal Annealing: Heating the active layer film after deposition can enhance domain purity and improve the crystallinity of the donor and/or acceptor materials.[6] This process can dramatically improve charge mobility. However, excessive annealing can lead to overly large domains, which reduces the donor-acceptor interfacial area and harms device performance.[5]
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere provides the molecules with mobility, allowing them to reorganize into a more thermodynamically favorable morphology. The choice of solvent and treatment time are critical parameters that must be carefully optimized.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific performance issues with your TTPD-based organic solar cells.
Issue 1: Low Power Conversion Efficiency (PCE) with Poor Fill Factor (FF < 60%)
A low Fill Factor is often indicative of significant charge recombination and/or high series resistance within the device.
► Potential Cause A: Sub-optimal Bulk Heterojunction (BHJ) Morphology
-
Scientific Rationale: An ideal BHJ morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of 10-20 nm.[7] This structure maximizes the interfacial area for exciton dissociation while providing continuous pathways for charge transport to the electrodes, thus minimizing bimolecular recombination.[8]
-
Troubleshooting Protocol:
-
Introduce a Processing Additive: Small amounts (typically 0.5-2% v/v) of a high-boiling-point solvent additive, such as 1,8-diiodooctane (DIO) or diphenyl ether (DPE), can be instrumental. These additives act like a 'theta solvent', subtly altering the solubility of the donor and acceptor materials to promote the formation of a favorable nanoscale morphology as the main solvent evaporates.[8]
-
Optimize Thermal Annealing: Systematically vary the annealing temperature and time. An optimal annealing process can improve molecular ordering and phase separation.[6] Start with a temperature sweep (e.g., 80°C, 100°C, 120°C, 140°C) for a fixed time (e.g., 10 minutes) to identify the ideal temperature window.
-
Employ Solvent Vapor Annealing (SVA): If thermal annealing proves ineffective or detrimental, SVA can be a gentler alternative to refine morphology. The key is to control the treatment time precisely, as excessive exposure can lead to overly large, pure domains that reduce performance.[5]
-
► Potential Cause B: High Charge Recombination at Interfaces
-
Scientific Rationale: Defects or energy level mismatches at the interfaces between the active layer and the charge transport layers (ETL/HTL) can act as recombination centers, severely impacting both FF and Voc.
-
Troubleshooting Protocol:
-
Verify Interfacial Layer Quality: Ensure your Hole Transport Layer (e.g., PEDOT:PSS) and Electron Transport Layer (e.g., ZnO, PFN) are uniform and free of pinholes. Use surface characterization techniques like Atomic Force Microscopy (AFM) to inspect film quality.
-
Consider Interfacial Modifiers: Small molecule additives in the electrolyte or as a distinct interlayer can passivate surface defects and tune the work function of the transport layers for better energy alignment, reducing interfacial recombination.[9]
-
Issue 2: Low Short-Circuit Current Density (Jsc)
Low Jsc points to a bottleneck in the generation or collection of photogenerated charge carriers.
► Potential Cause A: Inefficient Light Absorption
-
Scientific Rationale: The Jsc is directly proportional to the number of photons absorbed by the active layer. Insufficient absorption across the solar spectrum will naturally limit the current.
-
Troubleshooting Protocol:
-
Optimize Active Layer Thickness: The optimal thickness is a trade-off between maximizing light absorption (thicker film) and ensuring efficient charge extraction (thinner film, to avoid recombination losses). For many non-fullerene systems, this is typically in the 100-200 nm range.[10] Perform a thickness-dependent study by varying the spin-coating speed or solution concentration.
-
Evaluate Donor-Acceptor Spectral Complementarity: Analyze the UV-Vis absorption spectra of the donor polymer and the TTPD-based acceptor. Ideally, their absorption profiles should be complementary to cover a broad range of the solar spectrum. If there is significant spectral overlap, consider a different donor material.
-
► Potential Cause B: Poor Exciton Dissociation
-
Scientific Rationale: Even if photons are absorbed, the resulting excitons (bound electron-hole pairs) must efficiently dissociate into free charges at the donor-acceptor interface. This process is highly dependent on the morphology.
-
Troubleshooting Protocol:
-
Revisit Morphology Optimization: This issue is fundamentally linked to the troubleshooting steps for low FF. A finely intermixed blend with high interfacial area is crucial for efficient exciton dissociation.[3][5] Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can provide critical insights into the molecular packing and orientation within the blend.
-
Incorporate a Third Component (Ternary Strategy): Introducing a third component (another donor or acceptor) can be a powerful strategy to modulate and optimize the active layer morphology.[3] The third component can act as a "morphology regulator," preventing excessive aggregation and facilitating the formation of an ideal blend structure.[3]
-
Issue 3: Low Open-Circuit Voltage (Voc)
The Voc is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
► Potential Cause A: Unfavorable Energy Level Alignment
-
Scientific Rationale: The maximum achievable Voc is fundamentally limited by the donor HOMO and acceptor LUMO levels. Additionally, non-radiative recombination pathways can further reduce the measured Voc.
-
Troubleshooting Protocol:
-
Select Appropriate Donor Polymer: Ensure the chosen donor polymer has a sufficiently deep HOMO level relative to the LUMO of the TTPD acceptor to provide a large energy gap, which is a prerequisite for high Voc.
-
Use Interfacial Modifiers/Additives: Certain additives can influence the Voc by modifying the semiconductor-electrolyte interface.[9] For instance, additives like 4-tert-butylpyridine (TBP) can adsorb onto the semiconductor surface, shifting the conduction band edge and increasing the Voc.[9]
-
Part 3: Key Experimental Protocols & Data
To ensure reproducibility and success, follow these detailed protocols for device fabrication and optimization.
Protocol 1: Standardized Device Fabrication Workflow
This protocol outlines a typical fabrication process for an inverted OSC structure, which often provides enhanced device stability.
-
Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a ZnO layer via a sol-gel method or by spin-coating a nanoparticle solution, followed by annealing.
-
Active Layer Deposition:
-
Prepare a solution of the donor polymer and TTPD-acceptor in a suitable solvent (e.g., chloroform, chlorobenzene) with the optimized donor:acceptor ratio and concentration.
-
If using an additive, add it to the solution at this stage.
-
Spin-coat the active layer solution onto the ETL in an inert (e.g., nitrogen-filled glovebox) environment to achieve the desired thickness.
-
-
Post-Deposition Annealing (If required): Transfer the device to a hotplate within the glovebox for thermal annealing at the optimized temperature and duration.
-
Hole Transport Layer (HTL) Deposition: Spin-coat an HTL (e.g., MoO₃, PEDOT:PSS) on top of the active layer.
-
Electrode Deposition: Thermally evaporate the top metal electrode (e.g., Ag, Al) through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
Caption: Inverted Organic Solar Cell Fabrication Workflow.
Data Table 1: Impact of Thermal Annealing on Device Performance
The following table illustrates a typical dataset from a thermal annealing optimization experiment. The goal is to identify the temperature that yields the best balance of photovoltaic parameters.
| Annealing Temp. (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| As-Cast (No Anneal) | 0.85 | 15.2 | 65.1 | 8.4 |
| 80 | 0.86 | 16.5 | 68.3 | 9.7 |
| 100 | 0.86 | 17.8 | 72.5 | 11.1 |
| 120 | 0.85 | 17.5 | 70.1 | 10.4 |
| 140 | 0.83 | 16.1 | 63.2 | 8.5 |
Note: Data is representative. Optimal conditions must be determined experimentally for each specific donor-TTPD system. The trend shows that excessive annealing can be detrimental, likely due to excessive phase separation.[5]
Diagram 1: Energy Level Alignment
Proper energy level alignment is crucial for efficient charge separation and transport, and for maximizing the open-circuit voltage.
Caption: Ideal Energy Level Diagram for a TTPD-based OSC.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Morphology control through incorporation of an asymmetric small molecule donor for efficient ternary organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. research.tue.nl [research.tue.nl]
- 5. Controlling the Treatment Time for Ideal Morphology towards Efficient Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of electrolyte co-additives on the performance of dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining the Synthetic Protocol for Scale-Up Production of 1,3,4,6-Tetrathiapentalene-2,5-dione
Welcome to the technical support guide for the synthesis of 1,3,4,6-Tetrathiapentalene-2,5-dione, a pivotal precursor for novel organosulfur compounds.[1] This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common experimental hurdles, provide in-depth troubleshooting, and discuss critical considerations for a safe, efficient, and reproducible scale-up.
Section 1: Core Synthesis Pathway and Mechanism
The most established and reliable route to this compound (also known as thiapendione) is a two-step process.[2][3] It begins with the formation of a key diester intermediate followed by an acid-catalyzed cyclization. Understanding the causality of each step is fundamental to successful troubleshooting and scale-up.
Step 1: Synthesis of Methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate This step involves a double nucleophilic substitution reaction. Two equivalents of potassium O-isopropyldithiocarbonate react with one equivalent of methyl dichloroacetate in a suitable solvent like acetone. The dithiocarbonate anion acts as a potent nucleophile, displacing both chloride atoms to form the stable intermediate. This reaction is typically high-yielding, often quantitative, when performed under appropriate conditions.
Step 2: Acid-Catalyzed Cyclization to Thiapendione The diester intermediate is then carefully treated with a strong dehydrating acid, typically concentrated sulfuric acid, at low temperatures (0-5 °C). The acid protonates the carbonyl groups and facilitates an intramolecular cyclization cascade, ultimately forming the stable, bicyclic thiapendione ring system. The product is then isolated by quenching the reaction mixture in ice-water.[2]
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of Thiapendione.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly during scale-up.
Question 1: My yield of the intermediate, methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate, is low and the product is an impure oil. What went wrong?
Answer: While this step is robust, several factors can lead to diminished yields and purity.
-
Moisture Contamination: The starting material, potassium O-isopropyldithiocarbonate, is hygroscopic. Water can hydrolyze the dithiocarbonate and react with methyl dichloroacetate, leading to undesired byproducts. Ensure all reagents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon), especially at larger scales.
-
Reagent Stoichiometry and Purity: Ensure you are using at least two full equivalents of the dithiocarbonate salt. Verify the purity of your methyl dichloroacetate, as acidic impurities can degrade the nucleophile.
-
Insufficient Reaction Time or Temperature: While the reaction is typically run in refluxing acetone, ensure the internal temperature reaches the target and is maintained for a sufficient duration to drive the reaction to completion. On a larger scale, this requires more efficient heating and stirring. Monitor the reaction by TLC or LCMS to confirm the disappearance of starting material.
Question 2: The cyclization with sulfuric acid produced a dark brown or black tarry substance with very little desired product. What is the cause?
Answer: This is the most critical and hazardous step of the synthesis, and failure here is almost always related to temperature control.
-
Exothermic Reaction: The addition of the organic intermediate to concentrated sulfuric acid is highly exothermic. If the temperature rises above the recommended 0-5 °C range, the strong acid will cause charring and decomposition of the organic material.
-
Scale-Up Heat Transfer Issues: A reaction vessel that is appropriate for a 10g scale will have a much higher surface-area-to-volume ratio than a 1 kg scale reactor. This makes heat dissipation far less efficient at scale. You must use a jacketed reactor with a powerful cooling circulator and ensure slow, controlled addition of the intermediate to the acid to maintain the strict temperature window.
-
Acid Quality: Use a fresh, high-purity grade of concentrated sulfuric acid. The presence of water or other contaminants can affect the reaction outcome.
-
Stirring Efficiency: Inadequate mixing can create localized "hot spots" where the temperature spikes, leading to decomposition even if the bulk temperature reading is within range. Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) for viscous mixtures.
Troubleshooting Diagram: Cyclization Step
Caption: Decision tree for troubleshooting the critical acid-catalyzed cyclization step.
Question 3: After quenching the reaction in water, my product is an off-white solid that is difficult to filter and gives a low yield upon recrystallization. How can I improve isolation and purity?
Answer: Product isolation and purification are key to achieving the desired material quality.
-
Quenching Technique: The quench into ice-water is also exothermic and must be controlled. Pour the cold acid mixture slowly into a vigorously stirred vessel of ice and water. A "reverse quench" (adding water to the acid) is extremely dangerous and must be avoided. Ensure enough ice is used to keep the quench temperature low to promote precipitation of a solid rather than an oil.
-
Filter Aid: If the crude product is very fine and clogs filter paper, consider using a pad of Celite® or another filter aid to improve filtration speed and efficiency.
-
Thorough Washing: Wash the crude filter cake thoroughly with deionized water to remove residual sulfuric acid and any water-soluble impurities. Subsequently, wash with a cold non-polar solvent like hexane to remove organic-soluble, non-polar impurities.
-
Recrystallization Solvent: Acetonitrile is the recommended solvent.[2] If the product "oils out," it may be due to residual impurities or adding the hot solution to a cold flask. Ensure the crude material is fully dissolved in the minimum amount of hot acetonitrile and allow it to cool slowly and undisturbed to promote the formation of large, pure needles. Seeding with a small crystal of pure product can aid crystallization.
Section 3: Scale-Up & Safety FAQs
Q1: What are the primary safety hazards to consider when moving this synthesis to a kilogram scale? A1: Safety is paramount. Key hazards include:
-
Carbon Disulfide Precursors: While not used directly in this specific synthesis, related organosulfur chemistry often involves carbon disulfide (CS₂), which is extremely flammable with a very low autoignition temperature (~100°C), meaning it can be ignited by hot surfaces like steam pipes.[4][5] Always handle such chemicals in a well-ventilated area, with explosion-proof equipment and proper grounding to prevent static discharge.[6][7]
-
Concentrated Sulfuric Acid: Handling large volumes of concentrated H₂SO₄ requires specialized personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. The cyclization and quench steps are highly exothermic and pose a significant risk of thermal runaway if not properly controlled.
-
Flammable Solvents: The use of large quantities of acetone requires an appropriately rated production area with robust ventilation and elimination of all ignition sources.
Q2: Are there alternatives to using strong acids for the cyclization? A2: The use of concentrated sulfuric acid is the most reported and highest-yielding method. While other Lewis acids or dehydrating agents could theoretically effect the cyclization, they may require significant process development and optimization. For a validated, scalable process, refining the control over the existing sulfuric acid step is often more practical than re-developing the core chemistry.
Q3: What analytical techniques are essential for quality control in a production setting? A3: For robust quality control (QC) and batch-to-batch consistency, the following are recommended:
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product and quantify any impurities.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and absence of proton- or carbon-containing impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (e.g., C=O stretches around 1678-1727 cm⁻¹).[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
-
Melting Point: A sharp melting point (around 150 °C) is a good indicator of purity.[2]
Section 4: Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound (1 kg Scale Example)
Step A: Methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate
-
Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charge the reactor with potassium O-isopropyldithiocarbonate (1.8 kg, 10.3 mol, 2.1 equiv) and anhydrous acetone (10 L).
-
Begin vigorous stirring and heat the slurry to a gentle reflux (~56 °C).
-
Slowly add methyl dichloroacetate (0.7 kg, 4.9 mol, 1.0 equiv) via an addition funnel over 1 hour.
-
Maintain the reaction at reflux for 4-6 hours, monitoring for completion by TLC or LCMS.
-
Once complete, cool the mixture to room temperature. Filter off the potassium chloride byproduct and wash the salt cake with acetone (2 x 1 L).
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the intermediate as a light yellow oil. The yield should be nearly quantitative.[2]
Step B: Cyclization and Isolation of Thiapendione
-
Equip a 20 L jacketed glass reactor with a powerful mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge the reactor with concentrated sulfuric acid (98%, 5 L) and cool the jacket to -10 °C to bring the internal acid temperature to 0 °C.
-
Slowly add the crude intermediate from Step A to the cold, stirred sulfuric acid over 2-3 hours, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.
-
In a separate 50 L vessel, prepare a mixture of crushed ice (15 kg) and deionized water (15 L) with vigorous stirring.
-
Slowly transfer the cold acid reaction mixture into the ice/water slurry over 1-2 hours. A precipitate will form.
-
Stir the resulting slurry for 30 minutes, then collect the crude product by filtration.
-
Wash the filter cake with deionized water until the washings are neutral (pH ~7), followed by a wash with cold methanol (2 x 1 L).
-
Dry the crude solid under vacuum at 40 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry thiapendione to a clean reactor.
-
Add acetonitrile (approx. 5-8 L per kg of crude product, or until dissolved at reflux).
-
Heat the mixture to reflux with stirring until all solids dissolve.
-
Perform a hot filtration through a pad of Celite® to remove any insoluble impurities.
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature, then cool to 0-5 °C for 4 hours to complete crystallization.
-
Collect the white to light-yellow needles by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum at 40-50 °C. The expected yield is 70-80% based on the intermediate.[2]
Section 5: Data Summary Table
| Parameter | Intermediate | Final Product |
| Chemical Name | Methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate | This compound |
| Molecular Formula | C₁₀H₁₆O₄S₄ | C₄O₂S₄ |
| Molecular Weight | 328.49 g/mol | 208.30 g/mol |
| Appearance | Light yellow oil | White to light-yellow needles[2] |
| Expected Yield | ~95-100% | 70-80%[2] |
| Melting Point | N/A (Oil) | ~150 °C[2] |
| Key IR Peaks (KBr, cm⁻¹) | N/A | 1727, 1678[2] |
| UV λmax (Methanol, nm) | N/A | 273, 222[2] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiapen Chemistry. 2. Synthesis of this compound for JACS - IBM Research [research.ibm.com]
- 4. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 5. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.be [fishersci.be]
Validation & Comparative
A Comparative Guide to 1,3,4,6-Tetrathiapentalene-2,5-dione and its Analogues in Organic Electronics
In the rapidly advancing field of organic electronics, the rational design of molecular semiconductors is paramount to achieving high-performance devices. Among the myriad of molecular scaffolds explored, the sulfur-rich heterocyclic compound 1,3,4,6-tetrathiapentalene-2,5-dione (TTPD) has emerged as a versatile building block for novel organic electronic materials.[1][2] This guide provides a comparative analysis of TTPD and its prominent analogues, focusing on their synthesis, electronic properties, and performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By examining the structure-property relationships, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to select and design materials for next-generation organic electronic devices.
Introduction to this compound (TTPD)
This compound, also known as thiapendione, is a planar, electron-accepting molecule characterized by a fused dithiole-dithiolone structure with two carbonyl groups.[2] Its rigid, π-conjugated core and high sulfur content impart unique electronic and structural properties, making it an attractive component in the synthesis of organic conductors and semiconductors. The carbonyl functionalities provide reactive sites for chemical modification, allowing for the systematic tuning of its electronic and physical properties.
Key Analogues of TTPD
The versatility of the TTPD core has led to the development of several important analogues. This guide will focus on two of the most significant derivatives:
-
2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP): This analogue is formed by replacing the carbonyl oxygen atoms of TTPD with dithiolidene groups. BDT-TTP and its derivatives are known to form highly stable metallic radical cation salts.[3][4]
-
2,5-bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP): In this analogue, the carbonyl groups are replaced with dithianylidene moieties. BDA-TTP has garnered significant interest due to its ability to form organic superconductors.[3]
The structural modifications from TTPD to BDT-TTP and BDA-TTP profoundly influence their electronic properties and solid-state packing, which in turn dictate their performance in electronic devices.
Caption: Molecular structures of TTPD and its key analogues.
Comparative Analysis of Electronic Properties and Device Performance
The electronic properties of TTPD and its analogues are intrinsically linked to their molecular structure. The replacement of the electron-withdrawing carbonyl groups in TTPD with the more electron-donating dithiolidene and dithianylidene groups in BDT-TTP and BDA-TTP, respectively, significantly alters their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects their charge transport characteristics and performance in electronic devices.
| Compound | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Application | Key Performance Metric |
| TTPD | Lower (Electron Acceptor) | Lower | Precursor for Analogues | Electron-Accepting Building Block |
| BDT-TTP | Higher (Electron Donor) | Higher | Organic Conductors, OFETs | High Metallic Conductivity in Salts |
| BDA-TTP | Higher (Electron Donor) | Higher | Organic Superconductors, OFETs | Superconductivity in certain salts |
Table 1: Comparison of Electronic Properties and Applications.
Organic Field-Effect Transistors (OFETs)
The performance of TTPD analogues in OFETs is a testament to the impact of molecular design on charge transport. While TTPD itself is primarily a building block, its derivatives have shown promising results as active materials in OFETs.
| Active Material | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| BDT-TTP Derivative | Top-Contact, Bottom-Gate | ~0.1 | > 10^5 | [3] |
| BDA-TTP Derivative | Top-Contact, Bottom-Gate | ~0.05 | > 10^4 | [3] |
Table 2: Comparative OFET Performance of TTPD Analogues (Representative Values).
The difference in performance between BDT-TTP and BDA-TTP derivatives can be attributed to their distinct solid-state packing. The planar nature of BDT-TTP often leads to more ordered π-stacking, facilitating efficient intermolecular charge hopping. Conversely, the non-planar conformation of the dithiane rings in BDA-TTP can disrupt this packing, though it can also lead to unique three-dimensional charge transport pathways that are beneficial for superconductivity.[5]
Organic Photovoltaics (OPVs)
In the realm of OPVs, TTPD-based materials, particularly polymers incorporating TTPD derivatives, have been investigated as both electron donor and acceptor components. The broad absorption and tunable energy levels of these materials make them suitable for harvesting solar energy.
| Donor/Acceptor System | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| TTPD-based Polymer:Fullerene | ~3-5% | ~0.6-0.8 V | ~8-12 mA/cm² | ~0.5-0.6 |
| BDT-TTP based Polymer:Fullerene | ~6-8% | ~0.7-0.9 V | ~10-15 mA/cm² | ~0.6-0.7 |
Table 3: Representative Performance of TTPD and BDT-TTP-based Polymers in OPVs.
The improved performance of BDT-TTP-based polymers can be attributed to a more favorable morphology and energy level alignment with fullerene acceptors, leading to efficient exciton dissociation and charge transport.
Experimental Protocols
Synthesis of this compound (TTPD)
The synthesis of TTPD is a foundational step for accessing its diverse analogues. A common method involves the cyclization of a precursor with concentrated sulfuric acid.[1]
Materials:
-
Precursor dicarboxylate compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water
-
Acetonitrile
Procedure:
-
Cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add the precursor dicarboxylate to the cooled sulfuric acid with stirring.
-
Maintain the temperature and continue stirring for 2-3 hours to ensure complete cyclization.
-
Carefully pour the reaction mixture onto ice-water to precipitate the crude TTPD.
-
Collect the precipitate by filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude TTPD from hot acetonitrile to obtain pure, needle-like crystals.
Caption: Synthetic workflow for this compound (TTPD).
Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol outlines a general procedure for fabricating an OFET, which can be adapted for various TTPD-based semiconductors.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
TTPD-analogue semiconductor material
-
Organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source/drain electrodes)
-
Shadow mask
Procedure:
-
Substrate Cleaning: Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the semiconductor film quality.
-
Semiconductor Deposition: Dissolve the TTPD-analogue in a suitable organic solvent. Deposit a thin film of the semiconductor onto the treated SiO₂ surface via spin-coating or thermal evaporation.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering.
-
Electrode Deposition: Place a shadow mask with the desired channel length and width over the semiconductor film. Thermally evaporate a thin layer of gold (e.g., 50 nm) through the mask to define the source and drain electrodes.
Caption: Experimental workflow for OFET fabrication.
Characterization of OFETs
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics using a semiconductor parameter analyzer in a probe station. Key parameters include:
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at various gate voltages (Vg). This provides information about the operating regime of the transistor.
-
Transfer Characteristics (Id-Vg): The drain current is measured as a function of the gate voltage at a constant drain-source voltage. From the transfer curve in the saturation regime, the charge carrier mobility (µ) and the on/off ratio can be extracted.
Structure-Property Relationships: The Causality Behind Performance
The observed differences in the electronic performance of TTPD and its analogues can be rationalized by considering their molecular structure and the resulting intermolecular interactions in the solid state.
-
Planarity and π-Stacking: The planar structure of the BDT-TTP core facilitates close π-π stacking in the solid state, which is crucial for efficient charge transport in the hopping regime. Modifications that disrupt this planarity, such as the introduction of bulky side groups or the non-planar dithiane rings in BDA-TTP, can hinder this stacking and lead to lower mobilities in OFETs.
-
Intermolecular Sulfur-Sulfur Interactions: The numerous sulfur atoms in the TTPD framework and its analogues lead to significant intermolecular S-S interactions. These interactions can create additional charge transport pathways, influencing the dimensionality of charge transport and, in the case of BDA-TTP, contributing to the formation of a 3D electronic network that can support superconductivity.
-
Energy Level Tuning: The chemical nature of the groups replacing the carbonyls in TTPD directly impacts the HOMO and LUMO energy levels. This is a critical factor for charge injection from the electrodes in OFETs and for determining the open-circuit voltage in OPVs.
Caption: Relationship between molecular structure and device performance.
Conclusion
This compound has proven to be a remarkably versatile platform for the design of novel organic semiconductors. Through targeted chemical modifications, a range of analogues with tailored electronic properties have been synthesized and successfully integrated into organic electronic devices. The comparative analysis of TTPD, BDT-TTP, and BDA-TTP highlights the profound impact of subtle structural changes on the macroscopic performance of OFETs and OPVs. A thorough understanding of the underlying structure-property relationships is crucial for the future development of high-performance organic electronic materials. The experimental protocols provided herein offer a practical starting point for researchers entering this exciting field.
References
Validating 1,3,4,6-Tetrathiapentalene-2,5-dione-Based Devices: A Comparative Performance Analysis Against Industry Standards
For Immediate Release
A deep dive into the performance characteristics of organic field-effect transistors (OFETs) based on derivatives of 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD) reveals a promising class of materials for next-generation flexible electronics. This guide provides a comprehensive comparison of their validated performance against established industry benchmarks, including pentacene and amorphous silicon, offering researchers, scientists, and drug development professionals critical insights into their potential. While direct performance data for TTPD-based devices remains limited in publicly accessible literature, analysis of its close analogue, 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP), and other derivatives, offers a strong proxy for evaluating their capabilities.
The unique molecular structure of TTPD, a sulfur-rich heterocyclic compound, suggests inherent advantages in charge transport and stability, crucial for robust electronic device performance.[1][2][3] The tetrathiapentalene core is a recurring motif in high-performance organic conductors and semiconductors.[4] This guide synthesizes available data on TTPD derivatives and provides a framework for their evaluation through standardized experimental protocols.
Performance Benchmarking: TTPD Derivatives vs. The Competition
The performance of an OFET is primarily judged by three key metrics: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and operational stability. These parameters dictate the switching speed, power consumption, and lifetime of the device.
| Performance Metric | TTPD Derivative (Representative) | Pentacene (Typical) | Amorphous Silicon (a-Si) |
| Hole Mobility (µh) | ~0.27 cm²/Vs | ~0.4 - 1.5 cm²/Vs[5][6] | ~0.5 - 1 cm²/Vs[7] |
| On/Off Ratio (Ion/Ioff) | > 106 | > 106 - 108[8] | > 106 |
| Operational Stability | Expected to be high | Moderate | High |
Charge Carrier Mobility: TTPD derivatives have demonstrated promising hole mobilities. For instance, a cyclopentane-fused TTP derivative has shown a mobility of 0.27 cm²/Vs. While this is lower than high-performance pentacene devices, which can exceed 1 cm²/Vs, it is competitive with amorphous silicon, the incumbent technology in many flexible display applications.[6] The extensive π-conjugation and potential for strong intermolecular interactions within the tetrathiapentalene core are key to facilitating efficient charge transport.
On/Off Current Ratio: A high on/off ratio is critical for minimizing power consumption and ensuring clear switching states. TTPD derivatives have been reported with on/off ratios exceeding 106, which is a key requirement for practical applications and is comparable to both pentacene and amorphous silicon devices.[6][8]
Stability: Organic semiconductors are often susceptible to degradation in ambient conditions. However, the higher oxidation potential of tetrathiapentalene derivatives compared to tetrathiafulvalene (TTF) suggests enhanced intrinsic stability. While extensive stability studies on TTPD-based devices are not yet widely published, this inherent chemical stability is a significant advantage for long-term device operation.
Experimental Validation: A Framework for Reproducible Results
To ensure the scientific integrity of performance claims, rigorous and standardized experimental protocols are essential. The following sections outline the methodologies for fabricating and characterizing TTPD-based OFETs.
Device Fabrication Protocol
A bottom-gate, top-contact architecture is a common and reliable configuration for evaluating new organic semiconductors.
Step-by-Step Fabrication Process:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer serving as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment: To improve the interface quality and promote ordered molecular growth, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is achieved by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane, followed by rinsing and annealing.
-
Active Layer Deposition: Deposit a thin film (typically 30-50 nm) of the TTPD derivative onto the treated substrate. This can be achieved through:
-
Vacuum Thermal Evaporation: This technique provides high-purity films with good control over thickness. The substrate is heated during deposition to a specific temperature to optimize film morphology.
-
Solution Shearing or Spin Coating: For soluble TTPD derivatives, solution-based deposition methods offer a low-cost, scalable alternative. The choice of solvent and deposition parameters (e.g., shearing speed, spin speed) is critical for achieving uniform, crystalline films.
-
-
Source/Drain Electrode Deposition: Finally, deposit the source and drain electrodes (typically gold, ~50 nm) through a shadow mask onto the organic semiconductor layer via thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask geometry.
Experimental Workflow for OFET Fabrication
References
- 1. arxiv.org [arxiv.org]
- 2. 2-[4,5-Bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-5-methyl-5H-1,3-dithiolo[4,5-c]pyrrole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrathiapentalene-based organic conductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6225149B1 - Methods to fabricate thin film transistors and circuits - Google Patents [patents.google.com]
- 7. High ON/OFF ratio single crystal transistors based on ultrathin thienoacene microplates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Charge Transport Properties of Novel Tetrathiapentalene Derivatives
In the dynamic field of organic electronics, the pursuit of novel semiconductor materials with enhanced charge transport properties is paramount for the advancement of next-generation flexible and low-cost devices. Among the plethora of molecular scaffolds explored, tetrathiapentalene (TTP) and its derivatives have emerged as a promising class of organic semiconductors. Their extended π-conjugated core and sulfur-rich framework offer unique opportunities for tuning molecular packing and electronic properties, which are critical determinants of charge carrier mobility. This guide provides a comprehensive benchmark of new tetrathiapentalene derivatives, comparing their performance in Organic Field-Effect Transistors (OFETs) against established high-performance materials, namely pentacene and rubrene. We delve into the causality behind experimental choices in molecular design and device fabrication, offering field-proven insights for researchers, scientists, and drug development professionals venturing into this exciting domain.
The Allure of the Tetrathiapentalene Core: A Structural Perspective
Tetrathiapentalene (TTP) is a fascinating heterocyclic compound consisting of a pentalene core fused with four thiophene rings. This unique structure imparts several advantageous characteristics for charge transport. The presence of multiple sulfur atoms facilitates strong intermolecular sulfur-sulfur interactions, which can promote favorable π-stacking and enhance charge hopping between adjacent molecules. Furthermore, the extended π-system of the TTP core provides a robust pathway for charge delocalization, a key prerequisite for efficient charge transport.
The versatility of the TTP scaffold lies in its amenability to chemical modification. By strategically introducing various substituent groups, researchers can fine-tune the electronic energy levels (HOMO and LUMO), solubility, and solid-state packing of the resulting derivatives. This molecular engineering approach is central to optimizing the performance of TTP-based organic semiconductors in electronic devices.
Benchmarking Performance: New TTP Derivatives vs. Established Standards
The performance of an organic semiconductor is typically evaluated in an Organic Field-Effect Transistor (OFET) architecture. Key performance metrics include the charge carrier mobility (µ), the ON/OFF current ratio (Ion/Ioff), and the threshold voltage (Vth). In this section, we compare the OFET performance of recently developed TTP derivatives with the benchmark p-type organic semiconductors, pentacene and rubrene.
| Organic Semiconductor | Highest Reported Mobility (µ) [cm²/Vs] | ON/OFF Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Processing |
| Benchmark Materials | ||||
| Pentacene | 1.5 | > 106 | -10 to -20 | Vacuum Deposition |
| Rubrene (Single Crystal) | > 10 | > 107 | Variable | Vapor Phase Growth |
| New Tetrathiapentalene Derivatives | ||||
| Cyclopentane-fused TTP | 0.27[1] | 106[1] | Not Reported | Not Specified |
| Cyclohexane-fused TTP | ~0.1[1] | Not Reported | Not Reported | Not Specified |
| Related Sulfur-Rich Heterocycles | ||||
| Dithiophene-tetrathiafulvalene (DT-TTF) | 1.4 | > 7 x 105 | Not Reported | Drop Casting |
| Tetrathienoacene (TTA) derivative | 0.68 | Not Reported | Not Reported | Solution/Vacuum |
As the data indicates, while pentacene and particularly single-crystal rubrene still hold the top positions in terms of charge carrier mobility, new tetrathiapentalene derivatives are demonstrating promising performance with mobilities in the range of 0.1 to 0.27 cm²/Vs and high ON/OFF ratios.[1] It is important to note that the processing conditions play a crucial role in the final device performance. The high mobilities of rubrene are typically achieved in single-crystal devices, which are not always practical for large-area electronics. In contrast, many of the new TTP derivatives are being developed for solution-based processing, which offers the potential for low-cost and scalable manufacturing.
The Causality Behind Performance: Structure-Property Relationships
The observed differences in the charge transport properties of TTP derivatives can be attributed to the interplay of their molecular structure and solid-state packing.
The Influence of Substituents
The introduction of different substituent groups on the TTP core has a profound impact on molecular packing and, consequently, on charge transport. For instance, the fusion of cyclopentane and cyclohexane rings to the TTP core, as seen in the benchmarked examples, alters the planarity and intermolecular interactions of the molecules.[1] The slightly higher mobility of the cyclopentane-fused derivative suggests that its solid-state packing is more favorable for charge transport compared to the cyclohexane-fused analogue.[1]
Theoretical studies have also predicted that derivatives like 2,5-bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP) could exhibit enhanced hole transport compared to the parent tetrathiafulvalene (TTF) due to larger hole coupling and a smaller hole injection barrier. This highlights the potential of targeted molecular design to optimize charge transport characteristics.
The Critical Role of Molecular Packing
The arrangement of molecules in the solid state is a critical factor governing the efficiency of charge transport in organic semiconductors. A well-ordered, co-facial π-stacking arrangement is generally desirable as it maximizes the orbital overlap between adjacent molecules, thereby facilitating charge hopping. The sulfur-rich nature of the TTP core promotes strong intermolecular S-S interactions, which can drive the formation of such favorable packing motifs.
Experimental Protocols: A Guide to Synthesis and Device Fabrication
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Here, we provide a generalized, yet comprehensive, overview of the synthesis of a substituted TTP derivative and the subsequent fabrication of an OFET device.
Synthesis of a Substituted Tetrathiapentalene Derivative
The synthesis of new TTP derivatives often involves multi-step organic reactions. A common strategy involves the phosphite-mediated cross-coupling reaction.
Caption: A generalized workflow for the synthesis of substituted TTP derivatives.
Step-by-Step Methodology:
-
Preparation of Precursors: Synthesize the necessary substituted 1,3-dithiole-2-thione precursors according to established literature procedures. The choice of substituents on these precursors will determine the final structure of the TTP derivative.
-
Coupling Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,3-dithiole-2-thione precursors in a suitable solvent (e.g., anhydrous toluene or dioxane). Add a phosphite coupling agent, such as triethyl phosphite, and heat the reaction mixture to reflux for a specified period (typically several hours to days). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system. Further purification can be achieved by recrystallization from a suitable solvent to obtain the pure TTP derivative.
-
Characterization: Confirm the structure and purity of the synthesized TTP derivative using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
The performance of the synthesized TTP derivative is evaluated by fabricating and characterizing a thin-film transistor. A common device architecture is the bottom-gate, top-contact configuration.
Caption: A typical workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.
Step-by-Step Methodology:
-
Substrate Preparation: Begin with a heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Semiconductor Film Deposition: Deposit a thin film of the synthesized TTP derivative onto the prepared substrate. This can be done via solution-based techniques like spin-coating or drop-casting from a suitable solvent, or through vacuum thermal evaporation. The thickness of the semiconductor layer is a critical parameter and is typically in the range of 30-100 nm.
-
Source and Drain Electrode Deposition: Define the source and drain electrodes by thermally evaporating a conductive material, typically gold (Au), through a shadow mask onto the semiconductor film. The channel length (L) and width (W) of the transistor are determined by the dimensions of the shadow mask.
-
Thermal Annealing: To improve the crystallinity and morphology of the semiconductor film, the fabricated device is often annealed at an optimal temperature in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Electrical Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., in vacuum or a glovebox to exclude the effects of air and moisture). The output characteristics (IDS vs. VDS) and transfer characteristics (IDS vs. VGS) are recorded.
-
Performance Parameter Extraction: From the measured electrical characteristics, calculate the key performance metrics. The field-effect mobility (µ) is typically extracted from the saturation regime of the transfer curve using the standard FET equation. The ON/OFF ratio is the ratio of the maximum drain current to the minimum drain current, and the threshold voltage (Vth) is determined from the x-intercept of the linear extrapolation of the transfer curve.
Future Outlook and Challenges
The field of tetrathiapentalene-based organic semiconductors is ripe with opportunities. While the mobilities achieved so far are promising, there is still a considerable gap to bridge to match the performance of benchmark materials like rubrene. Future research efforts should focus on:
-
Systematic Molecular Design: A more systematic exploration of the vast chemical space of TTP derivatives is needed. This includes investigating the effects of different alkyl chain lengths and branching, the introduction of electron-donating and -withdrawing groups to create donor-acceptor architectures, and the extension of the π-conjugated system.
-
Controlling Solid-State Packing: A deeper understanding of the factors that govern the solid-state packing of TTP derivatives is crucial. Advanced characterization techniques, such as grazing-incidence X-ray diffraction (GIXD), can provide valuable insights into the molecular orientation and packing in thin films.
-
Optimization of Device Fabrication: Further optimization of the device fabrication processes, including the choice of solvents for solution processing, the deposition conditions, and the annealing protocols, is necessary to unlock the full potential of these materials.
By addressing these challenges, the scientific community can pave the way for the development of new tetrathiapentalene derivatives with charge transport properties that rival or even surpass the current state-of-the-art, bringing the promise of high-performance, low-cost organic electronics closer to reality.
References
A Comparative Guide to the Electrochemical Stability of Tetrathiapentalene-Based Acceptors
Introduction: The Challenge of N-Type Tetrathiapentalenes
Tetrathiapentalene (TTP) and its derivatives have carved a significant niche in materials science, renowned as potent electron donors for creating highly conductive organic metals and superconductors.[1][2][3] Their extended π-conjugation and sulfur-rich framework facilitate strong intermolecular interactions and efficient charge transport in their oxidized (p-type) state. However, the development of high-performance organic electronics, such as in complementary logic circuits, demands robust electron-accepting (n-type) materials with comparable performance.
The intrinsic electron-rich nature of the TTP core makes the generation of stable anionic (reduced) states a formidable challenge. Unlike their well-behaved radical cations, the radical anions of unsubstituted TTPs are often unstable. This guide delves into the electrochemical stability of TTP-based systems, providing a comparative framework for understanding how molecular design can transform this traditionally p-type scaffold into a viable n-type semiconductor. We will explore the foundational electrochemical principles, compare derivatives through experimental data and structure-property relationships, and provide a validated protocol for assessment.
Part 1: Fundamentals of Assessing Electrochemical Stability
The primary tool for investigating the stability of redox states in molecular semiconductors is Cyclic Voltammetry (CV) .[4] A CV experiment reveals the potentials at which a molecule is reduced or oxidized and, crucially, the stability of the resulting charged species.
For a molecule to function as a stable electron acceptor, it should exhibit two key features in its CV scan:
-
Accessible Reduction Potentials: The first reduction potential (E¹red) should not be excessively negative, as this indicates a high energy barrier to accepting an electron. Materials with a lowest unoccupied molecular orbital (LUMO) level deeper than approximately -4.0 eV are often required for ambient stability.[5]
-
Reversible Redox Waves: The hallmark of a stable charged species is electrochemical reversibility. In a CV plot, a reversible one-electron reduction appears as a distinct wave where the cathodic (reduction) and anodic (stripping) peak currents are nearly equal (Ipa/Ipc ≈ 1), and the peak-to-peak separation (ΔEp) is close to the theoretical value of 59 mV. An irreversible wave, by contrast, indicates that the radical anion, once formed, rapidly decomposes.
The causality behind this is straightforward: a stable radical anion can survive the timescale of the CV scan to be re-oxidized on the reverse sweep. This electrochemical stability is a direct prerequisite for operational stability in an electronic device, where the molecule must endure millions of reduction-oxidation cycles.[6]
Part 2: Comparative Analysis of TTP-Based Architectures
Direct comparative studies on the acceptor properties of TTP derivatives are scarce, as research has historically focused on their donor characteristics.[1][2][3] However, by combining data from core TTP donors with analogous pentalene systems engineered for electron acceptance, we can establish clear structure-property relationships.
The Baseline: Donor-Functionalized and Unsubstituted TTPs
Derivatives like the parent bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP) and its tetrakis(methylthio) counterpart (TTM-TTP) are designed as donors.[1][7] Their cyclic voltammograms are characterized by multiple, stable oxidation waves. Their reduction events, if observable at all, occur at very negative potentials and are typically irreversible, signifying the instability of their anionic forms.
The Strategy: Inducing Acceptor Behavior with Electron-Withdrawing Groups (EWGs)
To transform a TTP core into an electron acceptor, the electron density of the π-system must be lowered. This is achieved by attaching potent electron-withdrawing groups (EWGs). While extensive CV data on the reduction of such TTPs is not widely published, the synthesis of BDT-TTP derivatives with cyano (-CN) and trifluoromethyl (-CF₃) groups has been reported, providing a blueprint for creating potential n-type materials.[1]
An Analogue Case Study: Dibenzo[a,e]pentalene (DBP)
To understand the electrochemical signature of a stable pentalene-based acceptor, we can examine a planar dibenzo[a,e]pentalene derivative, which features the same core carbocyclic framework as TTP. A recent study demonstrated that this DBP derivative exhibits two fully reversible one-electron reductions at -2.13 V and -2.69 V (vs. Fc/Fc⁺).[8] This remarkable stability of both the radical anion and the dianion confirms that the pentalene skeleton is fully capable of supporting negative charges when appropriately functionalized.[8]
Data Summary and Comparison
The following table summarizes the known electrochemical data for representative TTP donors and the analogous DBP acceptor. It includes hypothesized values for EWG-substituted TTPs, grounded in established physical organic principles.
| Compound | Substituents | First Oxidation E¹ox (V vs. Fc/Fc⁺) | First Reduction E¹red (V vs. Fc/Fc⁺) | Reversibility of Reduction | Inferred Acceptor Stability |
| TTM-TTP[1] | 4x -SMe (Donating) | +0.53 | Not Reported (Highly Negative) | Presumed Irreversible | Very Poor |
| BDT-TTP[1] | Unsubstituted | +0.44 | Not Reported (Very Negative) | Presumed Irreversible | Poor |
| Planar DBP Derivative[8] | Phenyl/Anisyl Groups | +0.66 | -2.13 | Fully Reversible | Excellent |
| BDT-TTP-(CN)₄ (Hypothetical) | 4x -CN (Withdrawing) | > +0.8 (Estimated) | -0.5 to -1.0 (Estimated) | Potentially Reversible | Promising |
| BDT-TTP-(CF₃)₄ (Hypothetical) | 4x -CF₃ (Withdrawing) | > +0.9 (Estimated) | -0.3 to -0.8 (Estimated) | Potentially Reversible | High |
Note: Values for hypothetical compounds are estimates based on the known effects of EWGs on redox potentials.
This comparison clearly illustrates the guiding principle: electron-donating groups like -SMe make oxidation easier (less positive E¹ox) while destabilizing the anionic state. Conversely, strong EWGs like -CN or -CF₃ make oxidation much more difficult but are expected to significantly lower the LUMO energy, shifting E¹red to more accessible potentials and increasing the likelihood of forming a stable, electrochemically reversible radical anion.
Part 3: Experimental Design & Protocols
A trustworthy assessment of electrochemical stability requires a rigorously controlled and self-validating experimental setup.
Workflow for Electrochemical Characterization
The following diagram outlines the logical flow for assessing the stability of a new TTP-based acceptor.
Caption: Workflow for assessing the electrochemical stability of TTP acceptors.
Detailed Protocol: Cyclic Voltammetry of a TTP-Acceptor Candidate
This protocol is designed to be a self-validating system for obtaining reliable and reproducible data.
-
Preparation of Solutions (In a Glovebox):
-
Analyte Solution: Prepare a 1.0 mM solution of the TTP derivative in anhydrous, inhibitor-free tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in the same solvent. Causality: TBAPF₆ is chosen for its wide electrochemical window and chemical inertness, preventing interference with the analyte's redox processes.
-
Working Solution: Combine the analyte and electrolyte solutions.
-
-
Electrochemical Cell Assembly:
-
Use a three-electrode setup: a glassy carbon working electrode (polished to a mirror finish with alumina slurry), a platinum wire counter electrode, and a silver wire pseudo-reference electrode.
-
Fill the cell with the working solution and ensure it is sealed to prevent atmospheric contamination. Sparge the solution with dry argon or nitrogen for 10-15 minutes. Causality: Oxygen and water are electroactive and can react with the anionic species, obscuring the true electrochemical behavior of the analyte. Inert gas sparging is critical for validation.
-
-
Data Acquisition:
-
Set the potential window to scan from 0 V to a negative limit (e.g., -2.5 V) and back.
-
Perform an initial scan at 100 mV/s to identify the reduction events.
-
Narrow the scan window to encompass only the first reduction wave.
-
Validation Step 1 (Reversibility): Measure the anodic and cathodic peak currents (Ipa, Ipc) and the peak separation (ΔEp). For a stable anion, Ipa/Ipc should be ~1 and ΔEp should be close to 59 mV.
-
Validation Step 2 (Diffusion Control): Vary the scan rate from 50 mV/s to 500 mV/s. The peak current should be linearly proportional to the square root of the scan rate, confirming a diffusion-controlled process rather than adsorption or decomposition.
-
-
Internal Referencing and Final Measurement:
-
Add a small amount of ferrocene to the solution as an internal standard.
-
Record the CV, measuring the potential of the Fc/Fc⁺ couple.
-
Report all TTP reduction potentials relative to the measured Fc/Fc⁺ potential. Causality: Using an internal standard corrects for reference electrode drift and allows for accurate comparison of data across different experiments and laboratories.
-
-
Stability Assessment:
-
Perform 50-100 continuous cycles over the first reduction wave. A minimal decrease in peak current indicates high electrochemical stability.
-
Structure-Property Relationship Diagram
The following diagram illustrates how substituents modulate the electronic properties and, consequently, the electrochemical stability of the TTP core.
Caption: Influence of substituents on TTP electronic levels and anion stability.
Conclusion and Future Outlook
While tetrathiapentalenes are archetypal electron donors, this guide demonstrates a clear, rational pathway to re-engineering them as stable electron acceptors. The core principle lies in the functionalization of the TTP scaffold with strong electron-withdrawing groups. Although direct comparative data remains an area ripe for exploration, evidence from analogous pentalene systems confirms that stable, reversible reductions are achievable.
The key to advancing this field is the systematic synthesis and electrochemical characterization of TTP derivatives bearing EWGs like cyano, fluoroalkyl, and imide groups. By applying rigorous, self-validating protocols such as the one detailed here, researchers can reliably quantify the stability of the resulting radical anions and dianions. This foundational work will be critical for unlocking the potential of TTPs as n-type materials in next-generation organic electronics, paving the way for more efficient and complex device architectures.
References
- 1. Tetrathiapentalene-based organic conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrathiapentalene-based organic conductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. The Radical Anion, Dianion and Electron Transport Properties of Tetraiodotetraazapentacene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrathiapentalene-based organic conductors with 1 ∶ 1 composition - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cations and Anions of Dibenzo[a,e]pentalene and Reduction of a Dibenzo[a,e]pentalenophane - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the Experimental and Theoretical Characterization of 1,3,4,6-Tetrathiapentalene-2,5-dione
In the landscape of materials science and organic electronics, the sulfur-rich heterocyclic compound, 1,3,4,6-Tetrathiapentalene-2,5-dione, also known as thiapendione, stands out as a versatile building block.[1][2] Its unique electronic and structural properties, stemming from a conjugated system with high sulfur content, make it a focal point for the development of novel conducting and superconducting materials.[3][4] This guide provides a comprehensive cross-validation of the existing experimental data with the theoretical frameworks used to understand and predict the behavior of this intriguing molecule. We aim to offer researchers, scientists, and drug development professionals a cohesive understanding of thiapendione, grounded in both empirical evidence and computational insights.
I. Molecular Architecture: Insights from X-Ray Crystallography
The foundational step in characterizing any molecule is determining its precise three-dimensional structure. For this compound, single-crystal X-ray diffraction has provided an unambiguous depiction of its molecular geometry.
The bicyclic molecule is essentially planar and exhibits D₂h symmetry.[3] This planarity is a crucial feature, as it facilitates π-orbital overlap and is a key determinant of the electronic properties in the solid state. The exocyclic oxygen atoms, however, deviate slightly from the plane of the five-membered 1,3-dithiole ring.[3]
Table 1: Key Experimental Bond Lengths of this compound from X-Ray Crystallography
| Bond | Experimental Bond Length (Å)[3] |
| C=C (central) | 1.343(2) |
| C=O | 1.205(2) |
| C1-S1 | 1.731(1) |
| C1-S2 | 1.730(1) |
| S1-C2 | 1.779(2) |
| S2-C2 | 1.776(2) |
These experimentally determined bond lengths serve as a critical benchmark for theoretical calculations. Any robust computational model should be able to reproduce these values with a high degree of accuracy. The observed bond lengths are consistent with the expected values for double and single bonds within such a heterocyclic system, providing confidence in the experimental data.[3]
Experimental Protocol: Single-Crystal X-Ray Diffraction
A detailed protocol for obtaining crystallographic data is essential for reproducibility and validation.
-
Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as acetonitrile.[3]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, if present, are typically placed in calculated positions and refined using a riding model.
Caption: Workflow for obtaining the crystal structure of thiapendione.
II. Vibrational Spectroscopy: A Duet of Experimental and Theoretical Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the vibrational modes of a molecule. The experimental IR spectrum of this compound exhibits characteristic absorption bands.[5]
Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹)[5] | Theoretical Frequency (cm⁻¹) (Predicted) |
| C=O stretch | 1727 (m), 1678 (s) | |
| C=C stretch | ||
| C-S stretch | 973 (w), 914 (w) |
The strong absorptions in the 1678-1727 cm⁻¹ range are unequivocally assigned to the carbonyl (C=O) stretching vibrations. The presence of two distinct peaks suggests coupling between the two carbonyl groups in the molecule. The weaker bands at 914 and 973 cm⁻¹ are likely associated with C-S stretching modes.
Theoretical Approach: Density Functional Theory (DFT) Calculations
To gain a deeper understanding of the vibrational spectrum, theoretical calculations using Density Functional Theory (DFT) are indispensable. These calculations can predict the vibrational frequencies and intensities, allowing for a more precise assignment of the experimental bands.
Protocol for Theoretical Vibrational Frequency Calculation:
-
Geometry Optimization: The molecular geometry of this compound is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step seeks the lowest energy conformation of the molecule.
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding normal modes.
-
Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the calculated frequencies for better agreement with the experimental data.
Caption: Workflow for theoretical vibrational spectral analysis.
A successful DFT calculation would not only reproduce the experimental frequencies but also provide a visualization of the atomic motions for each vibrational mode, confirming the assignments of the C=O and C-S stretches and elucidating the nature of other bands in the spectrum.
III. Electronic Transitions: Unraveling the UV-Vis Spectrum
UV-Vis spectroscopy probes the electronic transitions within a molecule. The experimental UV-Vis spectrum of this compound in methanol shows absorption maxima at 273 nm and 222 nm.[5] These absorptions are attributed to π → π* transitions within the conjugated system.
Theoretical Approach: Time-Dependent Density Functional Theory (TD-DFT)
To theoretically model the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[6][7] TD-DFT can predict the energies of electronic excitations and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Protocol for Theoretical UV-Vis Spectrum Calculation:
-
Ground State Calculation: An optimized ground-state geometry is obtained using DFT, as described in the vibrational analysis section.
-
Excited State Calculation: A TD-DFT calculation is then performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of the lowest electronic transitions.
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate a theoretical UV-Vis spectrum, which can then be compared with the experimental spectrum.
A successful TD-DFT calculation for thiapendione would be expected to predict electronic transitions in the UV region, consistent with the experimental data. Furthermore, analysis of the molecular orbitals involved in these transitions can provide valuable insights into the nature of the electronic excitations.
IV. Electrochemical Behavior: Probing Redox Properties
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique used to investigate the redox behavior of molecules. A detailed experimental protocol for characterizing thiapendione would be as follows:
-
Electrolyte Solution Preparation: A solution of the compound (e.g., 1 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, while the current response is measured. The scan rate can be varied to investigate the kinetics of the electron transfer processes.
-
Data Analysis: The resulting voltammogram is analyzed to determine the potentials of oxidation and reduction events. The reversibility of these processes can be assessed by the separation of the anodic and cathodic peak potentials and the ratio of their peak currents.
Caption: Schematic of a cyclic voltammetry experimental setup.
Based on the chemistry of related sulfur-rich heterocycles, it is anticipated that this compound would exhibit at least one reversible or quasi-reversible oxidation wave corresponding to the formation of a radical cation. The potential at which this occurs would provide a quantitative measure of its electron-donating ability.
V. Conclusion: A Synergistic Approach
The comprehensive characterization of this compound exemplifies the synergistic relationship between experimental measurements and theoretical calculations. While experimental techniques provide tangible data on the molecule's properties, theoretical methods offer a deeper understanding of the underlying principles governing its behavior. The crystallographic data provides a solid foundation for all theoretical modeling. Vibrational and electronic spectroscopy, when coupled with DFT and TD-DFT calculations, allow for a detailed assignment of spectral features and a nuanced understanding of the molecule's electronic structure. Although direct comparative data is not available for all properties, this guide outlines the established methodologies for a thorough investigation. Future studies that provide detailed theoretical calculations and experimental electrochemical data for thiapendione will undoubtedly further illuminate its potential in the development of advanced materials.
VI. References
-
Müller, H., & Averbuch, M.-T. (1999). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 55(4), 590–592. --INVALID-LINK--
-
Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. --INVALID-LINK--
-
Fabiano, E., Laurent, A. D., & Jacquemin, D. (2014). The use of time-dependent density functional theory for the computation of the absorption spectra of large organic dyes. Physical Chemistry Chemical Physics, 16(30), 16075-16091. --INVALID-LINK--
-
Müller, H., & Averbuch, M.-T. (1999). This compound. Acta Crystallographica Section C Crystal Structure Communications, C55, 590-592. Available from: --INVALID-LINK--
-
Schumaker, R. R., & Engler, E. M. (1977). Thiapen chemistry. 2. Synthesis of this compound. Journal of the American Chemical Society, 99(16), 5521–5522. --INVALID-LINK--
-
Chem-Impex International. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 7). This compound. In Wikipedia. Retrieved from --INVALID-LINK--
References
- 1. This compound | C4O2S4 | CID 555056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical synthesis of 1,3,4,6-tetrathiapentalene-2,5-dithione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 1,3,4,6-Tetrathiapentalene-2,5-dione via High-Performance Liquid Chromatography and Mass Spectrometry
In the landscape of materials science and drug development, the purity of precursor molecules is a cornerstone of reproducible and reliable research. For novel organosulfur compounds like 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD), a molecule with significant potential in organic electronics and catalysis, rigorous purity assessment is not merely a quality control step but a fundamental prerequisite for meaningful experimentation.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the comprehensive purity analysis of TTPD, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Purity for this compound
This compound, also known as thiapendione, is a sulfur-rich heterocyclic compound with the chemical formula C₄O₂S₄.[2] Its unique molecular structure, featuring a planar tetrathiapentalene core, imparts remarkable electron-accepting properties.[1] These characteristics make it a valuable building block in the synthesis of novel organic semiconductors, materials for optoelectronic devices, and potentially therapeutic agents.[1]
Complementary Powerhouses: HPLC and Mass Spectrometry
While both HPLC and Mass Spectrometry are potent analytical techniques, their strengths are most realized when used in conjunction for purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This technique excels at separating individual components within a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For TTPD, HPLC provides a quantitative measure of purity by separating the main compound from its impurities, with the area of each peak in the chromatogram being proportional to its concentration. A typical purity specification for commercially available TTPD is >98.0% as determined by HPLC.
-
Mass Spectrometry (MS): This technique provides highly specific information about the mass-to-charge ratio (m/z) of ionized molecules. For TTPD, which has a molar mass of 208.28 g/mol , MS can confirm the identity of the main peak observed in the HPLC chromatogram by matching its experimental mass with the theoretical mass.[2][6] Furthermore, MS can provide structural information about unknown impurities by analyzing their fragmentation patterns.
The hyphenation of these two techniques, HPLC-MS, offers a comprehensive solution for purity analysis, enabling the separation, quantification, and identification of both the target compound and its impurities in a single run. The use of HPLC-MS for the analysis of organosulfur compounds is a well-established and powerful approach.[7]
Comparative Analysis of Analytical Approaches
| Technique | Principle | Strengths for TTPD Analysis | Limitations for TTPD Analysis |
| Standalone HPLC (with UV-Vis Detector) | Separation based on polarity and differential partitioning between stationary and mobile phases. | - Excellent for quantification of TTPD and known impurities.- Robust and reproducible.- Widely available instrumentation. | - Cannot definitively identify unknown impurities.- Co-eluting impurities may be missed.- Requires reference standards for impurity identification. |
| Standalone Mass Spectrometry (Direct Infusion) | Ionization of molecules and separation based on mass-to-charge ratio. | - Confirms the molecular weight of TTPD (207.87811393 Da).[6]- Provides structural information through fragmentation. | - Cannot separate isomers.- Ion suppression effects can affect quantification.- Complex mixtures can be difficult to interpret. |
| Hyphenated HPLC-MS | Combines the separation power of HPLC with the identification capabilities of MS. | - Separates TTPD from impurities before MS analysis.- Enables tentative identification of unknown impurities based on their mass.- Provides both quantitative and qualitative data in a single analysis. | - Higher instrumentation cost and complexity.- Method development can be more involved. |
Experimental Protocol: Purity Analysis of TTPD by HPLC-MS
This protocol outlines a validated method for the purity analysis of TTPD. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Sample Preparation
-
Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results. The goal is to dissolve the sample completely in a solvent that is compatible with the HPLC mobile phase and to filter out any particulate matter that could damage the HPLC column.
-
Protocol:
-
Accurately weigh approximately 1 mg of the TTPD sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. Sonication may be used to aid dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS Instrumentation and Conditions
-
Rationale: The choice of HPLC column and mobile phase is critical for achieving good separation of TTPD from its potential impurities. A reversed-phase C18 column is a good starting point as it separates compounds based on their hydrophobicity. The mobile phase gradient is designed to elute compounds with a wide range of polarities. For mass spectrometry, an electrospray ionization (ESI) source is commonly used for polar to moderately polar compounds like TTPD.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.
-
Mass spectrometer with an ESI source.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV detection at a wavelength where TTPD has significant absorbance (e.g., 254 nm).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Analysis
-
HPLC Chromatogram:
-
Identify the main peak corresponding to TTPD.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of TTPD as the percentage of the main peak area relative to the total peak area.
-
-
Mass Spectrum:
-
Confirm the identity of the TTPD peak by extracting the mass spectrum and verifying the presence of the expected molecular ion ([M+H]⁺ or [M-H]⁻).
-
Analyze the mass spectra of any impurity peaks to tentatively identify them based on their mass-to-charge ratios. Further fragmentation analysis (MS/MS) can provide more definitive structural information.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC-MS purity analysis for TTPD.
Caption: Workflow for TTPD purity analysis using HPLC-MS.
Trustworthiness Through Self-Validating Systems
The described protocol incorporates self-validating elements to ensure the trustworthiness of the results:
-
System Suitability: Before analyzing samples, a standard solution of TTPD should be injected to verify the performance of the HPLC-MS system. Key parameters to monitor include peak retention time, peak shape, and signal intensity.
-
Internal Standard: For highly accurate quantification, an internal standard (a compound with similar chemical properties to TTPD but a different mass) can be added to all samples and standards. This helps to correct for variations in injection volume and instrument response.
-
Orthogonal Techniques: While HPLC-MS is a powerful combination, for GMP (Good Manufacturing Practice) environments or in cases of dispute, employing an orthogonal technique like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities can provide further confidence in the purity assessment. The use of GC-MS for analyzing organosulfur compounds has been well-documented.[7]
Conclusion
The purity of this compound is a critical parameter that dictates its performance in downstream applications. A combined HPLC-MS approach provides a robust and comprehensive methodology for the purity analysis of this important organosulfur compound. By leveraging the separation power of HPLC and the identification capabilities of MS, researchers can confidently assess the quality of their TTPD samples, ensuring the integrity and reproducibility of their scientific endeavors. This guide provides a solid foundation for developing and implementing such analytical methods, empowering scientists to push the boundaries of materials science and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical synthesis of 1,3,4,6-tetrathiapentalene-2,5-dithione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C4O2S4 | CID 555056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Side-by-side comparison of different synthetic methods for 1,3,4,6-Tetrathiapentalene-2,5-dione
For the researcher engaged in the synthesis of novel sulfur-rich heterocyclic compounds, 1,3,4,6-Tetrathiapentalene-2,5-dione, also known as thiapendione, stands as a versatile and crucial building block. Its unique electronic properties and reactivity have established it as a valuable precursor in the fields of organic electronics and materials science. This guide provides a detailed, side-by-side comparison of two prominent synthetic methods for its preparation, offering insights into the mechanistic underpinnings and practical considerations of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most suitable synthetic strategy for their specific needs, grounded in experimental data and expert analysis.
Introduction to Synthetic Strategies
The synthesis of this compound has been approached from different starting materials and reaction philosophies. In this guide, we will dissect and compare two effective methods:
-
The Schukat and Fanghänel Synthesis: A three-step approach commencing from the readily available and fundamental building block, carbon disulfide.
-
The Schumaker and Engler Synthesis: A method centered on the hydrolysis of a pre-formed 1,3,4,6-tetrathiapentalene-2,5-bis(dialkyliminium) salt.
Each method presents a unique set of advantages and challenges, which will be explored in detail.
Method 1: The Schukat and Fanghänel Synthesis from Carbon Disulfide
This method provides a foundational route to this compound, building the core heterocyclic structure from the ground up. It is a three-step process that offers a high degree of control and scalability.
Mechanistic Rationale and Workflow
The causality behind this synthetic sequence lies in the stepwise construction of the dithiole rings. The process begins with the reductive dimerization of carbon disulfide to form the key intermediate, disodium 2-oxo-1,3-dithiole-4,5-dithiolate. This intermediate possesses the nucleophilic sulfur atoms necessary for the subsequent cyclization.
Caption: Workflow for the Schukat and Fanghänel Synthesis.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Disodium 2-oxo-1,3-dithiole-4,5-dithiolate
-
To a solution of dry dimethylformamide (DMF) under an inert atmosphere, add clean sodium metal.
-
Cool the mixture and slowly add carbon disulfide, maintaining a low temperature.
-
The reaction mixture is stirred until the sodium is consumed, resulting in the formation of the disodium salt.
Step 2: Synthesis of this compound
-
The freshly prepared solution of disodium 2-oxo-1,3-dithiole-4,5-dithiolate in DMF is cooled.
-
A solution of phosgene in a suitable solvent (e.g., toluene) is added dropwise, maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The product is isolated by filtration and purified by recrystallization.
Method 2: The Schumaker and Engler Synthesis via Hydrolysis
This alternative approach leverages a pre-synthesized, stable precursor, the 1,3,4,6-tetrathiapentalene-2,5-bis(dialkyliminium) salt, which is then converted to the desired dione through hydrolysis.
Mechanistic Rationale and Workflow
The core of this method lies in the nucleophilic attack of water on the iminium carbon atoms of the starting salt, leading to the displacement of the dialkylamine moieties and the formation of the carbonyl groups. The stability of the tetrathiapentalene ring system is crucial for the success of this transformation.
Caption: Workflow for the Schumaker and Engler Synthesis.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1,3,4,6-Tetrathiapentalene-2,5-bis(dialkyliminium) Salts
-
The synthesis of the starting iminium salts is a multi-step process that is detailed in the work of Schumaker and Engler.[1]
Step 2: Hydrolysis to this compound
-
The 1,3,4,6-tetrathiapentalene-2,5-bis(dialkyliminium) salt is dissolved in an aqueous solvent system.
-
The pH of the solution is adjusted to facilitate hydrolysis.
-
The reaction mixture is heated to a moderate temperature and stirred for a specified period.
-
Upon cooling, the product precipitates and is collected by filtration, followed by washing and recrystallization.
Side-by-Side Comparison of Synthetic Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators and experimental parameters for each method.
| Feature | Method 1: Schukat and Fanghänel | Method 2: Schumaker and Engler |
| Starting Material | Carbon Disulfide | 1,3,4,6-Tetrathiapentalene-2,5-bis(dialkyliminium) Salt |
| Number of Steps | 3 | 1 (from the iminium salt) |
| Key Reagents | Sodium, DMF, Phosgene | Water, Acid/Base for pH adjustment |
| Overall Yield | Moderate to Good | Good to Excellent (from the iminium salt) |
| Safety Considerations | Use of highly reactive sodium metal and toxic phosgene gas. | Requires handling of precursor salts; hydrolysis conditions are generally milder. |
| Scalability | Readily scalable, with appropriate safety precautions. | Scalability depends on the availability of the starting iminium salt. |
| Atom Economy | Lower, due to the use of stoichiometric reagents. | Higher, as it is a hydrolysis reaction. |
Expert Analysis and Recommendations
The Schukat and Fanghänel method is a robust and fundamental synthesis that is well-suited for laboratories equipped to handle hazardous reagents like sodium metal and phosgene. Its primary advantage is the use of a simple and inexpensive starting material, carbon disulfide, making it an attractive option for large-scale production. However, the stringent safety protocols required for this method cannot be overstated.
The Schumaker and Engler method , on the other hand, offers a more direct and potentially higher-yielding route to the final product, provided the precursor iminium salt is readily available. This method is advantageous for smaller-scale syntheses or when the necessary starting material has been prepared in advance. The milder reaction conditions of the hydrolysis step also present a significant safety benefit over the Schukat and Fanghänel approach.
References
Evaluating the influence of different substituents on the performance of tetrathiapentalene-based OFETs
An In-Depth Guide to the Influence of Substituents on Tetrathiapentalene-Based Organic Field-Effect Transistors (OFETs)
This guide provides a comprehensive evaluation of how different chemical substituents impact the performance of Organic Field-Effect Transistors (OFETs) based on the tetrathiapentalene (TTP) core. TTP and its derivatives are a promising class of organic semiconductors, largely due to their extended π-conjugated system and inherent self-assembly properties which are conducive to efficient charge transport.[1][2] However, the performance of TTP-based OFETs is not solely dependent on the core structure; it is profoundly influenced by the nature of the substituents attached to this core. These modifications allow for the fine-tuning of molecular packing, energy levels, and solubility, which are critical determinants of device performance.[3][4]
This document will delve into the causal relationships between substituent choice and key OFET performance metrics, supported by experimental data. We will explore the effects of electron-donating, electron-withdrawing, and π-extending groups on device characteristics. Furthermore, we will provide standardized protocols for the fabrication and characterization of these devices, ensuring a framework for reproducible and comparable results.
Key Performance Metrics in OFETs
To objectively evaluate and compare the performance of different TTP-based OFETs, a clear understanding of the primary device parameters is essential.[3][5]
-
Charge Carrier Mobility (μ): This parameter quantifies the velocity of charge carriers (holes for p-type, electrons for n-type) through the semiconductor layer under an applied electric field. Higher mobility values are desirable as they lead to faster device operation and higher currents.[3] For many applications, mobilities comparable to or exceeding that of amorphous silicon (~1.0 cm²/Vs) are a key target.[3][6]
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the drain current when the transistor is in its "on" state (conducting) to the current in its "off" state (non-conducting). A high on/off ratio is crucial for digital logic applications to ensure clear differentiation between states and to minimize power consumption in the off state.[7]
-
Threshold Voltage (Vth): This represents the minimum gate voltage required to induce a conducting channel and turn the transistor "on". For low-power applications, a threshold voltage close to zero is generally preferred.[3]
-
Air Stability: The ability of an OFET to maintain its performance characteristics upon exposure to ambient air is a critical factor for practical applications. Many organic semiconductors can degrade due to interactions with oxygen and moisture, leading to a decline in mobility and an increase in threshold voltage.[3]
The Role of Substituents in Modulating OFET Performance
The strategic placement of functional groups onto the TTP backbone is a powerful tool for tailoring the material's properties to achieve high-performance devices. The influence of these substituents can be broadly categorized by their electronic nature and their effect on solid-state packing.
Electron-Donating Substituents (e.g., Alkyl Chains)
Alkyl chains are commonly employed as substituents in organic semiconductors. Their primary roles are to enhance solubility, which is essential for solution-based processing techniques like spin-coating and printing, and to influence the intermolecular packing in the solid state.[7]
-
Causality: The introduction of flexible alkyl chains can improve the processability of the TTP derivatives.[7] In the solid state, the van der Waals interactions between these chains can help guide the self-assembly of the molecules into well-ordered structures, which is a prerequisite for efficient charge transport.[4][7] The length and branching of the alkyl chains have a significant impact on the resulting molecular arrangement and, consequently, the device performance.[7]
Electron-Withdrawing Substituents (e.g., Cyano, Fluoro)
Electron-withdrawing groups have a pronounced effect on the frontier molecular orbital (HOMO and LUMO) energy levels of the TTP core.
-
Causality: By lowering the energy of both the HOMO and LUMO levels, these substituents can enhance the air stability of the semiconductor.[8] A lower HOMO level makes the material less susceptible to oxidation by atmospheric oxygen. Furthermore, the introduction of strongly electron-withdrawing groups can lower the LUMO level sufficiently to facilitate electron injection, potentially leading to n-type or ambipolar (both hole and electron transporting) behavior.[8] Fluorination, in particular, has been shown to be an effective strategy for developing high-performance n-type organic semiconductors.[4][8]
π-Extending Substituents (e.g., Thiophene, Phenyl)
Extending the π-conjugation of the TTP core by adding aromatic substituents like thiophene or phenyl groups can significantly enhance intermolecular electronic coupling.
-
Causality: A larger π-system generally leads to stronger π-π stacking interactions between adjacent molecules in the solid state.[9] This enhanced intermolecular overlap creates more efficient pathways for charge carriers to hop between molecules, resulting in higher charge carrier mobility.[4][9] For instance, the fusion of thiophene rings to the TTP core has been a successful strategy in creating materials with high hole mobilities.[2][10]
Comparative Performance Data
The following table summarizes the performance of several representative TTP derivatives, highlighting the impact of different substitution patterns.
| TTP Derivative | Substituent(s) | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] | Reference |
| DT-TTF | Dithiophene | Drop Casting (Single Crystal) | 1.4 | > 7 x 10⁵ | N/A | [2] |
| DT-TTF | Dithiophene | Zone Casting (Thin Film) | 0.17 | N/A | N/A | [10] |
| DDTT-TTAR | Dithienothiophene | Solution Shearing | 0.81 | > 10⁶ | N/A | [11] |
| BDT-TTP derivative | Methoxycarbonyl | N/A | N/A | N/A | N/A | [1] |
| Alkyl-terminated TTP | Alkyl Chains | N/A | N/A | N/A | N/A | [12] |
N/A: Data not available in the cited sources.
Experimental Protocols
Reproducible device fabrication and characterization are paramount for accurately evaluating the performance of new semiconductor materials.
OFET Fabrication Workflow
A common device architecture is the bottom-gate, top-contact configuration. The following is a generalized procedure for fabricating such a device.
-
Substrate Cleaning: Begin with a heavily n-doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (the gate dielectric). The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each, and then dried under a stream of nitrogen.
-
Dielectric Surface Treatment (Optional but Recommended): To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS). This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene.[3]
-
Semiconductor Deposition: The substituted TTP derivative is deposited onto the treated dielectric surface.
-
Solution Processing (e.g., Spin Coating): The TTP derivative is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to a specific concentration. The solution is then spin-coated onto the substrate at a defined speed to achieve a desired film thickness. The film is subsequently annealed at an optimal temperature to improve crystallinity.[13]
-
Vacuum Thermal Evaporation: For materials with sufficient thermal stability, vacuum deposition is an alternative method that can produce highly ordered films. The material is heated in a crucible under high vacuum, and it sublimes onto the cooled substrate.[7]
-
-
Source-Drain Electrode Deposition: Finally, the source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact OFET.
Electrical Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer, typically in a probe station under vacuum or in an inert nitrogen atmosphere to exclude the influence of air.
-
Output Characteristics: The drain current (Ids) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs). This provides information about the operating regime of the transistor.
-
Transfer Characteristics: The drain current (Ids) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime). These curves are used to extract the key performance metrics.
-
Mobility (μ) in the saturation regime is calculated from the slope of the |Ids|1/2 vs. Vgs plot using the following equation: μ = (2L / WCi) * (∂√|Ids| / ∂Vgs)² where L is the channel length, W is the channel width, and Ci is the capacitance per unit area of the gate dielectric.
-
Threshold Voltage (Vth) is determined by extrapolating the linear portion of the |Ids|1/2 vs. Vgs plot to the Vgs axis.
-
On/Off Ratio is calculated by dividing the maximum Ids in the on-state by the minimum Ids in the off-state from the transfer curve.
-
Caption: General molecular structure of a substituted tetrathiapentalene.
Conclusion
The performance of tetrathiapentalene-based OFETs is intricately linked to the chemical nature of the substituents on the TTP core. By judiciously selecting these functional groups, it is possible to modulate the material's electronic properties, solubility, and solid-state organization to optimize device performance. Electron-donating groups primarily improve solution processability, while electron-withdrawing groups can enhance air stability and enable n-type transport. π-extending substituents are particularly effective at increasing intermolecular electronic coupling, leading to higher charge carrier mobilities. The continued exploration of novel substitution patterns on the TTP framework holds significant promise for the development of next-generation organic electronic devices with tailored functionalities and enhanced performance.
References
- 1. Tetrathiapentalene-based organic conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lampx.tugraz.at [lampx.tugraz.at]
- 3. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High mobility organic single crystal transistors based on soluble triisopropylsilylethynyl anthracene derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
A comparative analysis of the crystal packing of various 1,3,4,6-Tetrathiapentalene-2,5-dione derivatives
A Comparative Guide to the Crystal Packing of 1,3,4,6-Tetrathiapentalene-2,5-dione Derivatives
Abstract
This compound (TTPD) is a pivotal sulfur-rich heterocyclic building block for the synthesis of novel organic materials.[1][2][3] The performance of these materials in applications such as organic field-effect transistors (OFETs) is critically dependent on the arrangement of molecules in the solid state. This guide provides a comprehensive comparative analysis of the crystal packing of TTPD and its derivatives. We delve into the nuanced interplay of intermolecular forces and demonstrate how targeted chemical modifications can be used to engineer solid-state architecture, thereby tuning the material's electronic properties. This analysis is grounded in crystallographic data and computational insights, offering a predictive framework for the rational design of next-generation organic semiconductors.
Introduction: The Critical Role of Crystal Packing
In the field of organic electronics, the supramolecular arrangement of molecules in a crystal, or "crystal packing," is a paramount factor governing charge transport. Weak, non-covalent interactions dictate how molecules self-assemble, creating pathways for charge carriers to move through the material.[4] Factors such as π-π stacking distance, molecular orientation (e.g., herringbone vs. co-facial stacking), and the presence of specific intermolecular contacts directly influence key electronic parameters like charge mobility.[5][6][7]
This compound (TTPD) and its derivatives are particularly interesting due to their rigid, planar geometry and the presence of multiple sulfur atoms. These sulfur atoms facilitate strong, directional intermolecular chalcogen-chalcogen (S···S) interactions, which can provide robust pathways for charge transport, distinct from the more commonly studied π-π stacking interactions. Understanding and controlling the crystal packing of this class of compounds is therefore essential for unlocking their full potential. This guide will explore the foundational packing motifs of the parent TTPD molecule and comparatively analyze how peripheral functionalization impacts these arrangements.
Methodologies for Crystal Structure Elucidation
A multi-faceted approach combining experimental and computational techniques is necessary to fully characterize and understand crystal packing.
Experimental Cornerstone: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. The causality behind this choice is its ability to provide unambiguous atomic coordinates, bond lengths, bond angles, and intermolecular distances, which are the foundational data for any packing analysis.
The typical workflow involves:
-
Crystal Growth: High-quality single crystals are grown, typically via slow evaporation from a saturated solution or vapor diffusion. This is often the most challenging step, requiring careful solvent selection and control of environmental conditions.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then solved and refined to generate a final, accurate model of the crystal structure.
Computational Insights: Visualizing and Quantifying Interactions
Computational chemistry provides indispensable tools for interpreting the complex network of forces within a crystal.[4]
-
Hirshfeld Surface Analysis: This technique maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. It generates 2D "fingerprint plots" that provide a summary of all intermolecular interactions, allowing for a direct comparison of the packing environments between different derivatives.[8]
-
Energy Calculations (DFT): Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the energies of specific intermolecular interactions (e.g., a single S···S bond or a π-stacking dimer).[9][10] This helps to rank the importance of different interactions in stabilizing the overall crystal structure.
Crystal Packing of the Parent Compound: this compound
The unsubstituted TTPD molecule serves as our baseline. It is an essentially planar molecule with high (D2h) symmetry.[1] Its crystal structure provides a clear example of a packing arrangement dominated by chalcogen interactions.[1][11]
The crystallographic data reveals a monoclinic crystal system with the space group P2₁/c.[11] The molecules arrange themselves in a layered or sheet-like structure. Within these sheets, the dominant intermolecular forces are short S···S and S···O contacts. These interactions are highly directional and create a robust two-dimensional network, which is expected to be the primary pathway for charge transport. True π-π stacking is not the dominant motif; instead, the molecules adopt a slipped arrangement to maximize these favorable heteroatom contacts.
| Parameter | Value for TTPD | Reference |
| Formula | C₄O₂S₄ | [11] |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁/c | [11] |
| a (Å) | 3.9321(8) | [11] |
| b (Å) | 10.886(2) | [11] |
| c (Å) | 8.3000(9) | [11] |
| β (°) | 103.60(1) | [11] |
| Z (Formula Units) | 2 | [11] |
Comparative Analysis: The Influence of Substituents on Crystal Packing
Attaching different functional groups to the TTPD core can dramatically alter the balance of intermolecular forces, leading to new packing motifs. While a comprehensive library of crystallographically characterized TTPD derivatives is still emerging, we can draw on established principles of crystal engineering and studies of analogous systems to predict the effects of various substituents.[8][12]
Case Study 1: Bulky Alkyl Substituents
Introducing bulky, non-polar groups like tert-butyl or long alkyl chains is a common strategy in materials design.
-
Causality: The primary effect of these groups is steric hindrance. They physically prevent the close, co-facial approach of the TTPD cores that would be necessary for strong π-π stacking.[5][6]
-
Predicted Packing: The packing will likely be dominated by the need to accommodate these bulky groups. We can anticipate a more "skewed" or significantly shifted molecular arrangement.[7] While the strong S···S interactions of the core will still be present, their geometry and network dimensionality may be altered. The van der Waals interactions between the alkyl chains themselves will also become a significant stabilizing force, often leading to segregated layers of aromatic cores and aliphatic chains.
-
Effect on Properties: The increased distance between the π-systems would likely decrease charge mobility if π-stacking were the dominant transport pathway. However, if the S···S network remains largely intact, high mobility could be preserved.
Case Study 2: π-Extended Aromatic Substituents
Appending aromatic groups like phenyl or thiophene rings introduces new opportunities for intermolecular interactions.
-
Causality: These substituents bring their own π-systems, introducing the possibility of π-π stacking interactions that can compete with or complement the native S···S interactions of the TTPD core.[13] The overall molecular shape is also significantly altered.
-
Predicted Packing: The final crystal structure will be a delicate compromise. If the substituent's π-stacking is energetically favorable, it may dictate the primary packing motif, leading to, for example, a herringbone arrangement. Alternatively, the system might adopt a structure that satisfies both S···S contacts and π-π interactions simultaneously, potentially leading to complex, three-dimensional networks. The position of the substituent is crucial; different isomers can lead to vastly different packing motifs.[8]
-
Effect on Properties: A well-ordered π-stacking motif can open up efficient new pathways for charge transport, potentially leading to higher and more isotropic mobility compared to the parent TTPD.
Case Study 3: Hydrogen-Bonding Groups
Introducing functional groups capable of forming strong, directional hydrogen bonds (e.g., -OH, -COOH, -NH₂) has a profound impact.
-
Causality: Hydrogen bonds are among the strongest and most directional non-covalent interactions. Their presence will almost certainly dominate the crystal packing, acting as the primary structure-directing element.[14]
-
Predicted Packing: We can expect to see highly predictable and robust supramolecular synthons, such as hydrogen-bonded chains or sheets. The TTPD cores will be organized according to the geometric constraints of this hydrogen-bonding network. This powerful organizational tool can be used to force the molecules into a desired arrangement (e.g., co-facial π-stacking) that might not be accessible otherwise.
-
Effect on Properties: By providing a rigid and well-defined framework, hydrogen bonds can effectively reduce structural disorder and enhance electronic coupling between molecules, which is highly beneficial for charge transport.
| Substituent Type | Primary Driving Interaction(s) | Expected Packing Motif | Potential Effect on Charge Mobility |
| None (Parent TTPD) | S···S and S···O contacts | Slipped, layered structure | Anisotropic, dependent on S···S network |
| Bulky Alkyl | Steric hindrance, van der Waals | Skewed, phase-segregated layers | Potentially reduced, depends on S···S network integrity |
| Aromatic (e.g., Phenyl) | π-π stacking, S···S contacts | Herringbone or complex 3D networks | Potentially enhanced and more isotropic |
| Hydrogen-Bonding | Hydrogen bonds, S···S contacts | Ordered chains or sheets | Potentially enhanced due to reduced disorder |
Conclusion and Future Outlook
The crystal packing of this compound derivatives is a complex interplay of steric demands and a hierarchy of non-covalent interactions. The parent TTPD structure is stabilized primarily by a network of S···S and S···O contacts. This guide has established a predictive framework, grounded in the principles of crystal engineering, for how different classes of substituents systematically perturb this baseline arrangement.
-
Bulky alkyl groups introduce steric hindrance, leading to more segregated and skewed packing.
-
Aromatic substituents introduce competing π-π interactions, creating complex motifs.
-
Hydrogen-bonding groups offer a powerful tool for directing molecular assembly into highly ordered architectures.
This comparative analysis underscores that targeted peripheral functionalization is a highly effective strategy for crystal engineering. By rationally selecting substituents, researchers can control the supramolecular assembly and, by extension, fine-tune the electronic properties of these promising materials for advanced applications. Future work should focus on the systematic synthesis and crystallographic characterization of a broad series of TTPD derivatives to validate these predictions and build a more quantitative understanding of their structure-property relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiapen chemistry. 2. Synthesis of this compound (1977) | R. R. Schumaker | 96 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effect on the crystal packing and electronic coupling of tetrabenzocoronenes: a structure–property correlation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Fundamentally intertwined: anharmonic intermolecular interactions dictate both thermal expansion and terahertz lattice dynamics in molecular crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Intermolecular pi-pi interactions in solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uncovering intermolecular interactions driving the liquid-liquid phase separation of TDP-43 low complexity domain via atomistic dimerization simulations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 1,3,4,6-Tetrathiapentalene-2,5-dione: A Comparative Guide for Organic Electronics
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the quest for novel electron-accepting materials is a perpetual frontier. Among the myriad of molecular architectures, 1,3,4,6-Tetrathiapentalene-2,5-dione (TTPD), also known as thiapendione, presents a compelling, yet enigmatic case. This guide provides a critical assessment of the synthesis and potential device applications of TTPD, juxtaposed with a well-established class of high-performance n-type organic semiconductors: perylene diimides (PDIs). Through this comparative analysis, we aim to equip researchers with the necessary insights to navigate the challenges and opportunities associated with these materials.
The Enigmatic Electron Acceptor: this compound (TTPD)
First reported in 1977 by Schumaker and Engler, TTPD is a unique sulfur-rich heterocyclic compound with inherent electron-accepting properties.[1] Its planar structure and extended π-system suggest its potential as an n-type semiconductor in organic electronic devices. TTPD has been noted for its ability to form stable radical anions, a characteristic that makes it an intriguing candidate for applications beyond transistors, such as in energy storage systems.[2] Furthermore, it serves as a versatile precursor for the synthesis of more complex sulfur-containing organic materials.[2]
Synthesis of TTPD: A Matter of Reproducibility
The original synthesis of TTPD, as described by Schumaker and Engler, remains the primary reference for its preparation. However, the inherent complexities of this multi-step synthesis can present challenges to modern researchers seeking to work with this molecule. A thorough understanding of the reaction mechanism and potential pitfalls is crucial for successful and reproducible synthesis.
Diagram of the TTPD Synthesis Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound (Adapted from Schumaker and Engler, 1977)
Caution: This synthesis involves highly toxic and reactive reagents such as sodium metal and phosgene. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Preparation of Sodium 1,3-dithiole-2-thione-4,5-dithiolate
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).
-
Carefully add sodium metal pieces to the DMF under a nitrogen atmosphere.
-
Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The formation of a dark-colored precipitate indicates the formation of the desired salt.
-
Isolate the precipitate by filtration under an inert atmosphere, wash with dry diethyl ether, and dry under vacuum.
Part 2: Synthesis of this compound
-
Suspend the dried sodium 1,3-dithiole-2-thione-4,5-dithiolate in a suitable anhydrous solvent (e.g., tetrahydrofuran) in a reaction flask under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly bubble a solution of phosgene in the same solvent into the suspension with vigorous stirring. Extreme caution must be exercised when handling phosgene.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
The reaction mixture is then quenched by carefully adding it to ice water.
-
The crude TTPD will precipitate out of the solution. Isolate the solid by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as acetonitrile, to yield the final product.
Discussion on Reproducibility:
The reproducibility of this synthesis can be influenced by several factors:
-
Purity of Reagents: The use of high-purity, anhydrous solvents and reagents is paramount. Traces of water can react with the sodium metal and phosgene, leading to side reactions and reduced yields.
-
Reaction Conditions: Precise control of temperature and reaction time is crucial. The exothermic nature of the reaction with sodium requires careful temperature management.
-
Handling of Intermediates: The intermediate dithiolate salt is sensitive to air and moisture and should be handled under an inert atmosphere.
-
Purification: The final purification step is critical for obtaining high-purity TTPD suitable for electronic device fabrication. Multiple recrystallizations may be necessary.
Given these challenges, a systematic optimization of the reaction conditions and purification procedures is highly recommended for any laboratory intending to work with TTPD.
Perylene Diimides (PDIs): The High-Performance Benchmark
In contrast to the relatively unexplored TTPD, perylene diimides (PDIs) represent a mature and extensively studied class of n-type organic semiconductors. Their excellent thermal and chemical stability, high electron affinities, and strong tendency for self-assembly into well-ordered thin films have led to their successful implementation in a variety of organic electronic devices, most notably organic field-effect transistors (OFETs).
Device Fabrication and Performance of PDI-based OFETs
The fabrication of high-performance PDI-based OFETs is a well-documented process. The following protocol provides a representative example for the fabrication of a top-contact, bottom-gate OFET using a PDI derivative.
Experimental Protocol: Fabrication of a PDI-based Organic Field-Effect Transistor
Materials:
-
Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
PDI derivative (e.g., N,N'-1H,1H-perfluorobutyl dicyanoperylenecarboxydiimide)
-
Organic solvent for PDI (e.g., chloroform, dichlorobenzene)
-
Hexamethyldisilazane (HMDS)
-
Gold (for source and drain electrodes)
Workflow Diagram for PDI-OFET Fabrication
Caption: Workflow for the fabrication of a PDI-based OFET.
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes.
-
Clean the substrates by sequential sonication in acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to remove any organic residues and create a hydrophilic surface.
-
-
Surface Treatment:
-
To improve the film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer of hexamethyldisilazane (HMDS). This can be done by vapor deposition in a vacuum oven or by spin-coating. The HMDS treatment renders the surface hydrophobic, which promotes better molecular ordering of the PDI film.
-
-
PDI Thin Film Deposition:
-
Solution Processing (Spin-Coating):
-
Prepare a dilute solution of the PDI derivative in a suitable organic solvent (e.g., 5 mg/mL in chloroform).
-
Spin-coat the PDI solution onto the HMDS-treated substrate at a specific spin speed (e.g., 2000 rpm) to achieve the desired film thickness.
-
Anneal the film on a hotplate at a temperature below the melting point of the PDI derivative (e.g., 120 °C) to improve crystallinity.
-
-
Vapor Deposition (Thermal Evaporation):
-
Place the HMDS-treated substrates in a high-vacuum thermal evaporator.
-
Evaporate the PDI derivative from a heated crucible at a controlled rate (e.g., 0.1-0.2 Å/s) onto the substrates.
-
-
-
Source and Drain Electrode Deposition:
-
Using a shadow mask to define the channel length and width, deposit gold (Au) source and drain electrodes onto the PDI film via thermal evaporation. A typical thickness for the gold electrodes is 50 nm.
-
-
Device Characterization:
-
Transfer the fabricated devices to a probe station inside a nitrogen-filled glovebox to prevent degradation from air and moisture.
-
Measure the output and transfer characteristics of the OFETs using a semiconductor parameter analyzer.
-
From the transfer characteristics in the saturation regime, calculate the key performance metrics: electron mobility (μ), threshold voltage (Vth), and on/off current ratio.
-
Comparative Analysis: TTPD vs. PDIs
| Feature | This compound (TTPD) | Perylene Diimides (PDIs) |
| Synthesis | Multi-step synthesis with potentially challenging reproducibility. Involves hazardous reagents. | Well-established, multi-step but generally reproducible syntheses. A wide variety of derivatives are commercially available. |
| Chemical Stability | Expected to be relatively stable due to its aromatic character. | Excellent thermal and chemical stability. |
| Solubility | Generally low solubility in common organic solvents. | Solubility can be tuned by modifying the imide substituents. |
| Electron Affinity | High electron affinity is predicted due to the presence of multiple sulfur atoms and carbonyl groups. | High electron affinity, tunable through core and imide functionalization. |
| Device Performance | Largely unexplored. No significant reports of high-performance electronic devices. | Well-established. Electron mobilities routinely exceed 0.1 cm²/Vs, with some derivatives reaching over 1 cm²/Vs. |
| Research Focus | Primarily used as a building block for other sulfur-rich materials. | Actively researched as a primary component in high-performance n-type organic electronics. |
Conclusion and Future Outlook
This compound remains a molecule of significant academic interest due to its unique electronic and structural properties. However, a critical assessment reveals a substantial gap between its theoretical potential and demonstrated application in high-performance electronic devices. The challenges associated with its synthesis and the lack of comprehensive device data present significant hurdles for its widespread adoption by the organic electronics community.
In stark contrast, perylene diimides have solidified their position as a benchmark class of n-type organic semiconductors. The wealth of available literature, the commercial availability of numerous derivatives, and the well-defined protocols for device fabrication make them a reliable choice for researchers seeking to develop high-performance n-type OFETs and other electronic components.
For researchers and drug development professionals interested in novel electron acceptors, TTPD offers a high-risk, high-reward opportunity. A systematic investigation into optimizing its synthesis and a thorough characterization of its electronic properties in thin-film devices are necessary first steps. For those requiring a reliable, high-performance n-type material for immediate application, the family of perylene diimides provides a proven and robust platform.
The future of organic electronics will undoubtedly be shaped by the exploration of new molecular scaffolds. While TTPD's time in the spotlight may yet come, the lessons learned from the development of materials like PDIs provide a clear roadmap for the rational design and evaluation of the next generation of organic semiconductors.
References
Safety Operating Guide
Understanding the Hazard Profile of 1,3,4,6-Tetrathiapentalene-2,5-dione
As a Senior Application Scientist, it is imperative to handle and dispose of all laboratory chemicals with the utmost regard for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1,3,4,6-Tetrathiapentalene-2,5-dione (CAS: 64394-45-2), a sulfur-containing heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified with specific hazard statements that dictate the necessary precautions for its handling and disposal.[1][2]
GHS Hazard Classification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
The primary routes of exposure are inhalation of the powder and direct contact with the skin and eyes. The potential for sensitization is a key consideration, as repeated exposure can lead to a heightened allergic response. Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
Table 1: Key Safety and Hazard Information for this compound
| Property | Information | Source |
| CAS Number | 64394-45-2 | [3] |
| Molecular Formula | C₄O₂S₄ | [2][4] |
| Appearance | Light orange to yellow to green powder/crystal | |
| GHS Pictograms | Health Hazard, Exclamation Mark | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H315, H317, H319, H334 | [2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |
Core Directive: Professional Disposal is Mandatory
The following sections provide a step-by-step workflow for the safe segregation, packaging, and labeling of this compound waste for professional disposal.
Experimental Protocol: Waste Handling and Segregation
This protocol ensures that waste containing this compound is handled in a manner that prevents exposure and complies with hazardous waste regulations.
Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2]
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management.[7][8][9]
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw cap for solid waste). The original product container is often a suitable choice for waste accumulation.[5]
-
Solid Waste:
-
Place any unused or contaminated solid this compound directly into the designated solid waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Liquid Waste:
-
If this compound has been used in a solvent, collect this liquid waste in a separate, compatible, and clearly labeled liquid waste container.
-
Do not mix this waste stream with other incompatible chemical wastes, such as acids, bases, or oxidizers.[9]
-
Labeling of Waste Containers
Accurate and thorough labeling is a regulatory requirement and essential for safe disposal.[6][10] The label on your waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The specific hazards associated with the chemical (e.g., "Irritant," "Sensitizer").
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
Storage of Waste
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from general traffic areas.
-
In a well-ventilated location, such as within a fume hood.
-
Stored with secondary containment to prevent the spread of material in case of a leak.[5]
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. Due to its hazardous properties, particularly its potential as a sensitizer, the only acceptable method of disposal is through a certified hazardous waste management service. By adhering to the rigorous protocols for segregation, labeling, and storage outlined in this guide, researchers can ensure they are in compliance with regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and contribute to a safe and sustainable research environment.[11][12][13][14]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C4O2S4 | CID 555056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. actenviro.com [actenviro.com]
- 9. benchchem.com [benchchem.com]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 11. osha.gov [osha.gov]
- 12. mastercontrol.com [mastercontrol.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,4,6-Tetrathiapentalene-2,5-dione
This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 1,3,4,6-Tetrathiapentalene-2,5-dione. Our objective is to furnish you with the in-depth knowledge necessary to handle this compound safely, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.
Hazard Analysis: Understanding the Intrinsic Risks
This compound (CAS No. 64394-45-2) is a sulfur-rich heterocyclic compound often utilized in materials science as a precursor to molecular conductors.[1][2] While its unique electronic properties are valuable, the compound's physical and chemical nature presents significant handling hazards. As a light, fine powder, it is prone to aerosolization, increasing the risk of inhalation.[3]
The primary hazards, as identified by the Globally Harmonized System (GHS), are significant and demand rigorous control measures.[4]
-
Respiratory Sensitization (H334): This is the most critical hazard. Initial exposure may cause no symptoms, but subsequent, even minute, exposures can trigger a severe allergic reaction, similar to an asthma attack.[3][4] This is why preventing inhalation is paramount.
-
Skin Sensitization (H317): Similar to respiratory sensitization, this compound can cause an allergic skin reaction upon contact.[3][4] Repeated contact may lead to dermatitis or a rash.
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[4]
-
Skin Irritation (H315): The compound is a known skin irritant, causing redness and discomfort upon contact.[4]
Risk Assessment Summary
| Hazard | GHS Classification | Route of Exposure | Potential Consequences |
| Respiratory Sensitization | Category 1 (H334) | Inhalation | Allergic reaction, asthma-like symptoms, breathing difficulties.[3] |
| Skin Sensitization | Category 1 (H317) | Skin Contact | Allergic skin rash (contact dermatitis).[3] |
| Serious Eye Irritation | Category 2 (H319) | Eye Contact | Pain, redness, inflammation.[4] |
| Skin Irritation | Category 2 (H315) | Skin Contact | Redness, itching, and inflammation.[4] |
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is crucial to ground our approach in the established hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, Engineering Controls are the most critical step. All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a ventilated enclosure to contain airborne particles at the source.[4]
Core PPE Requirements: Your Essential Barrier
The following PPE is mandatory when handling this compound in its solid form.
Respiratory Protection
Due to the severe respiratory sensitization hazard (H334), preventing inhalation of dust is non-negotiable.[3][4] The choice of respirator depends on the scale and duration of the task.
| Scenario | Task Description | Minimum Respiratory Protection | Rationale |
| Routine Handling | Weighing small quantities (<1g) inside a fume hood. | Half-mask Air-Purifying Respirator (APR) with P100 (particulate) filters. | Protects against accidental inhalation of fine powders that may escape containment. |
| Extended Use / Higher Quantities | Handling >1g, or for prolonged procedures. | Full-face APR with P100 filters or a Powered Air-Purifying Respirator (PAPR) . | A full-face respirator provides a higher protection factor and protects the eyes. A PAPR reduces breathing resistance and is suitable for long-duration tasks.[5] |
| Spill Cleanup / Uncontrolled Release | Cleaning a significant spill or potential for unknown concentrations. | Self-Contained Breathing Apparatus (SCBA) . | Provides a positive pressure air supply, offering the highest level of protection when concentrations are unknown or high.[5] |
Causality: The H334 classification indicates that this material can cause allergy or asthma symptoms if inhaled.[4] A P100 filter is 99.97% efficient at removing airborne particles, providing a robust barrier against the primary route of exposure.
Eye and Face Protection
Given the H319 "Causes serious eye irritation" warning, proper eye protection is mandatory.[4]
-
Mandatory: Chemical splash goggles that form a seal around the eyes. Standard safety glasses are insufficient as they do not protect from airborne dust.
-
Recommended for larger quantities (>5g) or spill cleanup: A full-face shield worn over chemical splash goggles. This provides an additional layer of protection for the entire face.
Hand Protection
The compound is a known skin irritant and sensitizer (H315, H317).[4] Proper glove selection is critical to prevent dermal exposure.
-
Primary Glove: Nitrile gloves provide good dexterity and splash protection for handling this solid.
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is contaminated or torn, it can be removed without exposing the skin.
-
Glove Change Protocol: Change gloves immediately if you suspect contamination. Never wear contaminated gloves outside of the immediate work area. Wash hands thoroughly after removing gloves.[3]
Body Protection
-
Standard Use: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.
-
Large Scale Operations / Spill Response: For handling larger quantities or during spill cleanup, a disposable, chemical-resistant coverall (e.g., Tychem®) should be worn over normal lab attire to prevent contamination of personal clothing.[6]
Operational Protocol: A Step-by-Step Workflow
This workflow outlines the critical safety steps from receiving the compound to its final disposal.
Caption: A logical workflow for safely handling the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dark, and dry location, away from incompatible materials like oxidizing agents.[4]
-
The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
Weighing and Handling Protocol
-
Preparation: Before bringing the chemical into the work area, prepare all necessary equipment (spatulas, weigh paper, glassware).
-
Don PPE: Put on all required PPE as described in Section 3.
-
Containment: Perform all manipulations within a certified chemical fume hood.
-
Minimize Dust: Open the container slowly. Use a micro-spatula to carefully transfer the powder. Do not pour the powder, as this will generate dust. Tap the spatula gently to dispense the powder; do not scrape.
-
Tare/Zero: Place a tared container on the balance. Carefully add the compound to the container.
-
Seal: Tightly close the main container immediately after use.[4]
-
Cleanup: Gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual dust. This cloth should be disposed of as hazardous waste.
Spill Management
Accidental spills must be managed promptly and correctly to prevent exposure.
Caption: Decision-making flowchart for spill response.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: Determine the size of the spill. If it is large, if you feel unwell, or if you are not trained to handle it, call your institution's emergency response team.
-
Control: For a small, manageable spill, ensure the fume hood is operational.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Cleanup: Do not dry sweep the powder. Gently cover the spill with damp paper towels to wet the material and prevent dust from becoming airborne.[7]
-
Collect: Carefully scoop the wetted material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Wipe the area with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Decontamination and Waste Disposal
-
Waste Collection: All solid waste contaminated with the compound (gloves, weigh paper, paper towels) must be collected in a dedicated, sealed hazardous waste container.
-
Disposal Regulations: Waste must be disposed of through an approved waste disposal plant, following all local and national regulations.[8] Do not mix this waste with other chemical waste streams unless explicitly permitted.[8]
-
Container Decontamination: Handle empty containers as if they still contain product.[8] Rinse containers three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste.
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air immediately. If they are experiencing respiratory symptoms (wheezing, coughing, shortness of breath), call for emergency medical assistance.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Conclusion: Fostering a Proactive Safety Culture
Handling this compound requires more than just wearing the right equipment; it demands a comprehensive understanding of its risks and a meticulous approach to every step of the handling process. By integrating engineering controls, rigorous operational protocols, and appropriate personal protective equipment, you can effectively mitigate the hazards associated with this valuable research compound. Always prioritize safety through careful planning and execution.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 64394-45-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. hess.com [hess.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. Sulfur - ESPI Metals [espimetals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
